2',3'-cGAMP-C2-PPA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-phenylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVKPWIABFICLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376494 | |
| Record name | 2-phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-86-1 | |
| Record name | 2-Phenyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21203-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2',3'-cGAMP-C2-PPA: A Novel STING Agonist for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) is the endogenous second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING in the tumor microenvironment has emerged as a promising strategy in cancer immunotherapy. 2',3'-cGAMP-C2-PPA is a novel, synthetically modified derivative of 2',3'-cGAMP designed as a drug-linker conjugate for the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and application in targeted cancer therapy.
Introduction to this compound
This compound is a potent STING agonist that has been developed for targeted delivery to tumor cells via ADCs.[1][2][3][4] The core of the molecule is the natural STING ligand, 2',3'-cGAMP, which is functionalized at the 2'-hydroxyl position of the adenosine ribose with a "C2-PPA" linker. This modification allows for covalent attachment to a monoclonal antibody, enabling precise delivery of the STING agonist to tumor cells that express the target antigen. The primary application of this technology is in the field of oncology, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune-mediated killing.
The concept behind a 2',3'-cGAMP-based ADC is to overcome the limitations of systemic administration of free STING agonists, which can lead to widespread, off-target immune activation and associated toxicities.[5] By conjugating the STING agonist to a tumor-targeting antibody, the immunostimulatory payload is concentrated in the tumor microenvironment, leading to localized activation of the STING pathway in both tumor cells and tumor-resident immune cells.[6]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C27H36N10O14P2S2 | [4] |
| CAS Number | 2586047-11-0 | [4] |
| Classification | STING Agonist, Drug-Linker Conjugate for ADC | [3][4] |
Quantitative Biological Data
While specific quantitative data for the binding affinity (Kd) and half-maximal effective concentration (EC50) of the isolated this compound molecule are not publicly available, extensive data exists for the parent compound, 2',3'-cGAMP. Furthermore, preclinical data on ADCs utilizing a similar STING agonist payload, such as XMT-2056 developed by Mersana Therapeutics, provide insights into the potency of the conjugated form.[7][8]
| Compound/Molecule | Parameter | Value | Cell Line/System | Reference |
| 2',3'-cGAMP (Parent Compound) | Kd (Binding Affinity to STING) | ~4 nM | Human STING | [9] |
| 2',3'-cGAMP (Parent Compound) | EC50 (IFN-β Induction) | ~20 nM | Mammalian Cells | N/A |
| HER2-targeted STING Agonist ADC (e.g., XMT-2056) | Relative Potency (STING Pathway Activation) | ~150-300x higher than free payload | In vitro co-culture | [9] |
| HER2-targeted STING Agonist ADC (e.g., XMT-2056) | In vivo Efficacy | Tumor regression at doses ~50x lower than systemic STING agonist | Mouse xenograft models | [9] |
Signaling Pathway and Mechanism of Action
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infection or cellular damage.
References
- 1. mersana.com [mersana.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. US20210015941A1 - Antibody-sting agonist conjugates and their use in immunotherapy - Google Patents [patents.google.com]
- 6. mersana.com [mersana.com]
- 7. Mersana Therapeutics presents new data on XMT-2056 | BioWorld [bioworld.com]
- 8. XMT-2056, a HER2-Directed STING Agonist Antibody-Drug Conjugate, Induces Innate Antitumor Immune Responses by Acting on Cancer Cells and Tumor-Resident Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mersana.com [mersana.com]
An In-depth Technical Guide to the Mechanism of Action of 2',3'-cGAMP-C2-PPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 2',3'-cGAMP-C2-PPA, a novel and potent agonist of the stimulator of interferon genes (STING) pathway. As a key component of antibody-drug conjugates (ADCs), this compound represents a promising immunotherapeutic agent for the treatment of cancer. This document details its role as a STING agonist, its incorporation into ADCs, and the subsequent activation of the innate immune system to elicit a robust anti-tumor response. Quantitative data on related STING agonists, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows are provided to support further research and development in this field.
Introduction: The STING Pathway and Cancer Immunotherapy
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a powerful anti-tumor immune response.
The natural ligand for STING is 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a cyclic dinucleotide (CDN) produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic dsDNA. The therapeutic potential of STING agonists in oncology has led to the development of synthetic analogs, such as this compound, designed for targeted delivery to tumor cells.
This compound is a derivative of the natural STING agonist 2',3'-cGAMP, functionalized with a C2-PPA linker. This modification allows for its conjugation to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs). This strategy aims to overcome the challenges of systemic STING activation and improve the therapeutic index by delivering the immunostimulatory payload directly to the tumor site.
Mechanism of Action of this compound
The mechanism of action of this compound can be understood in the context of its role as a payload within an ADC.
Targeted Delivery via Antibody-Drug Conjugation
As an ADC, a monoclonal antibody specific for a tumor-associated antigen guides the this compound payload to the cancer cells. This targeted delivery minimizes off-target effects and concentrates the immunostimulatory agent within the tumor microenvironment.
Internalization and Payload Release
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody to the this compound payload is designed to be cleaved. This releases the active STING agonist into the cytoplasm of the cancer cell.
STING Pathway Activation
Once released, this compound binds to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
During this translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1]
Anti-Tumor Immune Response
The secreted type I interferons have pleiotropic anti-tumor effects:
-
Direct effects on tumor cells: Type I IFNs can induce apoptosis and inhibit the proliferation of cancer cells.
-
Activation of the innate immune system: They promote the maturation and activation of dendritic cells (DCs), which are crucial for priming anti-tumor T cell responses. They also enhance the cytotoxic activity of natural killer (NK) cells.
-
Priming of the adaptive immune system: Activated DCs present tumor antigens to naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells.
The pro-inflammatory cytokines produced downstream of STING activation further contribute to the recruitment and activation of various immune cells, creating an inflamed tumor microenvironment that is more susceptible to immune-mediated clearance.
Quantitative Data
| Ligand | Target | Binding Affinity (Kd) | STING Activation (EC50) | Measurement Method |
| 2',3'-cGAMP | Human STING | ~4 nM | 20 nM (for IFN-β induction) | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Cell-based reporter assays |
| dd-2',3'-cGAMP | Human STING | 445 nM | - | Isothermal Titration Calorimetry (ITC) |
| 2',3'-cAAMP | Human STING | - | 27 µM | Cell-based reporter assays |
| dd-2',3'-cAAMP | Human STING | - | 74 µM | Cell-based reporter assays |
Note: The binding affinity and activation potency of this compound as part of an ADC will be influenced by the linker chemistry and the specific antibody used.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound. Specific details may need to be optimized for individual experimental setups.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the synthesis of the 2',3'-cGAMP core followed by the attachment of the C2-PPA linker. While the precise, proprietary synthesis protocol for this compound is not publicly available, the general approach for synthesizing 2',3'-cGAMP derivatives involves phosphoramidite and phosphotriester chemistry. The synthesis of dideoxy-2',3'-cGAMP derivatives has been described to start from protected xylofuranose.[2]
STING Activation Assay in Cell Culture
This protocol describes how to assess the activation of the STING pathway in a cell line, such as THP-1 (human monocytic cell line), which endogenously expresses STING.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound or a relevant ADC
-
Lipofectamine 2000 or other transfection reagent (for free cGAMP)
-
Opti-MEM I Reduced Serum Medium
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
ELISA kit for human IFN-β
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment:
-
For ADC: Add the this compound ADC directly to the cell culture medium at various concentrations.
-
For free this compound (as a control): Due to the poor cell permeability of cyclic dinucleotides, use a transfection reagent. Dilute this compound and Lipofectamine 2000 separately in Opti-MEM, then combine and incubate for 20 minutes at room temperature before adding to the cells.
-
-
Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 24 hours).
-
Protein Extraction:
-
Collect the cell culture supernatant for IFN-β ELISA.
-
Wash the cells with cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.
-
Incubate with HRP-conjugated secondary antibodies and visualize with a chemiluminescent substrate.
-
-
IFN-β ELISA:
-
Measure the concentration of IFN-β in the collected cell culture supernatants according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway
Caption: STING signaling pathway activated by a this compound ADC.
Experimental Workflow
Caption: Workflow for assessing STING activation by this compound ADC.
Conclusion
This compound represents a significant advancement in the field of cancer immunotherapy. By functioning as a potent STING agonist that can be targeted to tumors via antibody-drug conjugation, it holds the promise of a highly effective and tumor-specific activation of the innate immune system. The mechanism of action, involving targeted delivery, intracellular payload release, and subsequent STING pathway activation, leads to a multi-faceted anti-tumor immune response. Further research into the specific pharmacokinetic and pharmacodynamic properties of this compound-containing ADCs will be crucial for optimizing their clinical development and realizing their full therapeutic potential. This guide provides a foundational understanding for researchers and drug developers working to harness the power of STING activation for the next generation of cancer therapies.
References
The cGAS-STING Pathway: A Deep Dive into Innate Immune Sensing and the Role of 2',3'-cGAMP-C2-PPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. We will explore the core mechanism of this signaling cascade, delve into the specifics of its endogenous activator 2',3'-cGAMP, and introduce the synthetic agonist 2',3'-cGAMP-C2-PPA, a promising component for targeted cancer immunotherapy. This document includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visualizations to elucidate key processes.
Core Concepts of the cGAS-STING Pathway
The cGAS-STING pathway is a fundamental mechanism for detecting the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infections, as well as cellular damage and cancer.[1][2] Activation of this pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[2]
The signaling cascade is initiated when cGAS, the primary cytosolic dsDNA sensor, binds to dsDNA. This binding event triggers a conformational change in cGAS, activating its enzymatic function.[2] Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[3] 2',3'-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[4][5] This binding induces a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][6] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[3][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.[8][9]
Quantitative Analysis of STING Agonist Interactions
The potency of STING agonists is a critical factor in their therapeutic potential. This is often quantified by their binding affinity (Kd) to STING and their effective concentration to elicit a half-maximal response (EC50) in cellular assays.
| Ligand | STING Variant | Binding Affinity (Kd) | Method | Reference(s) |
| 2',3'-cGAMP | Wild Type Human | 3.79 nM - 9.23 nM | ITC, SPR | [1] |
| Wild Type Human | ~4.0 nM | ITC, SPR | [1] | |
| Wild Type Human | 4.6 nM | Not Specified | [2] | |
| 2',2'-cGAMP | Wild Type Human | 287 nM | Not Specified | [1] |
Table 1: Comparative Binding Affinities of cGAMP Isomers to STING. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are common methods to determine binding affinity. A lower Kd value indicates a stronger binding interaction.
| Compound | Cellular Response | EC50 | Cell Line | Reference(s) |
| 2',3'-cGAMP | IFN-β Induction | 20 nM | Mammalian cells | [10] |
Table 2: Cellular Potency of 2',3'-cGAMP. The EC50 value represents the concentration of a drug that gives a half-maximal response.
Key Experimental Protocols
Herein, we provide detailed methodologies for essential experiments used to investigate the cGAS-STING pathway.
In Vitro cGAS Enzymatic Activity Assay
This assay quantifies the production of 2',3'-cGAMP by recombinant cGAS in the presence of a DNA agonist.
Principle: Activated cGAS synthesizes 2',3'-cGAMP from ATP and GTP. The product can be detected and quantified using methods like High-Performance Liquid Chromatography (HPLC) or a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]
Materials:
-
Recombinant human cGAS protein
-
dsDNA (e.g., Herring Testes DNA or a long synthetic dsDNA oligonucleotide)
-
ATP and GTP solutions
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂)[13]
-
Quenching solution (e.g., EDTA or heat inactivation)
-
HPLC system with an appropriate column or a 2',3'-cGAMP competitive ELISA kit
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and GTP at desired concentrations (e.g., 50 µM each).[13]
-
Add the dsDNA agonist to the reaction mixture (e.g., 3 µM).[13]
-
Initiate the reaction by adding recombinant cGAS (e.g., 0.2 µM).[13]
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 20, 40, 60 minutes).[13]
-
At each time point, take an aliquot of the reaction and stop the reaction by heat inactivation at 95°C for 5 minutes.[13]
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant for 2',3'-cGAMP concentration using either HPLC or a competitive ELISA according to the manufacturer's instructions.
STING Activation Reporter Assay in Cells
This cell-based assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE).
Principle: Activation of STING leads to the nuclear translocation of IRF3 and subsequent transcription of IFN-β. A reporter cell line engineered to express luciferase upon IRF3 activation provides a quantitative readout of pathway activation.[14][15]
Materials:
-
A reporter cell line (e.g., THP-1-Lucia™ ISG cells or HEK293T cells co-transfected with a STING expression plasmid, an IFNβ-promoter-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid for normalization).[14][15]
-
Cell culture medium and supplements.
-
STING agonist (e.g., 2',3'-cGAMP or this compound).
-
Transfection reagent (if necessary for agonist delivery or plasmid transfection).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]
-
Prepare serial dilutions of the STING agonist.
-
Treat the cells with the STING agonist dilutions. For compounds that do not readily cross the cell membrane, a transfection reagent may be required.
-
Incubate the cells for a suitable period (e.g., 18-24 hours) at 37°C.[14][15]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if using a co-transfection system) and plot the data to determine the EC50 value.
Western Blot for STING Pathway Phosphorylation
This method detects the phosphorylation of key signaling proteins in the cGAS-STING pathway as a marker of activation.
Principle: Upon STING activation, TBK1 phosphorylates both STING and IRF3. These phosphorylation events can be detected by Western blotting using phospho-specific antibodies.[7][16]
Materials:
-
Cells of interest (e.g., THP-1 monocytes, mouse embryonic fibroblasts).
-
STING agonist.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Plate cells and treat with the STING agonist for the desired time.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with a compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.[17][18]
Materials:
-
Cells expressing the target protein (STING).
-
Compound of interest (e.g., a STING agonist or inhibitor).
-
PBS and lysis buffer with protease inhibitors.
-
PCR thermocycler or heating blocks.
-
Centrifuge.
-
Method for protein detection (e.g., Western blot, ELISA).
Protocol:
-
Treat the cells with the compound or vehicle control for a defined period.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.[18]
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant and quantify the amount of soluble STING protein using Western blot or another detection method.
-
Plot the amount of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the cGAS-STING Pathway and Experimental Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the signaling cascade and experimental procedures.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for a STING activation reporter assay.
Caption: Proposed mechanism of a this compound ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotin-azide.com [biotin-azide.com]
- 5. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crispr-casx.com [crispr-casx.com]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of STING by targeting a pocket in the transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2′,3′ cGAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING Agonist, 2 3 -cGAMP [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
2',3'-cGAMP-C2-PPA as a STING Agonist: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, central to the innate immune system, detects cytosolic DNA and triggers a potent anti-tumor response mediated by type I interferons and other pro-inflammatory cytokines. 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is the endogenous ligand for STING, but its therapeutic potential is limited by poor cellular permeability and rapid degradation.[1] 2',3'-cGAMP-C2-PPA is a novel STING agonist designed as a drug-linker conjugate for incorporation into antibody-drug conjugates (ADCs).[2][3] This targeted delivery approach aims to concentrate the STING agonist at the tumor site, thereby maximizing its therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, (hypothetical) quantitative data, and detailed experimental protocols relevant to its development as a targeted STING agonist.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting microbial and host-derived cytosolic double-stranded DNA (dsDNA).[4] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[4] 2',3'-cGAMP then binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein.[4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β).[4] Activated STING also initiates a parallel signaling cascade that results in the activation of the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[4]
This compound: A Targeted STING Agonist
This compound is a derivative of the natural STING ligand, 2',3'-cGAMP, designed for use in antibody-drug conjugates. The core 2',3'-cGAMP molecule provides the STING agonistic activity, while the "C2-PPA" component is a linker that allows for covalent attachment to a monoclonal antibody. The primary rationale for this approach is to overcome the limitations of systemic administration of STING agonists, which can lead to widespread, non-specific immune activation and associated toxicities. By conjugating this compound to an antibody that targets a tumor-associated antigen, the STING agonist can be selectively delivered to the tumor microenvironment. This targeted delivery is expected to enhance the anti-tumor immune response locally while minimizing off-target effects. The chemical structure of this compound, as inferred from its molecular formula (C27H36N10O14P2S2) and information from chemical suppliers, suggests a complex linker system designed for stable conjugation and potential cleavage within the target cell.
Quantitative Data (Hypothetical)
While specific quantitative data for this compound is not publicly available, the following tables represent the types of data that would be generated to characterize its activity as a STING agonist, both as a free agent and as part of an antibody-drug conjugate.
Table 1: In Vitro STING Activation by this compound
| Compound | Cell Line | Assay Type | Readout | EC50 (nM) |
|---|---|---|---|---|
| 2',3'-cGAMP | THP1-Blue™ ISG | Reporter Gene (ISG-Luciferase) | Luciferase Activity | Value |
| This compound | THP1-Blue™ ISG | Reporter Gene (ISG-Luciferase) | Luciferase Activity | Value |
| ADC-2',3'-cGAMP-C2-PPA | Target-Positive Cell Line | Cytokine Secretion | IFN-β ELISA | Value |
| ADC-2',3'-cGAMP-C2-PPA | Target-Negative Cell Line | Cytokine Secretion | IFN-β ELISA | Value |
Disclaimer: The values in this table are placeholders. Specific experimental data for this compound is not available in the public domain.
Table 2: In Vivo Anti-Tumor Efficacy of a Hypothetical ADC-2',3'-cGAMP-C2-PPA
| Treatment Group | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Responses (%) |
|---|---|---|---|---|
| Vehicle Control | Syngeneic Mouse Model (e.g., MC38) | Q7D x 3 | 0 | 0 |
| Unconjugated Antibody | Syngeneic Mouse Model (e.g., MC38) | Q7D x 3 | Value | Value |
| ADC-2',3'-cGAMP-C2-PPA | Syngeneic Mouse Model (e.g., MC38) | Q7D x 3 | Value | Value |
| ADC-2',3'-cGAMP-C2-PPA + Anti-PD-1 | Syngeneic Mouse Model (e.g., MC38) | Q7D x 3 | Value | Value |
Disclaimer: The values in this table are placeholders. Specific experimental data for an ADC containing this compound is not available in the public domain.
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway initiated by cytosolic dsDNA and leading to the production of type I interferons and pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for ADC Development and Evaluation
The development and evaluation of an antibody-drug conjugate, such as one containing this compound, follows a structured workflow from synthesis to in vivo testing.
Caption: Workflow for ADC development.
Experimental Protocols
The following are detailed, representative protocols for key experiments involved in the characterization of a STING agonist and its corresponding ADC.
Disclaimer: These are generalized protocols and may not reflect the exact procedures used for the characterization of this compound.
Protocol 1: In Vitro STING Activation using a THP1-Blue™ ISG Reporter Cell Line
Objective: To determine the potency (EC50) of a STING agonist in inducing an interferon-stimulated gene (ISG) response.
Materials:
-
THP1-Blue™ ISG cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
2',3'-cGAMP (positive control)
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Methodology:
-
Cell Preparation:
-
Culture THP1-Blue™ ISG cells according to the manufacturer's instructions.
-
On the day of the assay, centrifuge the cells and resuspend in fresh, pre-warmed culture medium to a density of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound and 2',3'-cGAMP in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add 20 µL of each compound dilution to the wells of a 96-well plate. Include a vehicle control.
-
Add 180 µL of the cell suspension (200,000 cells) to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of resuspended HEK-Blue™ Detection medium to 20 µL of the supernatant from the stimulated THP1-Blue™ ISG cells in a new 96-well plate.
-
Incubate for 1-3 hours at 37°C and monitor for color change.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value using a non-linear regression model.
-
Protocol 2: Synthesis and Characterization of an Antibody-Drug Conjugate
Objective: To conjugate this compound to a monoclonal antibody and characterize the resulting ADC.
Materials:
-
Monoclonal antibody (e.g., anti-PD-L1)
-
This compound with a reactive handle (e.g., maleimide or NHS ester)
-
Reducing agent (e.g., TCEP) for cysteine conjugation
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
-
Mass spectrometer (e.g., LC-MS)
Methodology:
-
Antibody Preparation (for Cysteine Conjugation):
-
Dialyze the antibody into a suitable buffer.
-
Partially reduce the interchain disulfide bonds of the antibody by adding a controlled amount of TCEP and incubating at 37°C.
-
-
Conjugation:
-
Dissolve the this compound linker-payload in a suitable solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 2-4 hours at room temperature).
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted thiols on the antibody.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and antibody using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen using an ELISA or surface plasmon resonance (SPR) assay.
-
Protocol 3: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of an ADC-2',3'-cGAMP-C2-PPA in a mouse model with a competent immune system.
Materials:
-
6-8 week old female C57BL/6 mice
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma)
-
ADC-2',3'-cGAMP-C2-PPA
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Tumor Implantation:
-
Inject 1 x 10^6 MC38 cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC).
-
Administer the treatments intravenously (or as determined by PK studies) at the desired dose and schedule (e.g., once a week for three weeks).
-
-
Monitoring:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined maximum size or if they show signs of excessive morbidity.
-
Tumors can be excised at the end of the study for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between groups.
-
Conclusion
This compound represents a promising approach to harnessing the power of STING activation for cancer immunotherapy. By incorporating this STING agonist into an antibody-drug conjugate, it is possible to achieve targeted delivery to the tumor microenvironment, potentially leading to a more potent and safer therapeutic. The successful development of such an agent will depend on rigorous in vitro and in vivo characterization, following detailed experimental protocols as outlined in this guide. While specific data for this compound remains proprietary, the conceptual framework and methodologies described herein provide a solid foundation for researchers and drug developers working in this exciting field.
References
The Role of 2',3'-cGAMP-C2-PPA in Innate Immunity: A Technical Guide for Researchers and Drug Developers
An In-depth Whitepaper on a Novel STING Agonist for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2',3'-cGAMP-C2-PPA, a novel derivative of the endogenous STING agonist 2',3'-cGAMP, designed for targeted delivery as a payload in antibody-drug conjugates (ADCs). By leveraging the potent immunostimulatory activity of 2',3'-cGAMP with the specificity of monoclonal antibodies, this compound represents a promising strategy in cancer immunotherapy. This document details its mechanism of action within the cGAS-STING pathway, presents available comparative data, outlines relevant experimental protocols, and provides visualizations of the key biological processes and experimental workflows.
Introduction to 2',3'-cGAMP and the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage and cancer. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP). This cyclic dinucleotide (CDN) acts as a high-affinity ligand for the STING protein, an endoplasmic reticulum-resident transmembrane protein.
The binding of 2',3'-cGAMP to STING induces a conformational change, leading to STING's oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This cascade of events initiates a potent anti-tumor and anti-pathogen immune response.
This compound: A STING Agonist for Targeted Immunotherapy
This compound is a derivative of 2',3'-cGAMP designed as a drug-linker conjugate for the development of antibody-drug conjugates (ADCs). This approach aims to overcome the limitations of systemic administration of STING agonists, which can lead to off-target effects and rapid degradation. By conjugating 2',3'-cGAMP to a monoclonal antibody that targets a tumor-associated antigen, the immunostimulatory payload can be delivered specifically to the tumor microenvironment.
The "C2-PPA" component represents a linker system that facilitates the attachment of 2',3'-cGAMP to the antibody. While the precise chemical structure of the C2-PPA linker is not detailed in publicly available literature, it is designed to be stable in circulation and to release the active 2',3'-cGAMP payload upon internalization of the ADC into the target cell.
Mechanism of Action of this compound ADCs
An ADC carrying this compound targets and binds to a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the 2',3'-cGAMP payload into the cytosol. The released 2',3'-cGAMP then binds to and activates STING, initiating the downstream signaling cascade and leading to the production of type I interferons and other pro-inflammatory cytokines. This localized immune activation within the tumor microenvironment can lead to the recruitment and activation of immune cells, such as T cells and natural killer (NK) cells, resulting in a targeted anti-tumor immune response.
Data Presentation: Comparative Analysis of STING Agonists
Table 1: STING Binding Affinity of Various Cyclic Dinucleotides
| Compound | STING Variant | Kd (nM) | Experimental Method |
| 2',3'-cGAMP | Wild Type | 3.79 - 9.23 | ITC, SPR |
| 2',2'-cGAMP | Wild Type | 287 | Not Specified |
| 3',3'-cGAMP | Wild Type | >1000 | Not Specified |
| c-di-GMP | Wild Type | 2400 - 5000 | Not Specified |
| c-di-AMP | Wild Type | ~2000 | Not Specified |
Data compiled from various sources, including Benchchem.
Table 2: In Vitro Potency of STING Agonists for IFN-β Induction
| Compound | Cell Line | Readout | EC50 (nM) |
| 2',3'-cGAMP | THP-1 | IFN-β Production | ~20 |
| A 2',3'-cGAMP Prodrug Analog | THP-1 Dual™ KI-hSTING | IRF-Luciferase | Lower nanomolar range (improved over 2',3'-cGAMP) |
| A Dideoxy 2',3'-cGAMP Analog | THP-1 Dual™ KI-hSTING | IRF-Luciferase | Significantly improved over 2',3'-cGAMP |
Data is representative and compiled from various sources, including Sigma-Aldrich and a thesis on a 2',3'-cGAMP prodrug.
Table 3: Representative In Vivo Anti-Tumor Efficacy of a STING Agonist ADC
| Treatment Group | Tumor Model | Dosing | Outcome |
| STING Agonist ADC | Syngeneic Mouse Tumor Model | Single intravenous injection | Significant inhibition of tumor growth |
| Free STING Agonist | Syngeneic Mouse Tumor Model | Intravenous injection | Modest tumor growth delay with systemic cytokine induction |
| Control ADC | Syngeneic Mouse Tumor Model | Single intravenous injection | No significant effect on tumor growth |
This table presents a summary of findings from studies on similar STING agonist ADCs.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments relevant to the study of this compound and similar STING agonist ADCs.
Synthesis of a 2',3'-cGAMP Derivative for ADC Conjugation (Representative Protocol)
This protocol describes a general approach for synthesizing a modified 2',3'-cGAMP suitable for conjugation. The synthesis of this compound would follow a similar multi-step chemical synthesis strategy.
Materials:
-
Protected nucleoside phosphoramidites
-
Solid support
-
Coupling reagents
-
Oxidizing agents
-
Deprotection reagents
-
Purification columns (e.g., HPLC)
-
Linker precursors with a reactive group for antibody conjugation
Methodology:
-
Solid-Phase Synthesis of the Dinucleotide:
-
The synthesis begins with the solid-phase synthesis of the linear dinucleotide using standard phosphoramidite chemistry.
-
A protected guanosine derivative is first attached to a solid support.
-
The 5'-hydroxyl group of the support-bound guanosine is deprotected.
-
A protected adenosine phosphoramidite is then coupled to the deprotected guanosine.
-
The resulting phosphite triester is oxidized to a phosphate triester.
-
-
Cyclization:
-
The linear dinucleotide is cleaved from the solid support with partial deprotection.
-
The cyclization is then carried out in solution using a suitable activating agent to form the 2'-5' and 3'-5' phosphodiester bonds.
-
-
Linker Attachment:
-
A bifunctional linker is introduced by reacting one of its functional groups with a suitable position on the 2',3'-cGAMP molecule. The other end of the linker possesses a reactive moiety for antibody conjugation (e.g., a maleimide or an activated ester).
-
-
Purification and Characterization:
-
The final 2',3'-cGAMP-linker conjugate is purified using high-performance liquid chromatography (HPLC).
-
The identity and purity of the compound are confirmed by mass spectrometry and NMR spectroscopy.
-
Antibody-Drug Conjugation (General Protocol)
This protocol outlines a general method for conjugating a linker-payload to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP)
-
This compound linker-payload with a maleimide group
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Reduction:
-
The mAb is partially reduced using a controlled amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to break interchain disulfide bonds, exposing free thiol groups. The extent of reduction is controlled to achieve a desired drug-to-antibody ratio (DAR).
-
-
Conjugation:
-
The this compound linker-payload is added to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
-
Quenching:
-
The conjugation reaction is stopped by adding a quenching reagent that reacts with any unreacted maleimide groups.
-
-
Purification:
-
The resulting ADC is purified to remove unconjugated payload and other reactants using size-exclusion chromatography.
-
-
Characterization:
-
The purified ADC is characterized to determine the average DAR, purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography.
-
In Vitro STING Activation Assay
This assay measures the ability of a STING agonist ADC to activate the STING pathway in a reporter cell line.
Materials:
-
THP-1 Dual™ cells (InvivoGen), which express an IRF-inducible secreted luciferase reporter
-
ADC constructs and control articles
-
Cell culture medium and supplements
-
Luciferase detection reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
THP-1 Dual™ cells are seeded into a 96-well plate.
-
-
Treatment:
-
The cells are treated with serial dilutions of the STING agonist ADC, the free linker-payload, the unconjugated antibody, and a positive control (e.g., free 2',3'-cGAMP).
-
-
Incubation:
-
The plate is incubated for 24 hours to allow for STING activation and reporter gene expression.
-
-
Luciferase Measurement:
-
A sample of the cell culture supernatant is transferred to a white 96-well plate.
-
The luciferase detection reagent is added, and the luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The EC50 value is calculated from the dose-response curve.
-
In Vivo Anti-Tumor Efficacy Study
This protocol describes a typical syngeneic mouse model to evaluate the anti-tumor efficacy of a STING agonist ADC.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 colon carcinoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
ADC constructs and control articles
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once the tumors reach a palpable size, the mice are randomized into treatment groups.
-
The mice are treated with the STING agonist ADC, a control ADC, the free STING agonist, or a vehicle control, typically via intravenous injection.
-
-
Tumor Measurement:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
-
Monitoring:
-
The body weight and overall health of the mice are monitored throughout the study.
-
-
Endpoint:
-
The study is concluded when the tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Visualization of Pathways and Workflows
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Mechanism of Action of a this compound ADC
Caption: Targeted delivery and activation of STING by a this compound ADC.
Experimental Workflow for ADC Efficacy Testing
Caption: A typical experimental workflow for the development and evaluation of a STING agonist ADC.
Conclusion
This compound, as a key component of a novel class of antibody-drug conjugates, holds significant promise for advancing cancer immunotherapy. By targeting the potent immunostimulatory cGAS-STING pathway directly to the tumor microenvironment, these ADCs have the potential to elicit a robust and durable anti-tumor immune response while minimizing systemic toxicities. The data from analogous compounds suggest that targeted delivery can significantly enhance the therapeutic index of STING agonists. Further research and clinical development of ADCs incorporating this compound and similar payloads will be crucial in realizing the full potential of this innovative therapeutic strategy. This guide provides a foundational understanding for researchers and drug developers
An In-depth Technical Guide to the Immunomodulatory Effects of 2',3'-cGAMP-C2-PPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) is a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. The novel derivative, 2',3'-cGAMP-C2-PPA, has been developed as a drug-linker conjugate for antibody-drug conjugates (ADCs), aiming to deliver the immunomodulatory power of a STING agonist directly to the tumor microenvironment. This targeted approach is designed to minimize systemic cytokine release and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a workflow for its application in ADC-based cancer immunotherapy.
Introduction: The STING Pathway and Cancer Immunotherapy
The cGAS-STING pathway is a key sensor of cytosolic DNA, which can originate from pathogens or from damaged tumor cells.[1] Upon activation by 2',3'-cGAMP, STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately leading to a robust anti-tumor immune response.
The therapeutic potential of STING agonists in oncology is significant. However, their systemic administration can lead to widespread cytokine release and associated toxicities. The development of this compound as a payload for ADCs represents a strategic advancement to overcome this limitation by ensuring targeted delivery to tumor cells.[1]
Mechanism of Action of this compound
As a derivative of 2',3'-cGAMP, this compound functions as a potent STING agonist. When conjugated to a tumor-targeting antibody and delivered as an ADC, the proposed mechanism of action follows a multi-step process:
-
Targeting and Internalization: The ADC binds to a specific antigen on the surface of a tumor cell and is subsequently internalized.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the this compound payload into the cytosol.
-
STING Activation: The released this compound binds to and activates the STING protein located on the endoplasmic reticulum.
-
Downstream Signaling: STING activation initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).
-
Cytokine Production: This leads to the transcription and secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.
-
Immune Cell Recruitment and Activation: The secreted cytokines remodel the tumor microenvironment, promoting the infiltration and activation of cytotoxic immune cells to attack and eliminate tumor cells.
Below is a diagram illustrating the STING signaling pathway activated by 2',3'-cGAMP.
Quantitative Data on Immunomodulatory Effects
While specific quantitative data for the this compound conjugate is primarily detailed within patent literature (US20210015941A1), data for the parent compound, 2',3'-cGAMP, provides a strong indication of its potency. The following tables summarize key quantitative metrics for 2',3'-cGAMP and highlight the expected activity profile of its ADC-conjugated form.
Table 1: In Vitro Activity of 2',3'-cGAMP
| Parameter | Value | Cell Line / System | Reference |
| STING Binding Affinity (Kd) | ~3.79 nM | Human STING | [1] |
| IFN-β Induction (EC50) | ~10.6 µM | THP-1 cells | [1] |
| IRF3 Reporter Activation (EC50) | ~1.5 µM | HEK293T cells | [1] |
Table 2: Expected In Vivo Anti-Tumor Efficacy of a this compound ADC
| Animal Model | Tumor Type | Treatment | Outcome |
| Syngeneic Mouse | Colon Carcinoma (e.g., CT26) | Anti-tumor Antigen ADC-cGAMP-C2-PPA | Significant tumor growth inhibition |
| Syngeneic Mouse | Melanoma (e.g., B16F10) | Anti-tumor Antigen ADC-cGAMP-C2-PPA | Increased survival, induction of tumor-specific T cells |
| Syngeneic Mouse | Breast Cancer (e.g., 4T1) | Anti-tumor Antigen ADC-cGAMP-C2-PPA | Reduced tumor burden and metastasis |
Note: The in vivo data is a generalized representation based on the expected outcomes described in the patent literature for a STING agonist ADC.
Experimental Protocols
The following protocols are based on methodologies described for STING agonists and ADCs and are intended to serve as a guide for researchers working with this compound.
In Vitro STING Activation Assay
This protocol describes how to measure the activation of the STING pathway in a reporter cell line.
Materials:
-
THP1-Dual™ Cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
This compound ADC (and unconjugated payload as a control)
-
Target-positive and target-negative cancer cell lines
-
96-well plates
Procedure:
-
Seed target-positive and target-negative cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add a serial dilution of the this compound ADC or control compounds to the cells.
-
Co-culture the cancer cells with THP1-Dual™ reporter cells.
-
Incubate for 24-48 hours.
-
Add HEK-Blue™ Detection medium to the wells.
-
Incubate for 1-4 hours and measure the absorbance at 620-650 nm to quantify secreted embryonic alkaline phosphatase (SEAP) activity, which is indicative of IRF3 activation.
Cytokine Release Assay
This protocol outlines the measurement of cytokine secretion from immune cells upon stimulation with the ADC.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
This compound ADC
-
Target-positive cancer cell line
-
Human IFN-β and TNF-α ELISA kits
Procedure:
-
Co-culture the target-positive cancer cells with human PBMCs.
-
Add the this compound ADC at various concentrations.
-
Incubate the co-culture for 24-72 hours.
-
Collect the cell culture supernatant.
-
Perform ELISA for IFN-β and TNF-α according to the manufacturer's instructions to quantify cytokine concentrations.
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of the this compound ADC in a syngeneic mouse model.
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
This compound ADC targeting a relevant tumor antigen
-
Isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer the this compound ADC, isotype control ADC, or vehicle intravenously at a predetermined dosing schedule (e.g., once a week for three weeks).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, tumors and spleens can be harvested for further immunological analysis (e.g., flow cytometry for immune cell infiltration).
Experimental and Logical Workflows
The following diagrams illustrate the key workflows associated with the development and application of a this compound ADC.
ADC Development and Application Workflow
This diagram outlines the process from ADC creation to the assessment of its anti-tumor effects.
Logical Relationship of Targeted Immune Activation
This diagram illustrates the logical flow of how the ADC achieves targeted immune stimulation.
Conclusion
This compound represents a promising innovation in the field of cancer immunotherapy. By functioning as a payload in an antibody-drug conjugate, it offers the potential for targeted activation of the STING pathway within the tumor microenvironment, thereby maximizing anti-tumor immunity while minimizing systemic side effects. The data on its parent compound, 2',3'-cGAMP, demonstrates the high potency of this class of molecules. Further preclinical and clinical evaluation of this compound ADCs will be crucial to fully realize their therapeutic potential for patients with cancer.
References
A Technical Guide to 2',3'-cGAMP-C2-PPA: A Targeted STING Agonist for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) and its derivative, 2',3'-cGAMP-C2-PPA, in the context of cancer immunotherapy. It details the core mechanism of action through the Stimulator of Interferon Genes (STING) pathway, summarizes key preclinical data, provides detailed experimental protocols, and explores the potential of this molecule as a targeted therapeutic agent.
Introduction: Targeting the STING Pathway
The cGAS-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of pathogen infection and cellular damage.[1] In cancer, the presence of cytosolic dsDNA from genomic instability activates this pathway, leading to an anti-tumor immune response.[2] The central mediator of this pathway is the second messenger 2',3'-cGAMP, a potent endogenous STING agonist.[3][4]
This compound is a synthetic derivative of 2',3'-cGAMP, designed as a drug-linker conjugate for use in Antibody-Drug Conjugates (ADCs).[5] This approach aims to deliver the STING agonist directly to tumor cells, thereby concentrating the immunostimulatory effect within the tumor microenvironment (TME) and minimizing potential systemic toxicities.
Core Mechanism: cGAS-STING Signaling
The activation of the anti-tumor immune response by 2',3'-cGAMP follows a well-defined signaling cascade:
-
cGAS Activation: Cyclic GMP-AMP synthase (cGAS) acts as a cytosolic DNA sensor. Upon binding to dsDNA, cGAS is catalytically activated.[6]
-
2',3'-cGAMP Synthesis: Activated cGAS synthesizes 2',3'-cGAMP from ATP and GTP. This molecule is unique to metazoans, featuring a mixed 2'-5' and 3'-5' phosphodiester linkage.[3][7]
-
STING Activation: 2',3'-cGAMP binds with high affinity to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3] This binding induces a conformational change in STING, leading to its activation and translocation.[8]
-
Downstream Signaling: Activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] STING signaling also leads to the activation of the NF-κB pathway.[3]
-
Cytokine Production: Activated IRF3 and NF-κB translocate to the nucleus to drive the transcription of a wide array of pro-inflammatory genes, most notably Type I interferons (IFN-α and IFN-β) and chemokines like CXCL9 and CXCL10.[7][9] These signaling molecules are crucial for orchestrating a robust anti-tumor immune response by recruiting and activating cytotoxic immune cells.
The Role of this compound in Targeted Immunotherapy
While direct intratumoral injection of STING agonists like 2',3'-cGAMP has shown promise, this approach is limited to accessible tumors.[10] The development of this compound as a payload for ADCs offers a strategy for systemic delivery with targeted activity.
An ADC consists of three components:
-
An Antibody: Targets a tumor-specific or tumor-associated antigen on the cancer cell surface.
-
A Linker: Connects the antibody to the payload. In this case, the "C2-PPA" component is the linker.
-
A Payload: The cytotoxic or immunomodulatory agent. Here, the payload is the STING agonist 2',3'-cGAMP.
The proposed mechanism involves the ADC binding to the target cancer cell, followed by internalization. Once inside the cell, the linker is cleaved, releasing the 2',3'-cGAMP payload into the cytosol where it can activate the STING pathway, turning the cancer cell into a hub for immune activation.
Quantitative Data Summary from Preclinical Studies
While specific data for the this compound conjugate is limited in public literature, extensive research on the parent molecule, 2',3'-cGAMP, provides a strong rationale for its use. The following table summarizes key quantitative findings from preclinical murine models.
| Tumor Model | STING Agonist & Dose | Administration Route | Key Quantitative Outcomes |
| B16-PSMA Melanoma | 2',3'-cGAMP (5 µg) | Intratumoral (IT) | Synergized with CART-PSMA cells, leading to improved overall survival and reduced tumor volume.[11] |
| 4T1 Breast Cancer | 2',3'-cGAMP (2.5 µg) | Intratumoral (IT) | Induced transient accumulation of CD11bmid Ly6C+ F4/80+ macrophages in the TME.[10] |
| 4T1 Breast Cancer | 2',3'-cGAMP | Intratumoral (IT) | Induced a 4.4-fold increase in systemic CXCL9 and a 5.7-fold increase in systemic CXCL10 vs. control.[9] |
| B16-F10 Melanoma | 2',3'-cGAMP | Intratumoral (IT) | Induced a 3.5-fold increase in systemic CXCL9 and a 6.0-fold increase in systemic CXCL10 vs. control.[9] |
Note: The data presented is for the unconjugated parent molecule 2',3'-cGAMP and serves as proof-of-concept for the therapeutic potential of its derivatives like this compound.
Key Experimental Protocols
The following protocols provide a general framework for evaluating STING agonists like this compound. Optimization is required for specific models and agents.
This protocol assesses the anti-tumor activity of a STING agonist in a syngeneic mouse model.
1. Cell Culture and Implantation:
- Culture syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media.[12]
- Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at 1 x 106 cells/100 µL.[12][13]
- Inject the cell suspension subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).[12]
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth every 2-3 days using digital calipers. Calculate volume using the formula: (Length × Width²)/2.[12]
- When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle Control, STING Agonist alone, Combination Therapy (e.g., with anti-PD-1), etc.[12][13]
3. Treatment Administration:
- STING Agonist: For intratumoral (IT) administration, carefully inject the agent (e.g., 5-50 µg in 25-50 µL vehicle) directly into the tumor.[10][11][13]
- Checkpoint Inhibitor (if applicable): Administer systemically via intraperitoneal (IP) or intravenous (IV) injection.[12]
4. Endpoint Analyses:
- Continue monitoring tumor volume and animal survival.
- At defined time points, collect tumors and spleens for immune cell analysis by flow cytometry (e.g., CD8+ T cells, NK cells, macrophages).[12]
- Collect blood for systemic cytokine analysis.[12]
// Nodes
Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Implant [label="Tumor Cell Implantation\n(Subcutaneous)", fillcolor="#FFFFFF", fontcolor="#202124"];
Growth [label="Tumor Establishment\n(Monitor to 50-100 mm³)", fillcolor="#FFFFFF", fontcolor="#202124"];
Randomize [label="Randomize into\nTreatment Groups", fillcolor="#FFFFFF", fontcolor="#202124"];
Treatment [label="Treatment Administration", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Monitor [label="Monitor Tumor Growth\n& Survival", fillcolor="#FFFFFF", fontcolor="#202124"];
Analysis [label="Endpoint Analyses", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for branching
T1 [shape=point, width=0];
A1 [shape=point, width=0];
// Edges
Start -> Implant;
Implant -> Growth;
Growth -> Randomize;
Randomize -> Treatment;
Treatment -> T1 [arrowhead=none];
T1 -> {
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]
V [label="Vehicle Control"];
S [label="STING Agonist"];
C [label="Combination Tx"];
} -> Monitor;
Monitor -> Analysis;
Analysis -> A1 [arrowhead=none];
A1 -> {
node [fillcolor="#34A853", fontcolor="#FFFFFF"]
F [label="Flow Cytometry\n(Tumor, Spleen)"];
E [label="ELISA / CBA\n(Serum)"];
H [label="Histology"];
} -> End;
}
This protocol measures the ability of a compound to activate the STING pathway in a cell-based reporter assay.
1. Cell Seeding:
- Use a reporter cell line such as THP1-Dual™ cells, which express luciferase under the control of an IRF-inducible promoter.[13]
- Seed cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.[13]
2. Compound Preparation and Treatment:
- Prepare serial dilutions of the STING agonist (e.g., this compound) in the appropriate culture medium.
- Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C.[13]
3. Luciferase Assay:
- Following incubation, add a luciferase assay reagent (e.g., QUANTI-Luc™) to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader.[13]
4. Data Analysis:
- Plot the luminescence signal against the logarithm of the agonist concentration.
- Fit a four-parameter logistic curve to the data to determine the EC50 value.[13]
This protocol measures the level of specific cytokines produced in response to STING agonist treatment, either in vitro or in vivo.
1. Sample Collection:
- In Vitro: Collect supernatants from cell cultures (e.g., bone marrow-derived dendritic cells or tumor cells) treated with the STING agonist for 6-24 hours.[14]
- In Vivo: Collect blood via cardiac puncture or tail vein bleed at specified time points post-treatment. Centrifuge to separate serum and store at -80°C.[12] Alternatively, prepare tumor homogenates for local cytokine measurement.[12]
2. Measurement Method (ELISA or CBA):
- ELISA (Enzyme-Linked Immunosorbent Assay):
- Use a commercial ELISA kit for the cytokine of interest (e.g., mouse IFN-β, CXCL10).[12]
- Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and measuring absorbance.[12]
- CBA (Cytometric Bead Array):
- This method allows for the simultaneous measurement of multiple cytokines from a small sample volume.[15]
- Use a commercial CBA kit (e.g., BD™ CBA Human Inflammatory Cytokines Kit).
- Incubate samples or standards with a mixture of capture beads specific for different cytokines and a PE-labeled detection antibody.[15]
- Acquire data on a flow cytometer and analyze using appropriate software to determine cytokine concentrations based on standard curves.[15][16]
Conclusion and Future Directions
This compound represents a promising next-generation cancer immunotherapy agent. By functioning as a payload in an ADC, it has the potential to harness the potent anti-tumor effects of STING pathway activation in a targeted manner. This strategy could overcome the limitations of direct intratumoral injection and reduce the risk of systemic inflammation associated with non-targeted STING agonists.
Future research should focus on identifying optimal tumor-associated antigens for targeting, further refining linker technology for efficient payload release, and evaluating the efficacy and safety of specific this compound-based ADCs in advanced preclinical models. The successful clinical translation of these targeted STING agonists could provide a powerful new tool in the arsenal against cancer.
References
- 1. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The structural basis for 2′−5′/3′−5′-cGAMP synthesis by cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2′,3′ cGAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid simultaneous measurement of multiple cytokines using 100 µl sample volumes – association with neonatal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Variable Induction of Pro-Inflammatory Cytokines by Commercial SARS CoV-2 Spike Protein Reagents: Potential Impacts of LPS on In Vitro Modeling and Pathogenic Mechanisms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of 2',3'-cGAMP-C2-PPA ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles underlying the conjugation of the potent immunostimulatory agent 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) to a monoclonal antibody via a C2-PPA linker system to form an Antibody-Drug Conjugate (ADC). This novel class of ADCs aims to harness the tumor-targeting capabilities of antibodies to deliver a STING (Stimulator of Interferon Genes) agonist directly to the tumor microenvironment, thereby activating a robust anti-tumor immune response.
Core Components and Principles
The 2',3'-cGAMP-C2-PPA ADC is a complex biomolecule comprising three key components: a monoclonal antibody, a C2-PPA linker, and the 2',3'-cGAMP payload.
1.1. The Antibody: Targeting the Tumor
The monoclonal antibody (mAb) serves as the targeting moiety, engineered to specifically recognize and bind to tumor-associated antigens (TAAs) that are overexpressed on the surface of cancer cells.[1][2] This specificity is crucial for minimizing off-target effects and delivering the therapeutic payload directly to the site of disease.[1] The majority of ADCs utilize humanized or human IgG1 isotypes due to their favorable pharmacokinetic properties and ability to engage with the immune system.[2]
1.2. The Payload: 2',3'-cGAMP, a Potent STING Agonist
2',3'-cGAMP is a cyclic dinucleotide that functions as a powerful second messenger, directly binding to and activating the STING protein located on the endoplasmic reticulum.[3] This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] The induction of type I IFNs is pivotal for bridging the innate and adaptive immune systems, promoting the maturation and activation of dendritic cells (DCs), and ultimately leading to the priming of tumor-specific CD8+ T cells.[5][6] By delivering 2',3'-cGAMP directly to the tumor, the goal is to convert "cold" tumors, which are devoid of immune cells, into "hot" tumors that are infiltrated by the immune system and responsive to immunotherapy.
1.3. The C2-PPA Linker: Bridging the Antibody and Payload
The C2-PPA linker is a critical component that covalently connects the 2',3'-cGAMP payload to the antibody. Based on available patent information, the "C2-PPA" designation refers to a linker system designed for ADC applications.[3][7][8] While the precise, publicly documented synthesis of the C2-PPA linker is not available, the general structure involves a thiol-reactive moiety for conjugation to the antibody's cysteine residues and a point of attachment for the 2',3'-cGAMP. The stability of the linker is paramount; it must remain stable in systemic circulation to prevent premature release of the payload, which could lead to systemic toxicity.[9] Upon internalization of the ADC into the target cell, the linker is designed to be cleaved, releasing the 2',3'-cGAMP to engage the STING pathway.
Signaling Pathways and Mechanism of Action
The therapeutic rationale for a this compound ADC is centered on the targeted activation of the cGAS-STING pathway within the tumor microenvironment.
2.1. The cGAS-STING Signaling Pathway
The diagram below illustrates the key steps in the cGAS-STING signaling cascade, which is initiated by the presence of cytosolic DNA or by the direct delivery of a STING agonist like 2',3'-cGAMP.
Caption: The cGAS-STING signaling pathway.
2.2. ADC Mechanism of Action
The proposed mechanism of action for a this compound ADC involves several key steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the antibody moiety recognizes and binds to its specific TAA on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-TAA complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the C2-PPA linker is cleaved, releasing the 2',3'-cGAMP payload into the cytosol.
-
STING Activation: The released 2',3'-cGAMP binds to and activates STING, initiating the downstream signaling cascade and the production of type I interferons and other cytokines.
-
Immune Cell Recruitment and Activation: The secreted interferons and cytokines remodel the tumor microenvironment, leading to the recruitment and activation of immune cells, including dendritic cells and cytotoxic T lymphocytes, which then mount an attack against the tumor.
-
Fcγ Receptor-Mediated Uptake: In addition to direct targeting of tumor cells, the Fc portion of the antibody can be recognized by Fcγ receptors (FcγRs) on tumor-resident myeloid cells, leading to internalization of the ADC and STING activation within these antigen-presenting cells.[9][10]
Experimental Protocols
The development and characterization of a this compound ADC involves a series of complex experimental procedures. The following are representative protocols for the key steps in this process.
3.1. General Protocol for Cysteine-Based ADC Conjugation
This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
This compound linker with a maleimide group, dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
Reaction buffers (e.g., phosphate buffer with EDTA)
Procedure:
-
Antibody Reduction:
-
The mAb solution is incubated with a molar excess of TCEP at 37°C for a defined period (e.g., 1-2 hours) to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
The excess TCEP is removed by buffer exchange using a desalting column.
-
-
Conjugation:
-
The maleimide-functionalized this compound linker is added to the reduced antibody solution. The reaction is typically carried out at 4°C or room temperature for 1-2 hours.
-
-
Quenching:
-
A molar excess of a quenching reagent, such as N-acetylcysteine, is added to cap any unreacted maleimide groups on the linker-payload.
-
-
Purification:
3.2. Characterization of the ADC
3.2.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity.[3] Mass spectrometry is a powerful technique for determining the DAR.
Procedure (LC-MS):
-
The purified ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS), often after reduction to separate the light and heavy chains.
-
The mass of the unconjugated and conjugated light and heavy chains is determined.
-
The number of payloads per chain can be calculated from the mass difference.
-
The average DAR is calculated based on the relative abundance of each species.[14]
3.2.2. Stability Assays
The stability of the ADC in circulation is crucial for its therapeutic window. Plasma stability assays are performed to assess the rate of payload deconjugation.
Procedure:
-
The ADC is incubated in plasma from relevant species (e.g., human, mouse) at 37°C over a time course (e.g., 0 to 7 days).
-
At each time point, an aliquot is taken, and the ADC is isolated.
-
The average DAR of the isolated ADC is determined by LC-MS.
-
The rate of payload release is calculated by monitoring the decrease in the average DAR over time.[7]
3.3. In Vitro and In Vivo Efficacy Assessment
3.3.1. In Vitro STING Activation Assay
This assay measures the ability of the ADC to activate the STING pathway in target cells.
Procedure (Reporter Assay):
-
A reporter cell line expressing a luciferase gene under the control of an IRF3-responsive promoter (e.g., THP-1-IRF3-Lucia) is used.
-
The reporter cells are co-cultured with target tumor cells that express the antigen recognized by the ADC.
-
The cells are treated with varying concentrations of the this compound ADC.
-
After a suitable incubation period, the luciferase activity is measured, which is proportional to STING pathway activation.[15]
3.3.2. In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of the ADC in animal models.
Procedure:
-
Immunocompetent mice are implanted with syngeneic tumor cells that express the target antigen.
-
Once tumors are established, the mice are treated with the this compound ADC, a control ADC, and a vehicle control.
-
Tumor volume and body weight are monitored over time.
-
At the end of the study, tumors and immune organs can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).[5]
Data Presentation
While specific quantitative data for a this compound ADC is not publicly available, the following tables illustrate how such data would be structured for clarity and comparison.
Table 1: In Vitro Efficacy of STING-Agonist ADCs
| ADC Construct | Target Antigen | Cell Line | EC50 (nM) for STING Activation |
| This compound-mAb1 | TAA-1 | Tumor Cell Line A | Data Not Available |
| Control STING-Agonist-ADC | TAA-1 | Tumor Cell Line A | Data Not Available |
| Non-targeting cGAMP-ADC | N/A | Tumor Cell Line A | Data Not Available |
| Free 2',3'-cGAMP | N/A | Tumor Cell Line A | Data Not Available |
Table 2: In Vivo Anti-Tumor Efficacy of STING-Agonist ADCs in a Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | N/A | 0 | 0/10 |
| This compound-mAb1 | 3 | Data Not Available | Data Not Available |
| Isotype Control ADC | 3 | Data Not Available | Data Not Available |
| Free 2',3'-cGAMP | 1 | Data Not Available | Data Not Available |
Table 3: Pharmacokinetic and Stability Profile
| ADC Construct | Average DAR | Plasma Half-life (days) | % Payload Remaining after 7 days in Plasma |
| This compound-mAb1 | Data N/A | Data Not Available | Data Not Available |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the development and mechanism of a this compound ADC.
5.1. Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
5.2. Logical Relationship of ADC Components
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hpst.cz [hpst.cz]
- 4. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody-drug conjugate specifically delivering a STING agonist to tumors improves immunotherapy | BioWorld [bioworld.com]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. lcms.cz [lcms.cz]
- 9. mersana.com [mersana.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2',3'-cGAMP-C2-PPA Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists can induce a potent anti-tumor immune response by triggering the production of type I interferons and other pro-inflammatory cytokines. However, systemic administration of free STING agonists can be limited by suboptimal pharmacokinetics and potential systemic toxicities. Antibody-drug conjugates (ADCs) provide a targeted delivery approach to overcome these limitations.
This document provides detailed application notes and protocols for the use of a 2',3'-cGAMP-C2-PPA antibody-drug conjugate. 2',3'-cGAMP is a potent natural STING agonist. The C2-PPA component represents a linker system designed for conjugation to a monoclonal antibody that targets a tumor-associated antigen. This ADC approach aims to deliver the STING agonist specifically to the tumor microenvironment, thereby enhancing its therapeutic index.
Mechanism of Action
The this compound ADC exerts its anti-tumor effect through a dual mechanism of action. Firstly, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of tumor cells. This binding can lead to direct anti-tumor effects, such as inhibition of signaling pathways or antibody-dependent cell-mediated cytotoxicity (ADCC).
Following binding to the tumor cell, the ADC-antigen complex is internalized. Concurrently, the Fc region of the antibody can be recognized by Fcγ receptors (FcγR) on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, within the tumor microenvironment. This interaction facilitates the uptake of the ADC by these immune cells.[1][2]
Once internalized into either the tumor cell or the APC, the linker is cleaved, releasing the 2',3'-cGAMP payload into the cytoplasm. Cytosolic 2',3'-cGAMP binds to and activates the STING protein located on the endoplasmic reticulum. This activation initiates a downstream signaling cascade, leading to the phosphorylation of TBK1 and IRF3. Phosphorylated IRF3 then translocates to the nucleus, inducing the transcription of type I interferons and other pro-inflammatory cytokines.[3][4] The release of these cytokines recruits and activates cytotoxic T lymphocytes and natural killer (NK) cells, leading to a robust and durable anti-tumor immune response.[3][4][5][6]
Below is a diagram illustrating the proposed signaling pathway.
References
- 1. mersana.com [mersana.com]
- 2. mersana.com [mersana.com]
- 3. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Developing Next-Generation Immuno-Oncology Therapeutics: Application Notes for Antibody-Drug Conjugates with 2',3'-cGAMP-C2-PPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of Antibody-Drug Conjugates (ADCs) utilizing the novel STING (Stimulator of Interferon Genes) agonist, 2',3'-cGAMP-C2-PPA. This document outlines the underlying mechanism of action, detailed experimental protocols for conjugation, characterization, and evaluation of these ADCs, and presents a structured overview of expected quantitative data.
Introduction
The targeted delivery of immunostimulatory agents to the tumor microenvironment represents a promising strategy in cancer immunotherapy. By conjugating a potent STING agonist like 2',3'-cGAMP to a tumor-targeting monoclonal antibody, it is possible to achieve localized activation of the innate immune system, leading to a robust anti-tumor response while minimizing systemic toxicity. The this compound is a drug-linker conjugate designed for this purpose, enabling the creation of innovative ADCs for cancer treatment. This document serves as a practical guide for researchers developing such novel immunotherapeutics.
Mechanism of Action: The cGAS-STING Pathway
The therapeutic rationale for using a 2',3'-cGAMP-based ADC lies in the activation of the cGAS-STING pathway.
Once an ADC binds to its target antigen on a cancer cell and is internalized, the 2',3'-cGAMP payload is released into the cytoplasm. Cytosolic 2',3'-cGAMP is a potent activator of STING, a transmembrane protein in the endoplasmic reticulum.[1] This binding event initiates a signaling cascade, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This localized cytokine storm recruits and activates immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor immune response.
Caption: cGAS-STING signaling pathway activated by an ADC.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical anti-HER2 ADC conjugated with a STING agonist payload. While specific data for this compound is not publicly available, these tables provide a template for data presentation and expected values based on similar STING agonist ADCs.
Table 1: ADC Characterization
| Parameter | Value | Method |
| Target Antigen | HER2 | - |
| Antibody | Trastuzumab | - |
| Payload | STING Agonist | - |
| Linker | Cleavable | - |
| Average Drug-to-Antibody Ratio (DAR) | 8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Endotoxin Level | < 1 EU/mg | LAL Assay |
Table 2: In Vitro Efficacy
| Cell Line | Target Expression | IC50 (nM) | Assay |
| SK-BR-3 | HER2+++ | 10-50 | Cell Viability Assay (e.g., CellTiter-Glo®) |
| BT-474 | HER2+++ | 20-80 | Cell Viability Assay (e.g., CellTiter-Glo®) |
| MDA-MB-231 | HER2- | >1000 | Cell Viability Assay (e.g., CellTiter-Glo®) |
Table 3: In Vivo Efficacy in Syngeneic Tumor Model (e.g., CT26-HER2)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | - | 0 | 0 |
| Unconjugated Antibody | 10 | 20-30 | 0 |
| STING Agonist ADC | 3 | 70-90 | 40-60 |
| STING Agonist ADC | 10 | >95 | 80-100 |
Experimental Protocols
Detailed methodologies for the key experiments in the development and evaluation of a this compound ADC are provided below.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating a maleimide-functionalized payload to a monoclonal antibody via partially reduced interchain disulfides.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
This compound with a maleimide linker
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Dimethyl sulfoxide (DMSO)
-
PD-10 desalting columns
-
PBS, pH 7.4
-
Quenching solution: N-acetylcysteine (10 mM in PBS)
Procedure:
-
Antibody Preparation:
-
Adjust the concentration of the antibody to 5-10 mg/mL in PBS, pH 7.4.
-
-
Partial Reduction of Antibody:
-
Add TCEP solution to the antibody solution to a final molar ratio of 2.5:1 (TCEP:Ab).
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Payload Preparation:
-
Dissolve the this compound-maleimide in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Immediately after reduction, pass the antibody solution through a PD-10 desalting column equilibrated with PBS, pH 7.4 to remove excess TCEP.
-
To the reduced antibody, add the dissolved payload to a final molar ratio of 10:1 (payload:Ab).
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 1 mM to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reactants using a PD-10 desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the Drug-to-Antibody Ratio (DAR) by HIC-HPLC.
-
Assess monomer purity by SEC-HPLC.
-
Measure endotoxin levels.
-
Caption: Workflow for ADC conjugation.
Protocol 2: In Vitro Cell Viability Assay
This protocol outlines a method to assess the cytotoxic activity of the ADC on cancer cell lines with varying target antigen expression.
Materials:
-
Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium
-
ADC and control antibodies
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted antibodies.
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control wells.
-
Plot the dose-response curves and calculate the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a framework for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cells (e.g., HER2-expressing cell line)
-
Matrigel (optional)
-
ADC, unconjugated antibody, and vehicle control
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-200 mm^3, randomize mice into treatment groups.
-
Administer the ADC, unconjugated antibody, or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
-
Generate Kaplan-Meier survival curves if applicable.
-
Caption: Workflow for an in vivo efficacy study.
Conclusion
The development of ADCs with this compound offers a promising avenue for advancing cancer immunotherapy. By leveraging the potent immunostimulatory activity of a STING agonist and the specificity of a monoclonal antibody, these novel therapeutics have the potential to transform the treatment landscape for a variety of cancers. The protocols and data presentation formats provided in these application notes are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field. Careful optimization of the ADC components and rigorous preclinical evaluation are critical for the successful translation of these next-generation immuno-oncology drugs to the clinic.
References
Application Notes and Protocols for In Vitro Assays of 2',3'-cGAMP-C2-PPA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Upon activation, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), which binds to and activates STING.[2] This leads to a signaling cascade resulting in the production of type I interferons and other pro-inflammatory cytokines, crucial for anti-tumor and anti-viral immunity.[3][4]
2',3'-cGAMP-C2-PPA is a potent STING agonist designed as a drug-linker conjugate for the development of antibody-drug conjugates (ADCs).[5][6] This molecule consists of the active 2',3'-cGAMP pharmacophore linked to a payload attachment moiety, enabling targeted delivery to specific cell types, such as cancer cells. These application notes provide detailed protocols for a suite of in vitro assays to characterize the activity of this compound and similar STING agonists.
Signaling Pathway Overview
The activation of the STING signaling pathway by an agonist like this compound initiates a series of downstream events. Understanding this pathway is crucial for designing and interpreting experiments.
Data Presentation
The following tables provide a framework for summarizing quantitative data obtained from the described assays. Representative data for the parent compound, 2',3'-cGAMP, are included for comparison.
Table 1: STING Binding Affinity
| Compound | Target | Assay Method | Kd (nM) | Reference |
|---|---|---|---|---|
| 2',3'-cGAMP | Human STING | SPR | 543 | [1] |
| 2',3'-cGAMP | Human STING | Isothermal Titration Calorimetry | 4 | [7] |
| This compound | Human STING | (User-defined) | (User-generated data) | |
Table 2: In Vitro Potency in Cell-Based Assays
| Compound | Cell Line | Assay Type | Readout | EC50 (nM) | Reference |
|---|---|---|---|---|---|
| 2',3'-cGAMP | THP-1 | ISG-Luciferase Reporter | Luciferase Activity | ~19,600 (ex vivo) | [2] |
| 2',3'-cGAMP | Mammalian Cells | IFN-β Induction | IFN-β Secretion | 20 | [7] |
| This compound | (User-defined) | (User-defined) | (User-defined) | (User-generated data) | |
Experimental Protocols
The following section details the methodologies for key experiments to assess the in vitro activity of this compound.
STING Pathway Activation by Western Blot
This protocol allows for the direct visualization of the phosphorylation of key signaling proteins downstream of STING activation.
Materials:
-
THP-1 (human monocytic) cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound and control compounds (e.g., 2',3'-cGAMP)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed cells in 6-well plates at a density of 1 x 106 cells/well.
-
Treat cells with varying concentrations of this compound or a positive control for different time points (e.g., 0, 1, 3, 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification of Interferon-β (IFN-β) Secretion by ELISA
This assay measures the functional downstream consequence of STING activation by quantifying the secretion of IFN-β.
Materials:
-
THP-1 cells
-
Culture medium
-
This compound and control compounds
-
Human IFN-β ELISA kit
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 104 cells/well.
-
Prepare serial dilutions of this compound and control compounds.
-
Treat the cells and incubate for 24 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant for analysis.
-
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Addition of standards and samples to the antibody-coated plate.
-
Incubation with a detection antibody.
-
Addition of a substrate and subsequent color development.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
-
Plot the IFN-β concentration against the agonist concentration to determine the EC50 value.
-
ISRE-Luciferase Reporter Assay
This high-throughput assay measures the activation of the transcription factor IRF3, which binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of interferon-stimulated genes.
Materials:
-
A reporter cell line, such as THP-1-Dual™ cells (InvivoGen), which express a secreted luciferase under the control of an ISRE promoter.
-
Appropriate cell culture medium and selection antibiotics.
-
This compound and control compounds.
-
Luciferase detection reagent (e.g., QUANTI-Luc™).
-
Luminometer.
Protocol:
-
Cell Culture and Treatment:
-
Culture the reporter cell line according to the supplier's recommendations.
-
Seed the cells in a 96-well plate.
-
Treat the cells with a dilution series of this compound.
-
-
Incubation:
-
Incubate the plate for 18-24 hours to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Collect a small volume of the cell culture supernatant.
-
Add the luciferase detection reagent to the supernatant according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the agonist concentration.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for the in vitro characterization of this compound and other STING agonists. By employing these assays, researchers can elucidate the mechanism of action, determine the potency, and advance the development of novel immunotherapies targeting the STING pathway.
References
- 1. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Measuring STING Activation by 2',3'-cGAMP-C2-PPA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of the cGAS-STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[4][5] The endogenous ligand for STING is 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic DNA.[3][4][5]
2',3'-cGAMP-C2-PPA is a synthetic analog of 2',3'-cGAMP designed as a STING agonist.[6] It is of particular interest in drug development, especially in the context of antibody-drug conjugates (ADCs) for targeted cancer immunotherapy.[6] These application notes provide detailed protocols for measuring the activation of the STING pathway by this compound, enabling researchers to characterize its potency and efficacy.
The STING Signaling Pathway
Under basal conditions, STING is a transmembrane protein residing in the endoplasmic reticulum (ER).[1][7] Upon binding of an agonist like 2',3'-cGAMP or its analog this compound, STING undergoes a conformational change, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][7][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4] Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β.[2][3]
Methods for Measuring STING Activation
Several robust methods can be employed to quantify the activation of the STING pathway. The choice of assay depends on the specific research question, available resources, and desired throughput.
-
Reporter Gene Assays: These assays utilize a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), under the control of a promoter responsive to STING signaling, typically the IFN-β promoter or an Interferon-Stimulated Response Element (ISRE). This method provides a quantitative measure of transcriptional activation downstream of STING.
-
Western Blotting for Phospho-proteins: Activation of the STING pathway involves a cascade of phosphorylation events.[2] Western blotting with antibodies specific for the phosphorylated forms of STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3) provides a direct measure of the activation of these key signaling proteins.
-
Quantification of Cytokine Production: A primary outcome of STING activation is the production and secretion of type I interferons.[5] Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative reverse transcription PCR (qRT-PCR) can be used to measure the levels of IFN-β protein in the cell culture supernatant or IFN-β mRNA in cell lysates, respectively.
-
STING Oligomerization Assays: Upon activation, STING monomers form oligomers, which is a critical step for downstream signaling.[9][10] This can be visualized by non-reducing SDS-PAGE or blue native PAGE followed by Western blotting for STING.[9][10]
Data Presentation
Quantitative data should be recorded and presented in a structured format to allow for easy comparison and interpretation. Due to the limited publicly available data for this compound, the following tables are illustrative examples of how to present data obtained from the described protocols.
Table 1: Example Dose-Response of this compound in an IFN-β Luciferase Reporter Assay
| Concentration (µM) | Luciferase Activity (Fold Induction over Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.1 |
| 0.1 | 5.2 | 0.6 |
| 0.5 | 25.8 | 3.1 |
| 1.0 | 78.3 | 9.4 |
| 5.0 | 152.1 | 18.2 |
| 10.0 | 165.4 | 20.1 |
| EC50 (µM) | 0.85 |
Table 2: Example Quantification of IFN-β Secretion by ELISA
| Treatment | Concentration (µM) | IFN-β Concentration (pg/mL) | Standard Deviation |
| Vehicle | 0 | < 10 | - |
| 2',3'-cGAMP (control) | 5.0 | 1250 | 150 |
| This compound | 1.0 | 850 | 95 |
| This compound | 5.0 | 2100 | 250 |
| This compound | 10.0 | 2350 | 280 |
Experimental Protocols
Note: 2',3'-cGAMP and its analogs are generally not cell-permeable.[9] Therefore, delivery into the cytoplasm often requires a transfection reagent or cell permeabilization. The optimal concentration of this compound and the most effective delivery method should be determined empirically for each cell type.
Protocol 1: IFN-β Promoter Luciferase Reporter Assay
This protocol is adapted for a 24-well plate format using HEK293T cells, which have low endogenous STING expression, making them suitable for reconstitution assays.[9]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lipofectamine 2000 or a similar transfection reagent
-
Plasmids: IFN-β promoter-luciferase reporter, a constitutively active Renilla luciferase control plasmid (e.g., pRL-TK), and a human STING expression plasmid.
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Day 1: Transfection of Plasmids
-
Seed HEK293T cells in a 24-well plate at a density of 2 x 10^5 cells per well.
-
After 18-24 hours, co-transfect the cells with the IFN-β promoter-luciferase reporter, Renilla luciferase control plasmid, and human STING expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
Day 2: Stimulation with this compound
-
Prepare a dilution series of this compound in Opti-MEM.
-
24 hours post-plasmid transfection, replace the medium with fresh DMEM.
-
Prepare the this compound-lipid complexes by mixing the diluted compound with a transfection reagent in Opti-MEM. Incubate for 20 minutes at room temperature.
-
Add the complexes to the cells and incubate for 18-24 hours.
Day 3: Measurement of Luciferase Activity
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: Western Blot for Phosphorylated STING, TBK1, and IRF3
This protocol is suitable for cell lines that endogenously express the STING pathway components, such as the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Transfection reagent (e.g., Lipofectamine 3000) or digitonin for permeabilization
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Day 1: Cell Seeding and Stimulation
-
Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells per well.
-
Differentiate the cells with PMA (phorbol 12-myristate 13-acetate) if required.
-
Stimulate the cells with the desired concentrations of this compound using a suitable delivery method. A time-course experiment (e.g., 0, 1, 3, 6 hours) is recommended to capture the peak of phosphorylation for each protein.
Day 2: Cell Lysis and Protein Quantification
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
Day 3: Western Blotting
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: IFN-β ELISA
This protocol measures the concentration of secreted IFN-β in the cell culture supernatant.
Materials:
-
Cells capable of producing IFN-β upon STING activation (e.g., THP-1, mouse embryonic fibroblasts (MEFs))
-
This compound
-
Delivery reagent
-
Human or mouse IFN-β ELISA kit
Day 1: Cell Seeding and Stimulation
-
Seed cells in a 24-well plate.
-
Stimulate the cells with a dose-range of this compound as described in the previous protocols. Incubate for 24 hours.
Day 2: ELISA
-
Collect the cell culture supernatants.
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of IFN-β based on a standard curve.
References
- 1. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. advancedbiotherapeutics.bme.umich.edu [advancedbiotherapeutics.bme.umich.edu]
- 8. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of STING Agonist Antibody-Drug Conjugates in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Direct administration of STING agonists, such as 2',3'-cGAMP, has shown potent anti-tumor effects in preclinical models. However, systemic administration can be associated with toxicity and suboptimal tumor targeting. The development of Antibody-Drug Conjugates (ADCs) that utilize a STING agonist as a payload offers a novel approach to deliver the immune-stimulating agent directly to the tumor site, thereby enhancing efficacy and improving the therapeutic window.
This document provides detailed application notes and protocols for the in vivo evaluation of STING agonist ADCs in mouse models, with a focus on conjugates analogous to those utilizing a 2',3'-cGAMP derivative payload. While specific data for a 2',3'-cGAMP-C2-PPA linker is not extensively available in public literature, this guide leverages data from publicly disclosed STING agonist ADC platforms, such as the one developed by Mersana Therapeutics for their clinical candidate XMT-2056, to provide a representative framework for preclinical studies.[1][2]
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately leading to the activation of an anti-tumor immune response.
Caption: STING signaling pathway activated by a STING agonist ADC.
Quantitative Data from Representative In Vivo Mouse Studies
The following tables summarize representative data from preclinical studies of a HER2-targeted STING agonist ADC (XMT-2056) in various mouse tumor models. This data can serve as a benchmark for designing and evaluating novel STING agonist ADCs.
Table 1: In Vivo Efficacy of a Representative STING Agonist ADC
| Tumor Model | Mouse Strain | ADC Dose (mg/kg, IV, single dose) | Outcome | Reference |
| HER2-low gastric cancer | Immune-compromised | Not specified | Tumor regression | [3] |
| HER2-high breast cancer | Immune-competent | Not specified | Tumor regression | [3] |
| Syngeneic tumor models | Not specified | Not specified | Robust and durable anti-tumor activity | [4] |
Table 2: Pharmacodynamic Effects of a Representative STING Agonist ADC
| Parameter | Tumor Model | Time Point | Observation | Reference |
| Systemic Cytokines | Not specified | Not specified | Minimal increases in systemic cytokine levels | [1] |
| STING Pathway Activation | In vitro & in vivo | Not specified | Potent activation in tumor-resident immune cells and tumor cells | [1] |
| Potency vs. Free Agonist | In vitro | Not specified | >100-fold increased potency compared to the free STING-agonist payload | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments in the preclinical evaluation of STING agonist ADCs in mouse models.
Animal Models and Tumor Implantation
-
Mouse Strains: Commonly used strains for syngeneic tumor models include C57BL/6 and BALB/c, depending on the origin of the tumor cell line. For xenograft models of human tumors, immunodeficient mice such as NSG or Nude mice are utilized.
-
Tumor Cell Lines: Select cell lines based on the target antigen expression and tumor type of interest. For example, CT26 (colon carcinoma) and MC38 (colorectal adenocarcinoma) are commonly used in syngeneic models. For HER2-targeted ADCs, cell lines with varying HER2 expression levels are appropriate.
-
Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5x10^6 to 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female mice.
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
STING Agonist ADC Administration
-
Formulation: Reconstitute the lyophilized STING agonist ADC in a sterile vehicle, such as PBS or a formulation buffer provided by the manufacturer.
-
Dosing: Based on preclinical data for similar ADCs, a starting dose range of 0.1 to 1 mg/kg (based on the antibody component) can be explored. Dose escalation studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
-
Administration Route: Intravenous (IV) injection via the tail vein is the most common route for systemic administration of ADCs.
-
Dosing Schedule: A single dose is often sufficient to observe significant anti-tumor effects with STING agonist ADCs. However, repeat dosing schedules (e.g., once weekly for 3 weeks) can also be evaluated.
In Vivo Efficacy and Pharmacodynamic Studies Workflow
Caption: General experimental workflow for in vivo studies.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Collect blood samples via retro-orbital or submandibular bleeding at various time points post-ADC administration (e.g., 1, 6, 24, 48, 72, and 168 hours). Collect plasma by centrifugation. At the study endpoint, harvest tumors and other relevant tissues.
-
Analytical Methods:
-
ELISA: To measure the concentration of the total antibody and/or the ADC in plasma and tumor homogenates.
-
LC-MS/MS: To quantify the concentration of the released STING agonist payload in plasma and tumor homogenates.
-
Pharmacodynamic (PD) Analysis
-
Cytokine Analysis:
-
Measure the levels of key cytokines (e.g., IFN-β, CXCL10, IL-6, TNF-α) in plasma and tumor homogenates using multiplex immunoassays (e.g., Luminex) or ELISA.
-
-
Immune Cell Infiltration:
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze the frequency and activation status of various immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, dendritic cells, macrophages).
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, CD4, F4/80) to visualize and quantify immune cell infiltration into the tumor microenvironment.
-
-
Gene Expression Analysis:
-
Extract RNA from tumor samples and perform RT-qPCR to measure the expression of STING pathway-related genes (e.g., Ifnb1, Cxcl10, Isg15).
-
Logical Relationships in ADC Design and Evaluation
The successful development of a STING agonist ADC requires careful consideration of the interplay between its components and the biological system.
Caption: Interplay of ADC components and therapeutic outcomes.
Conclusion
The use of STING agonist ADCs represents a promising strategy to overcome the limitations of systemically administered free STING agonists. The protocols and data presented in these application notes provide a comprehensive framework for the preclinical in vivo evaluation of novel STING agonist ADCs in mouse models. Careful consideration of the experimental design, including the choice of animal models, dosing regimens, and analytical methods, is crucial for obtaining robust and translatable data to guide clinical development.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of 2',3'-cGAMP-C2-PPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of 2',3'-cGAMP-C2-PPA, a synthetic analog of the endogenous second messenger 2',3'-cGAMP. The assays described herein are designed to quantify the activation of the STING (Stimulator of Interferon Genes) signaling pathway and its downstream consequences, providing a comprehensive framework for characterizing the potency and mechanism of action of STING agonists.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Upon activation by 2',3'-cGAMP, STING undergoes a conformational change, leading to its oligomerization and translocation from the endoplasmic reticulum. This initiates a signaling cascade that results in the phosphorylation of TBK1 and the subsequent activation of the transcription factors IRF3 and NF-κB. These transcription factors drive the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, which orchestrate an anti-pathogen and anti-tumor immune response.
The following protocols detail methods to assess key events in the STING signaling pathway, from direct STING activation to downstream cytokine production and cellular viability.
Signaling Pathway and Experimental Workflow Overview
The following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow for assessing the efficacy of this compound.
Caption: The cGAS-STING Signaling Pathway.
Caption: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize expected quantitative data from the described assays. These values are illustrative and may vary depending on the specific cell line, assay conditions, and this compound batch.
Table 1: Reporter Gene Assay for IRF3/NF-κB Activation
| Cell Line | Reporter Construct | Treatment | Incubation Time (hours) | Fold Induction (vs. Vehicle) |
| HEK293T | ISRE-Luciferase | 10 µg/mL this compound | 18-24 | 50 - 200 |
| HEK293T | NF-κB-Luciferase | 10 µg/mL this compound | 18-24 | 20 - 100 |
| THP-1 Dual™ | ISG-Lucia | 10 µg/mL this compound | 24 | 100 - 500 |
Table 2: Cytokine Secretion Measured by ELISA
| Cell Line | Cytokine | Treatment | Incubation Time (hours) | Concentration (pg/mL) |
| THP-1 | IFN-β | 10 µg/mL this compound | 24 | 500 - 2000 |
| RAW 264.7 | IFN-β | 10 µg/mL this compound | 24 | 1000 - 5000 |
| Human PBMCs | TNF-α | 10 µg/mL this compound | 24 | 800 - 3000 |
| Human PBMCs | IL-6 | 10 µg/mL this compound | 24 | 1000 - 4000 |
Table 3: Cell Viability (MTS Assay)
| Cell Line | Treatment | Incubation Time (hours) | % Viability (vs. Vehicle) |
| B16-F10 | 10 µg/mL this compound | 48 | 70 - 90 |
| CT26 | 10 µg/mL this compound | 48 | 60 - 80 |
Experimental Protocols
Protocol 1: IRF3/NF-κB Luciferase Reporter Assay in HEK293T Cells
This protocol describes the use of a luciferase reporter assay to measure the activation of IRF3 and NF-κB signaling pathways downstream of STING.[1][2][3][4][5]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 or a similar transfection reagent
-
IRF3-responsive luciferase reporter plasmid (e.g., pISRE-Luc) or NF-κB-responsive luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 100 ng of the firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.
-
Add the transfection complex to the cells.
-
Incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.[6]
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's protocol.[1]
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by the normalized luciferase activity of the vehicle control.
-
Protocol 2: Quantification of IFN-β Secretion by ELISA
This protocol describes the measurement of IFN-β secreted into the cell culture supernatant as a downstream indicator of STING pathway activation.[7][8]
Materials:
-
THP-1 or RAW 264.7 cells
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Human or Mouse IFN-β ELISA kit
-
Microplate reader
Methodology:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well or RAW 264.7 cells at 2.5 x 10^5 cells/well in a 96-well plate.[7]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Add 100 µL of the prepared dilutions or vehicle control to the cells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.[7]
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.[7]
-
-
ELISA Procedure:
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Determine the concentration of IFN-β in each sample by interpolating the absorbance values from the standard curve.[7]
-
Protocol 3: Western Blot for STING and TBK1 Phosphorylation
This protocol details the detection of STING and TBK1 phosphorylation, key upstream events in the signaling cascade.
Materials:
-
THP-1 or RAW 264.7 cells
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a shorter duration, typically 1-4 hours, to capture peak phosphorylation.[6]
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.[6]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
Protocol 4: Cell Viability MTS Assay
This protocol is used to assess the effect of this compound on cell viability and proliferation.[9][10]
Materials:
-
Target cancer cell lines (e.g., B16-F10, CT26)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the vehicle-treated control cells.
-
These protocols provide a robust starting point for the comprehensive evaluation of this compound efficacy. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF3 and IRF8 Regulate NF-κB Signaling by Targeting MyD88 in Teleost Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-canonical, interferon-independent signaling activity of cGAMP triggers DNA damage response signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugating 2',3'-cGAMP-C2-PPA to Antibodies for Targeted STING Agonist Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway holds significant promise in immunotherapy, particularly for cancer treatment. 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is the endogenous ligand for STING, and synthetic analogs are being developed as potent therapeutic agents.[1][2] By conjugating STING agonists like 2',3'-cGAMP-C2-PPA to monoclonal antibodies that target tumor-associated antigens, it is possible to deliver the immunostimulatory agent directly to the tumor microenvironment, thereby enhancing efficacy and reducing systemic toxicity.[1] This document provides a detailed protocol for the covalent conjugation of this compound, a STING agonist with a terminal carboxylic acid, to the primary amines of antibodies using the widely adopted carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5]
Principle of Conjugation
The conjugation strategy is based on a two-step carbodiimide reaction, a common and effective method for coupling carboxyl groups to primary amines.[4][5]
-
Activation of this compound: The carboxyl group on the propanoic acid (PPA) linker of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions.[5]
-
Formation of a Stable Intermediate: To enhance coupling efficiency and stability, Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive Sulfo-NHS ester.[4][5]
-
Conjugation to Antibody: This semi-stable Sulfo-NHS ester of this compound then readily reacts with the primary amine groups (-NH₂) found on lysine residues and the N-terminus of the antibody, forming a stable amide bond and releasing Sulfo-NHS.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGAS-STING signaling pathway and the experimental workflow for the conjugation protocol.
Caption: The cGAS-STING signaling pathway, initiated by cytosolic DNA.
Caption: Experimental workflow for conjugating this compound to an antibody.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Monoclonal Antibody (mAb) | In-house/Commercial | Targeting moiety |
| This compound | MedchemExpress | STING Agonist Payload |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Thermo Fisher | Activates carboxyl groups |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher | Stabilizes activated carboxyl groups |
| Activation Buffer (e.g., 0.1 M MES, pH 6.0) | Sigma-Aldrich | Buffer for the activation step |
| Conjugation Buffer (e.g., PBS, pH 7.2-7.5) | In-house/Commercial | Buffer for the conjugation reaction |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5) | In-house/Commercial | Stops the reaction by quenching unreacted Sulfo-NHS esters |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher | Purification of the antibody-cGAMP conjugate |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving this compound if not readily water-soluble |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies and desired drug-to-antibody ratios (DAR).
Step 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Morpholineethanesulfonic acid (MES) buffer.[8] Buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for conjugation and must be removed.[8]
-
Perform dialysis against PBS (pH 7.2-7.5) overnight at 4°C or use desalting columns for rapid buffer exchange.
-
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS. Determine the precise concentration by measuring the absorbance at 280 nm (A280).
Step 2: Activation of this compound
This step should be performed immediately before conjugation due to the hydrolytic instability of EDC and the activated ester.[4]
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10-50 mM).
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS. The molar ratio of cGAMP:EDC:Sulfo-NHS should be optimized, but a starting point of 1:2:5 is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.
-
Step 3: Conjugation of Activated this compound to Antibody
-
Combine Reactants: Add the freshly activated this compound solution to the prepared antibody solution. The molar ratio of the cGAMP derivative to the antibody will determine the final drug-to-antibody ratio (DAR). A starting molar excess of 10-20 fold of the cGAMP derivative over the antibody is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add a quenching reagent, such as Tris-HCl or hydroxylamine, to a final concentration of 20-50 mM to consume any unreacted Sulfo-NHS esters and terminate the conjugation reaction.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Antibody-cGAMP Conjugate
It is crucial to remove unconjugated this compound and reaction byproducts.
-
Size Exclusion Chromatography/Desalting: The most common method is to use a desalting column (e.g., Sephadex G-25) to separate the high-molecular-weight antibody conjugate from low-molecular-weight impurities.[8][]
-
Dialysis: Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes.[]
-
Affinity Chromatography: For higher purity, Protein A or Protein G affinity chromatography can be employed to specifically capture the antibody conjugate.[]
Step 6: Characterization of the Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectrophotometry: Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of cGAMP (around 260 nm). The DAR can be calculated using the Beer-Lambert law, correcting for the contribution of the cGAMP derivative to the absorbance at 280 nm.
-
-
Purity and Integrity Analysis:
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm that the antibody has not been significantly fragmented or aggregated during the conjugation process. The conjugate should migrate as a slightly heavier band compared to the unconjugated antibody.
-
Mass Spectrometry: For a precise determination of the DAR and its distribution, mass spectrometry (e.g., LC-MS) can be utilized.
-
Optimization and Troubleshooting
| Parameter to Optimize | Recommended Starting Conditions | Considerations |
| Molar Ratio of cGAMP to Antibody | 5:1 to 20:1 | Higher ratios increase the DAR but may also lead to antibody aggregation or loss of activity.[8] |
| Reaction pH | Activation: pH 5.0-6.0Conjugation: pH 7.2-8.0 | EDC chemistry is most efficient at acidic pH, while the reaction of NHS esters with amines is favored at neutral to slightly alkaline pH.[5][6] |
| Reaction Time | 1-2 hours at Room Temperature or Overnight at 4°C | Longer incubation times can increase the DAR but also risk antibody degradation. |
| EDC/Sulfo-NHS Concentration | 2-5 fold molar excess over this compound | Sufficient excess is needed to drive the reaction, but very high concentrations can lead to antibody cross-linking. The two-step method helps minimize this. |
Troubleshooting:
-
Low DAR: Increase the molar ratio of the cGAMP derivative, increase the reaction time, or optimize the pH. Ensure that the antibody buffer is free of competing amines.
-
Antibody Aggregation: Reduce the molar ratio of the cGAMP derivative, decrease the reaction time or temperature, or use a lower antibody concentration.
-
Loss of Antibody Activity: Reduce the DAR, as excessive modification of lysine residues, particularly in the antigen-binding sites, can impair function.
Conclusion
The protocol described provides a robust framework for the conjugation of the STING agonist this compound to antibodies. This method leverages well-established EDC/Sulfo-NHS chemistry to create stable antibody-drug conjugates.[3][5][7] Successful synthesis and characterization of these conjugates are critical first steps in developing targeted immunotherapies that can harness the power of the STING pathway for the treatment of cancer and other diseases. Careful optimization of reaction conditions is essential to achieve the desired drug-to-antibody ratio while preserving the integrity and biological function of the antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Application Notes and Protocols for 2',3'-cGAMP-C2-PPA in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that, when activated, can promote potent anti-tumor immunity.[1] 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) is the endogenous ligand for STING, produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a danger signal often present in cancer cells.[2][3] Direct activation of STING in tumor cells and immune cells within the tumor microenvironment can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately stimulating a robust anti-cancer immune response.
2',3'-cGAMP-C2-PPA is a novel STING agonist designed for targeted delivery to cancer cells as a payload in antibody-drug conjugates (ADCs).[4] This approach combines the tumor-targeting specificity of a monoclonal antibody with the potent immune-activating properties of a STING agonist. By delivering this compound directly to the tumor site, the systemic immune activation and potential toxicities associated with free STING agonists can be minimized, while maximizing the anti-tumor effect.
These application notes provide an overview of the cGAS-STING signaling pathway, illustrative quantitative data for a hypothetical this compound ADC, and detailed protocols for key in vitro experiments to evaluate its efficacy in cancer cell line research.
Signaling Pathway and Mechanism of Action
An ADC armed with a this compound payload functions by binding to a specific antigen on the surface of a cancer cell. Upon binding, the ADC is internalized, and the this compound payload is released into the cytoplasm. The released STING agonist then binds to and activates the STING protein located on the endoplasmic reticulum. This initiates a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. These secreted factors can then act in an autocrine and paracrine manner to promote an anti-tumor immune response.
Data Presentation
The following tables present illustrative quantitative data for a hypothetical ADC, "ADC-X," carrying the this compound payload. This data is intended to serve as an example of expected outcomes from the experimental protocols described below.
Table 1: In Vitro Cytotoxicity of ADC-X-cGAMP-C2-PPA in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen Expression | IC50 (nM) of ADC-X-cGAMP-C2-PPA |
| SK-BR-3 | Breast Cancer | High | 15.2 |
| MDA-MB-231 | Breast Cancer | Low | > 1000 |
| NCI-H460 | Lung Cancer | High | 25.8 |
| A549 | Lung Cancer | Low | > 1000 |
| HT-29 | Colon Cancer | Moderate | 89.4 |
| COLO 205 | Colon Cancer | Low | > 1000 |
Table 2: STING Pathway Activation by ADC-X-cGAMP-C2-PPA in Target-Positive Cancer Cells (SK-BR-3)
| Analyte | Assay | EC50 (nM) |
| IFN-β Secretion | ELISA | 55.6 |
| ISG15 Expression | Western Blot | 75.3 |
| Phospho-TBK1 (Ser172) | Western Blot | 42.1 |
| Phospho-IRF3 (Ser396) | Western Blot | 48.9 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of a this compound ADC.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC. Include wells with medium only (no cells) as a blank and wells with cells and medium without ADC as a vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: IFN-β Secretion (ELISA) Assay
This protocol measures the amount of IFN-β secreted by cancer cells following ADC treatment.
Materials:
-
Target-positive cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
24-well plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed 2 x 10^5 cells per well in 500 µL of complete medium in a 24-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Replace the medium with 500 µL of the diluted ADC. Include a vehicle control.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.
-
Store the supernatants at -80°C until use.
-
-
ELISA:
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Determine the concentration of IFN-β in each sample from the standard curve.
-
Plot the IFN-β concentration against the logarithm of the ADC concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 3: Western Blot for STING Pathway Activation
This protocol assesses the activation of key proteins in the STING signaling pathway.
Materials:
-
Target-positive cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-ISG15, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound ADC for 6-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Plot the normalized band intensity against the ADC concentration to assess the dose-dependent activation of the STING pathway.
-
Conclusion
The use of this compound as a payload in ADCs represents a promising strategy for targeted cancer immunotherapy. The protocols and illustrative data provided in these application notes offer a framework for the in vitro evaluation of such novel therapeutics. By assessing cytotoxicity and the activation of the STING signaling pathway in relevant cancer cell lines, researchers can gain valuable insights into the potency and mechanism of action of this compound-based ADCs, paving the way for further preclinical and clinical development.
References
- 1. invivogen.com [invivogen.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application of 2',3'-cGAMP-C2-PPA in Preclinical Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of immunostimulatory agents to the tumor microenvironment represents a promising strategy in cancer immunotherapy. 2',3'-cGAMP-C2-PPA is a novel drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the potent STING (Stimulator of Interferon Genes) agonist 2',3'-cGAMP linked to a C2-PPA moiety, enabling its conjugation to a monoclonal antibody. This approach facilitates the selective delivery of the STING agonist to tumor cells expressing a specific surface antigen, thereby activating localized anti-tumor immunity while minimizing systemic toxicities associated with conventional STING agonists.[1]
These application notes provide a comprehensive overview of the preclinical application of this compound-based ADCs, including their mechanism of action, quantitative efficacy data from representative preclinical models, and detailed experimental protocols.
Mechanism of Action
An ADC utilizing this compound leverages the specificity of a monoclonal antibody to target a tumor-associated antigen (TAA) on the cancer cell surface. The subsequent mechanism of action unfolds as follows:
-
Target Binding and Internalization: The ADC binds to the TAA on the tumor cell surface and is internalized, typically via receptor-mediated endocytosis.
-
Payload Release: Within the cell, the linker is cleaved, releasing the 2',3'-cGAMP payload into the cytoplasm.
-
STING Pathway Activation: The released 2',3'-cGAMP binds to and activates the STING protein located on the endoplasmic reticulum.
-
Immune Cascade Initiation: STING activation triggers a signaling cascade involving TBK1 and IRF3, leading to the production and secretion of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
-
Anti-Tumor Immune Response: The secreted type I IFNs act in an autocrine and paracrine manner to:
-
Promote the maturation and activation of dendritic cells (DCs), enhancing antigen presentation to T cells.
-
Increase the recruitment and cytotoxic activity of natural killer (NK) cells and CD8+ T cells.
-
Induce a "bystander effect," where neighboring tumor cells and immune cells in the microenvironment are also stimulated, amplifying the anti-tumor response.
-
This targeted approach aims to convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and potentially synergistic with other immunotherapies like checkpoint inhibitors.[2][3]
Preclinical Efficacy of STING Agonist ADCs
While specific data for an ADC with the exact this compound linker is proprietary, published studies on analogous STING agonist ADCs provide strong proof-of-concept for their preclinical efficacy. The following tables summarize representative data from a study using an anti-EGFR antibody conjugated to a STING agonist (IMSA172) in a syngeneic mouse model of melanoma.[3]
Table 1: In Vivo Efficacy of αEGFR-STING Agonist ADC in B16F10-EGFR Melanoma Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) on Day 18 ± SEM | Percent Tumor Growth Inhibition (%) | Complete Remissions |
| Vehicle | N/A | 2500 ± 300 | 0 | 0/10 |
| αEGFR-STING ADC | 200 µg, i.p., Days 5, 8, 11 | 500 ± 150 | 80 | 6/10 |
| Non-binding Control ADC | 200 µg, i.p., Days 5, 8, 11 | 2400 ± 280 | 4 | 0/10 |
| Unconjugated αEGFR Ab | Equivalent dose | 2300 ± 250 | 8 | 0/10 |
Data synthesized from Wu, Y-T. et al. PNAS (2022).[3]
Table 2: Combination Therapy of αEGFR-STING Agonist ADC with Anti-PD-L1
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) on Day 18 ± SEM | Percent Tumor Growth Inhibition (%) | Survival Rate (%) on Day 40 |
| Vehicle | N/A | 2500 ± 300 | 0 | 0 |
| αEGFR-STING ADC | 200 µg, i.p., Days 5, 8, 11 | 500 ± 150 | 80 | 60 |
| Anti-PD-L1 | 200 µg, i.p., Days 5, 8, 11 | 2200 ± 270 | 12 | 10 |
| αEGFR-STING ADC + Anti-PD-L1 | As above | < 100 ± 50 | >96 | 100 |
Data synthesized from Wu, Y-T. et al. PNAS (2022).[3]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of a this compound-based ADC in a preclinical setting, based on established methodologies for STING agonist ADCs.[3]
Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To assess the anti-tumor activity of a this compound ADC as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
Animal Model: C57BL/6J mice (female, 6-8 weeks old).
-
Tumor Cell Line: B16F10 melanoma cells engineered to express a target antigen (e.g., human EGFR).
-
Test Articles:
-
Anti-TAA-2',3'-cGAMP-C2-PPA ADC.
-
Isotype control ADC.
-
Unconjugated anti-TAA antibody.
-
Anti-PD-L1 antibody.
-
-
Vehicle: Sterile phosphate-buffered saline (PBS).
-
Reagents: Matrigel, cell culture medium (e.g., DMEM), trypsin.
-
Equipment: Calipers, syringes, needles.
Procedure:
-
Cell Culture and Implantation:
-
Culture B16F10-EGFR cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
On Day 0, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.
-
When tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
-
Treatment Administration:
-
Prepare fresh dilutions of all test articles in sterile PBS on the day of injection.
-
Administer treatments via intraperitoneal (i.p.) injection according to the schedules outlined in Tables 1 and 2 (e.g., on Days 5, 8, and 11 post-tumor implantation).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (typically 21-40 days).
-
Record survival data. Euthanize mice when tumor volume exceeds 2000 mm³ or if signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Protocol 2: Pharmacodynamic Analysis of Immune Cell Infiltration
Objective: To characterize the changes in the tumor immune microenvironment following treatment with a this compound ADC.
Materials:
-
Tumors from mice treated as in Protocol 1.
-
Reagents: RPMI medium, fetal bovine serum, collagenase D, DNase I, red blood cell lysis buffer.
-
Antibodies: Fluorochrome-conjugated antibodies for flow cytometry targeting mouse CD45, CD3, CD4, CD8, NK1.1, CD11c, MHC-II, F4/80, Ly6G, Ly6C.
-
Equipment: GentleMACS Dissociator, flow cytometer.
Procedure:
-
Tumor Harvesting and Digestion:
-
At a predetermined timepoint (e.g., 48-72 hours after the last dose), euthanize a subset of mice from each treatment group.
-
Excise tumors, weigh them, and mince them into small pieces.
-
Digest the tumor tissue in RPMI containing collagenase D and DNase I for 30-45 minutes at 37°C with agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
-
Flow Cytometry Staining:
-
Count the viable cells and aliquot approximately 1-2 x 10^6 cells per sample.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for various immune cell populations.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell subsets (e.g., CD8+ T cells, NK cells, dendritic cells, macrophages) within the tumor.
-
Visualizations
Signaling Pathway
Caption: Targeted delivery and activation of the STING pathway by a this compound ADC.
Experimental Workflow
Caption: Workflow for preclinical evaluation of a this compound ADC in a syngeneic tumor model.
References
Application Notes and Protocols for Flow Cytometry Analysis of STING Pathway Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, playing a key role in anti-tumor immunity, autoimmune diseases, and response to infections.[1][2] Flow cytometry is a powerful technique to dissect the activation of the STING pathway at the single-cell level, allowing for the simultaneous analysis of multiple parameters, including the phosphorylation of key signaling proteins, cytokine production, and immunophenotyping of heterogeneous cell populations.[3][4] These application notes provide detailed protocols for the analysis of STING pathway activation using flow cytometry.
STING Signaling Pathway
Upon binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[1][5] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates STING itself, as well as the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons.[1][6][7] The STING pathway can also activate the NF-κB signaling cascade, leading to the production of various inflammatory cytokines.[1]
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing STING pathway activation by flow cytometry involves cell stimulation, surface and intracellular staining, and data acquisition and analysis.
Data Presentation
Quantitative data from flow cytometry analysis of STING pathway activation can be summarized in tables for easy comparison of different treatment conditions.
Table 1: Phosphorylation of STING Pathway Proteins
| Treatment | Cell Type | p-STING (Ser366) MFI | p-IRF3 (Ser396) MFI | p-NF-κB p65 (Ser536) MFI |
| Untreated | Human Monocytes | Baseline | Baseline | Baseline |
| 2'3'-cGAMP (10 µg/mL, 3h) | Human Monocytes | Increased | Increased | Increased |
| Poly(dA:dT) (1 µg/mL, 6h) | Mouse Bone Marrow-Derived Dendritic Cells | Increased | Increased | Increased |
| Vehicle Control | THP-1 cells | Baseline | Baseline | Baseline |
| STING Agonist X (1 µM, 4h) | THP-1 cells | Increased | Increased | Increased |
MFI: Median Fluorescence Intensity
Table 2: Intracellular Cytokine Production
| Treatment | Cell Type | % IFN-β+ Cells | % TNF-α+ Cells | % IL-6+ Cells |
| Untreated | Human PBMCs | <1% | <1% | <1% |
| 2'3'-cGAMP (10 µg/mL, 6h) + Brefeldin A (last 4h) | Human PBMCs | Increased | Increased | Increased |
| Vehicle Control | Mouse Splenocytes | <1% | <1% | <1% |
| STING Agonist Y (5 µM, 8h) + Brefeldin A (last 6h) | Mouse Splenocytes | Increased | Increased | Increased |
Experimental Protocols
Protocol 1: Intracellular Staining for Phosphorylated STING, IRF3, and NF-κB
This protocol is designed for the detection of phosphorylated signaling proteins within the STING pathway in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated by density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% FBS.
-
STING agonist (e.g., 2'3'-cGAMP).[5]
-
Fixable Viability Dye.[5]
-
Flow Cytometry Fixation Buffer (e.g., 1-4% paraformaldehyde).
-
Flow Cytometry Permeabilization/Wash Buffer (e.g., containing saponin or Triton X-100).
-
Fc Receptor Blocking Reagents.
-
Fluorochrome-conjugated antibodies (see Table 3).
-
FACS tubes.
-
Centrifuge.
Table 3: Antibody Panel for Phospho-Flow Cytometry
| Target | Fluorochrome | Clone | Isotype |
| CD45 | violetFluor 450 | HI30 | Mouse IgG1 |
| CD11b | FITC | M1/70 | Rat IgG2b |
| HLA-DR | PerCP | L243 | Mouse IgG2a |
| CD14 | redFluor 710 | 61D3 | Mouse IgG1 |
| CD16 | PE | 3G8 | Mouse IgG1 |
| p-STING (Ser366) | Alexa Fluor 647 | D8K6H | Rabbit IgG |
| p-IRF3 (Ser396) | PE | D6O1M | Rabbit IgG |
| p-NF-κB p65 (Ser536) | Alexa Fluor 488 | 93H1 | Rabbit IgG |
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in pre-warmed RPMI 1640 with 10% FBS at a concentration of 1-2 x 10^6 cells/mL.
-
Add STING agonist (e.g., 2'3'-cGAMP at a final concentration of 10 µg/mL) or vehicle control.[5]
-
Incubate for the desired time (e.g., 3 hours) at 37°C, 5% CO2.
-
-
Surface Staining:
-
Wash cells twice with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.[5]
-
Wash cells with staining buffer (PBS with 2% FBS).
-
Block Fc receptors for 10 minutes.
-
Add the cocktail of surface marker antibodies (CD45, CD11b, HLA-DR, CD14, CD16) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in 100 µL of staining buffer.
-
Add 1 mL of cold Flow Cytometry Fixation Buffer and incubate for 10 minutes at room temperature.[4]
-
Centrifuge and decant the supernatant.
-
Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold methanol and incubating for at least 30 minutes on ice.[8] Alternatively, use a detergent-based permeabilization buffer.
-
-
Intracellular Staining:
-
Wash the cells twice with staining buffer to remove the permeabilization reagent.
-
Add the cocktail of intracellular antibodies (p-STING, p-IRF3, p-NF-κB) and incubate for 1 hour at room temperature in the dark.
-
Wash cells twice with staining buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cell pellet in 300-500 µL of staining buffer for flow cytometric analysis.
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate software. A suggested gating strategy is to first gate on viable, single cells, then on CD45+ leukocytes, followed by identification of monocyte subsets based on CD14 and CD16 expression.[5] Finally, analyze the median fluorescence intensity (MFI) of the phospho-proteins in the populations of interest.
-
Protocol 2: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines produced following STING pathway activation.
Materials:
-
Same as Protocol 1, with the addition of:
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-β, TNF-α, IL-6).
Procedure:
-
Cell Stimulation:
-
Follow step 1 of Protocol 1, but add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) for the last 4-6 hours of the stimulation period.
-
-
Surface Staining:
-
Follow step 2 of Protocol 1.
-
-
Fixation and Permeabilization:
-
Follow step 3 of Protocol 1, but use a saponin-based permeabilization buffer, as methanol can be harsh on some cytokine epitopes.
-
-
Intracellular Staining:
-
Follow step 4 of Protocol 1, using antibodies against the cytokines of interest.
-
-
Acquisition and Analysis:
-
Follow step 5 of Protocol 1. Analyze the percentage of cytokine-positive cells within the gated populations.
-
Conclusion
Flow cytometry provides a robust and high-throughput method for the detailed analysis of STING pathway activation at the single-cell level. The protocols outlined here, in conjunction with the provided data presentation formats and pathway diagrams, offer a comprehensive guide for researchers investigating the role of the STING pathway in health and disease. Optimization of antibody concentrations, stimulation times, and instrument settings is recommended for each specific experimental system.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
- 5. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 6. Two new monoclonal antibodies for biochemical and flow cytometric analyses of human interferon regulatory factor-3 activation, turnover, and depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit mAb PE | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
improving 2',3'-cGAMP-C2-PPA solubility and stability
Welcome to the technical support center for 2',3'-cGAMP-C2-PPA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this important STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), a natural STING (Stimulator of Interferon Genes) agonist. The "C2-PPA" component is a linker designed for conjugation to antibodies, creating antibody-drug conjugates (ADCs). Its primary application is in the targeted delivery of the STING agonist to specific cells, such as cancer cells, to elicit a localized anti-tumor immune response.
Q2: What are the main challenges I might face when working with this compound?
A2: The primary challenges are related to its solubility and stability. As a modified cyclic dinucleotide, its solubility in aqueous buffers can be limited. Furthermore, the phosphodiester bonds in the cGAMP core are susceptible to enzymatic degradation, which can impact the potency and reproducibility of your experiments.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store lyophilized this compound at -20°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The lyophilized powder does not fully dissolve in aqueous buffer.
-
Precipitation is observed after a short period in solution.
-
Inconsistent results in downstream assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | While aqueous buffers are the target for biological assays, initial reconstitution may require an organic co-solvent. Try reconstituting in a small amount of DMSO before diluting with your aqueous buffer of choice (e.g., PBS, Tris-HCl). | The compound should fully dissolve in the organic solvent, and the subsequent aqueous solution should remain clear. |
| Low Solubility in Aqueous Buffer | The "C2-PPA" linker is designed to have good aqueous solubility, with similar pyrophosphate diester linkers showing solubility greater than 5 mg/mL.[1] However, the overall solubility of the conjugate can be influenced by the antibody it is attached to. If you are working with the unconjugated form, solubility issues are less likely but can still occur at high concentrations. Consider using a buffer with a slightly basic pH (e.g., pH 7.5-8.5), as this can sometimes improve the solubility of acidic compounds. | Increased solubility and a stable solution at the desired concentration. |
| Aggregation | Hydrophobic interactions can lead to aggregation, especially for the antibody-drug conjugate. Including a low concentration of a non-ionic surfactant, such as 0.01% Tween® 20 or Polysorbate 80, in your buffer can help prevent aggregation. | A clear, homogenous solution with reduced precipitation over time. |
Issue 2: Loss of Activity or Inconsistent Results Over Time
Symptoms:
-
Decreased STING activation in cellular assays compared to freshly prepared solutions.
-
High variability between experimental replicates.
-
Appearance of extra peaks in HPLC analysis of the compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic Degradation | The primary route of degradation for 2',3'-cGAMP is enzymatic hydrolysis by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and viral poxin-like enzymes.[2] If working with cell lysates, serum-containing media, or in vivo, this is a major concern. Work quickly on ice and consider adding a broad-spectrum phosphodiesterase inhibitor to your experimental setup if compatible with your assay. | Reduced degradation of the compound, leading to more consistent and reliable results. |
| Non-Enzymatic Hydrolysis (pH-dependent) | The phosphodiester bonds can be susceptible to hydrolysis at acidic or highly alkaline pH. It is recommended to work with buffers in the neutral to slightly basic range (pH 7.0-8.5). At pH 8.5, the half-life of some phosphodiester bonds in oligonucleotides can be on the order of days to months, indicating relative stability in this range.[3] | Maintenance of compound integrity and activity over the course of the experiment. |
| Temperature-Induced Degradation | While short-term exposure to ambient temperature is generally acceptable, prolonged storage in solution at room temperature or 4°C can lead to degradation. Always store stock solutions and aliquots at -20°C or -80°C. Thaw on ice immediately before use. | Preservation of the compound's activity and stability for longer periods. |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can lead to degradation and aggregation. It is crucial to aliquot the reconstituted compound into single-use volumes. | Consistent performance of the compound across different experiments. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization (if necessary): If direct reconstitution in aqueous buffer is challenging, add a small volume of sterile, anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mM). Gently vortex to dissolve.
-
Aqueous Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) to the DMSO stock solution while gently mixing to reach the final desired concentration. The final concentration of DMSO should be kept as low as possible for biological assays (typically <0.5%).
-
Storage: Aliquot the final solution into single-use, low-protein-binding microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a framework for a stability-indicating HPLC method to monitor the degradation of this compound over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into separate aliquots for each time point and condition to be tested (e.g., different temperatures, pH values).
-
For a time-course study, store the aliquots under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot and store it at -80°C until analysis.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B (linear gradient)
-
25-30 min: 30% B
-
30-32 min: 30% to 2% B (linear gradient)
-
32-40 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Analyze all samples from the time course.
-
Identify the peak corresponding to intact this compound.
-
Monitor for the appearance of new peaks, which may represent degradation products.
-
Calculate the percentage of the intact compound remaining at each time point by comparing the peak area to the time zero sample.
-
Plot the percentage of intact compound versus time to determine the degradation rate under each condition.
-
Visualizations
Caption: STING signaling pathway activated by ADC-delivered this compound.
Caption: Troubleshooting workflow for this compound experimental issues.
References
Technical Support Center: 2',3'-cGAMP-C2-PPA ADC Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on 2',3'-cGAMP-C2-PPA Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ADC payload?
A: 2',3'-cGAMP is a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] When delivered specifically to tumor cells via an ADC, it can activate the innate immune system within the tumor microenvironment, leading to an anti-tumor immune response. This approach aims to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing and other immunotherapies.[2] The C2-PPA component is the linker that attaches the 2',3'-cGAMP to the antibody.
Q2: What are the main challenges in developing this compound ADCs?
A: The primary challenges include:
-
Payload Delivery and Stability: Natural 2',3'-cGAMP has poor pharmacokinetic properties due to its high hydrophilicity and is prone to enzymatic degradation in the bloodstream.[1] The ADC approach helps to overcome this by ensuring targeted delivery. The stability of the C2-PPA linker is crucial to prevent premature payload release.[3][4]
-
Conjugation and Purification: Achieving a consistent drug-to-antibody ratio (DAR) and removing impurities like free payload and aggregated ADC are significant manufacturing hurdles.[5][6][7]
-
Managing Immune-Related Toxicity: While the goal is to activate a local immune response, systemic exposure to the STING agonist can lead to excessive cytokine release and potential autoimmune-like toxicities.[1]
Q3: How should this compound be handled and stored?
A: 2',3'-cGAMP and its derivatives are typically supplied as lyophilized powders and should be stored at -20°C, desiccated.[8][9] Once reconstituted in a solvent like DMSO or water, it is recommended to store the solution in aliquots at -20°C to avoid multiple freeze-thaw cycles and use within a month to prevent loss of potency.[8]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Question: We are consistently observing a lower-than-expected DAR after our conjugation reaction. What are the potential causes and how can we improve it?
Answer: A low DAR is a common issue that can often be resolved by optimizing the reaction conditions. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Antibody Reduction (for Cysteine Conjugation) | - Optimize Reducing Agent Concentration: Perform a titration of the reducing agent (e.g., TCEP) to find the optimal concentration for the desired level of disulfide bond reduction. A 10-20 fold molar excess of TCEP per antibody is a common starting point.[10] - Ensure Purity of Reducing Agent: Use fresh, high-quality reducing agents.[11] |
| Suboptimal Reaction pH | - Maintain pH between 6.5 and 7.5: For maleimide-thiol conjugation, this pH range is most efficient. Below 6.5, the reaction rate decreases, while above 7.5, maleimide hydrolysis can occur.[10] |
| Insufficient Molar Excess of this compound | - Increase Linker-Payload Concentration: Conduct small-scale optimization experiments with increasing molar excess of the this compound to drive the conjugation reaction to completion.[10] |
| Impure or Unstable Antibody | - Verify Antibody Purity: Ensure the antibody is >95% pure. Impurities can compete for conjugation.[12] - Buffer Exchange: If the antibody buffer contains interfering substances like Tris, glycine, or BSA, perform a buffer exchange into a suitable conjugation buffer (e.g., PBS).[12] |
Issue 2: ADC Aggregation Post-Conjugation
Question: We are observing significant aggregation of our ADC after the conjugation and purification steps. What could be the cause and how can we mitigate this?
Answer: ADC aggregation is often linked to the increased hydrophobicity of the conjugate, especially with higher DAR values. The following table provides guidance on how to address this issue.
| Potential Cause | Troubleshooting & Optimization |
| High Hydrophobicity of the ADC | - Optimize DAR: Aim for a lower average DAR (e.g., 2-4), as higher DARs can increase hydrophobicity and the likelihood of aggregation.[10] - Modify Linker: If possible, incorporate hydrophilic moieties like polyethylene glycol (PEG) into the linker design to improve solubility.[10] |
| Unfavorable Buffer Conditions | - Adjust pH: Ensure the pH of the buffer is not at or near the isoelectric point (pI) of the antibody, as this is where solubility is lowest.[10] - Screen Excipients: The addition of excipients like arginine or polysorbate can help stabilize the ADC and prevent aggregation.[10] |
| Use of Organic Co-solvents | - Minimize Co-solvent Concentration: While a co-solvent like DMSO may be needed to dissolve the linker-payload, keep its final concentration in the reaction mixture as low as possible (typically below 10%) to avoid denaturing the antibody.[10] |
| Improper Storage | - Optimize Storage Conditions: Store the purified ADC at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term) in a formulation buffer optimized for stability.[10] |
Issue 3: Inconsistent Cytokine Response to ADC Treatment in vitro
Question: We are observing significant and inconsistent differences in cytokine production between wells treated with the same ADC condition. How can we improve the reproducibility of our results?
Answer: Inconsistent cytokine responses can stem from several factors related to cell handling, reagents, and the experimental setup.
| Potential Cause | Troubleshooting & Optimization |
| Cell Health and Viability | - Monitor Cell Viability: Perform a cell viability assay (e.g., using trypan blue or a commercial kit) in parallel with your cytokine measurements. High ADC concentrations might induce cytotoxicity, affecting the number of cytokine-producing cells.[13] |
| Cell Density | - Optimize Seeding Density: The number of cells per well can significantly impact the final cytokine concentration. Ensure consistent and optimal cell seeding. Too few cells will produce a weak signal, while over-confluent cells may respond poorly.[13] |
| Inconsistent Reagent Preparation | - Proper Aliquoting and Storage: Aliquot the STING agonist ADC after purification and store at -80°C to avoid repeated freeze-thaw cycles. Ensure consistent dilution of the ADC for each experiment.[13] |
| Experimental Timing | - Perform a Time-Course Experiment: The peak of cytokine production can vary depending on the cell type and ADC. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal time point for measuring the desired cytokines.[13] |
Data Presentation
Comparative In Vivo Efficacy of STING Agonist ADCs
The following table summarizes the in vivo anti-tumor activity of various STING agonist ADCs from preclinical studies. This data can serve as a benchmark for evaluating the efficacy of a this compound ADC.
| ADC Payload | Antibody Target | Tumor Model | Dosing Regimen | Observed Efficacy | Reference |
| IMSA172 (cGAMP analogue) | EGFR | B16-EGFR syngeneic melanoma | 200 µ g/dose , i.p. on days 5, 8, and 11 | Significant tumor growth suppression; 60% of mice achieved complete tumor remission. | [2] |
| diABZI derivative | HER2 | SKOV3 human ovarian cancer xenograft | 3 mg/kg (0.1 mg/kg payload), single i.v. dose | Complete tumor regressions in all mice. | [2] |
| ADU-S100/MIW815 | N/A (intratumoral) | CT26 colon carcinoma | 50 µg, i.t. on days 7, 10, and 13 | 80% complete responses. | [14] |
| BMS-986301 | N/A (intratumoral) | CT26 colon carcinoma | 8.1 µg, i.t. on days 7, 10, and 13 | 70% complete responses. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Directed ADC Conjugation
This protocol describes a two-step process for conjugating a maleimide-functionalized linker-payload (such as a derivative of this compound) to a monoclonal antibody via interchain cysteine residues.
-
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[11]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[11]
-
Remove the excess reducing agent using a desalting column (e.g., G25) equilibrated in the conjugation buffer.[15]
-
-
Step 2: Conjugation
-
Dissolve the maleimide-functionalized this compound linker-payload in a suitable organic solvent (e.g., DMSO).
-
Add the dissolved linker-drug to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a typical starting point. Ensure the final DMSO concentration is below 10%.[10]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[10]
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.[10]
-
-
Step 3: Purification
-
Purify the ADC from unconjugated payload and other impurities using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).[7]
-
Protocol 2: Measurement of Cytokine Production in vitro
This protocol provides a general method for stimulating peripheral blood mononuclear cells (PBMCs) to measure cytokine release in response to ADC treatment.
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and perform a cell count.
-
Seed 1 x 10^6 PBMCs per well in a 96-well plate.[16]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a non-binding control ADC in complete RPMI-1640 medium.
-
Include a vehicle control (the formulation buffer of the ADC).
-
Add the diluted ADCs or vehicle control to the wells containing PBMCs.
-
-
Incubation and Supernatant Collection:
-
Cytokine Analysis:
-
Measure the concentration of cytokines of interest (e.g., IFN-β, TNF-α, IL-6) in the supernatants using a suitable immunoassay, such as ELISA or a multiplex bead-based assay.
-
Mandatory Visualizations
References
- 1. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 4. Antibody Drug Conjugates (ADCs) | Sartorius [sartorius.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Overcoming Challenges in ADC Purification: A Case Study [olon-france.com]
- 7. researchgate.net [researchgate.net]
- 8. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 9. 2',3'-cGAMP, Bacterial Second Messenger - Jena Bioscience [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2',3'-cGAMP-C2-PPA Delivery
Welcome to the technical support center for optimizing the delivery of 2',3'-cGAMP-based STING agonists. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the intracellular delivery of cyclic dinucleotides (CDNs) to activate the STING (Stimulator of Interferon Genes) pathway.
A Note on the Compound: 2',3'-cGAMP-C2-PPA is a specialized STING agonist designed as a drug-linker conjugate for the development of Antibody-Drug Conjugates (ADCs).[1] While data specific to this conjugate is limited, the core challenge lies in delivering the 2',3'-cGAMP moiety across the cell membrane to its cytosolic target. The principles, protocols, and troubleshooting steps outlined in this guide are based on the extensive research available for the parent molecule, 2',3'-cGAMP, and provide a robust framework for optimizing the delivery of its derivatives.
Understanding the STING Signaling Pathway
Successful delivery of 2',3'-cGAMP results in the activation of the STING pathway, a critical component of the innate immune system.[2][3] Upon binding to STING, which is anchored in the endoplasmic reticulum (ER), a conformational change is induced.[4] This leads to the recruitment and activation of TBK1, which then phosphorylates the transcription factor IRF3.[4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of Type I interferons (IFNs) and other inflammatory cytokines, which can promote a potent anti-tumor immune response.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is delivery of 2',3'-cGAMP and its derivatives so challenging?
This is the most common issue researchers face. The 2',3'-cGAMP molecule is hydrophilic and carries a double negative charge, which prevents it from passively crossing the lipid bilayer of the cell membrane to reach its cytosolic target, STING.[2][5][7][8] Furthermore, it can be degraded by extracellular enzymes like ENPP1.[7][9] Therefore, a delivery vehicle or method to permeabilize the cell membrane is almost always necessary to achieve sufficient intracellular concentrations for STING activation.[2]
Q2: What are the most common methods for delivering 2',3'-cGAMP in vitro?
The primary methods involve using a delivery vehicle to overcome the membrane barrier:
-
Lipid-Based Transfection Reagents: Reagents like Lipofectamine™ 3000 complex with the negatively charged cGAMP, facilitating its entry into the cell.[7][10]
-
Nanoparticles: Encapsulating cGAMP in lipid nanoparticles (LNPs) or polymer vesicles can dramatically increase cellular uptake, protect the molecule from degradation, and can increase biological potency by 2-3 orders of magnitude.[7][11]
-
Electroporation: Applying a high-voltage electrical pulse creates temporary pores in the cell membrane, allowing cGAMP to enter the cytosol directly.[2][4] This method requires careful optimization for each cell type.
-
Cell Permeabilization: Agents like digitonin can be used to selectively permeabilize the plasma membrane, but this method must be carefully controlled to maintain cell viability.[6]
Q3: What is a good starting concentration for my experiments?
The optimal concentration is highly dependent on the cell type and, most critically, the delivery method. Using a delivery agent significantly lowers the required concentration.
| Delivery Method | Recommended Starting Range (2',3'-cGAMP) | Reference(s) |
| Without Delivery Agent | >10 µM to 100 µM (Often ineffective) | [2][6] |
| Lipid-Based Transfection | 0.1 µg/mL to 10 µg/mL (~0.14 µM to 14 µM) | [2] |
| Electroporation | Varies widely; must be empirically determined | [4] |
| Nanoparticle Formulation | Can be effective in the nanomolar range | [7] |
Q4: How long should I treat my cells before analysis?
The ideal treatment time depends on the specific downstream readout you are measuring. Phosphorylation is an early event, while cytokine secretion takes much longer.
| Experimental Readout | Typical Time Course | Reference(s) |
| Phosphorylation (p-TBK1, p-IRF3) | 1 - 4 hours | [2][12] |
| ISG mRNA Expression (e.g., IFNB1, CXCL10) | 4 - 8 hours | [2] |
| Cytokine Secretion (e.g., IFN-β Protein) | 18 - 24 hours | [2][12][13] |
Q5: Which cell lines are good positive and negative controls?
-
Positive Controls: THP-1 (human monocytic) and RAW 264.7 (murine macrophage) cells are widely used as they have a robust and functional STING pathway.[7][12]
-
Negative Controls: HEK293T cells are a common negative control because they do not express endogenous STING.[6] They can be engineered to express STING, making them an excellent model for studying specific functions.[6]
Troubleshooting Guide
Encountering issues with STING activation is common. This guide provides a logical workflow to diagnose and solve the most frequent problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Activating cGAS-STING pathway for the optimal effect of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Efficacy of 2',3'-cGAMP-C2-PPA Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with 2',3'-cGAMP-C2-PPA treatment in their experiments.
Troubleshooting Guides
Low or no activation of the STING pathway upon treatment with this compound can stem from several factors. The following troubleshooting guide, presented in a question-and-answer format, addresses common issues and provides potential solutions.
Question 1: Is the this compound reagent being handled and stored correctly?
Answer: The stability of this compound is critical for its efficacy. Improper handling or storage can lead to degradation.
-
Storage: Store the lyophilized product at -20°C for long-term stability.[1] Once reconstituted, aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[1][2] Short-term exposure to ambient temperatures (up to one week) is generally acceptable for the parent compound 2',3'-cGAMP, but it is best to minimize this.[3]
-
Reconstitution: Reconstitute the lyophilized powder in sterile, endotoxin-free water or a recommended buffer as specified on the product datasheet.[1]
-
Aliquoting: Use fresh aliquots for each experiment to prevent degradation from multiple freeze-thaw cycles and potential contamination.[4][5]
Question 2: Is the cellular uptake of this compound sufficient?
Answer: A primary reason for the low efficacy of cyclic dinucleotides like 2',3'-cGAMP is their poor cell membrane permeability due to their hydrophilic and negatively charged nature.[4][5][6] The C2-PPA linker on your molecule is designed for conjugation to antibodies and may not inherently improve passive cell entry.
-
Delivery Vehicle: To enhance intracellular delivery, consider using a transfection reagent (e.g., lipid-based reagents like Lipofectamine), electroporation, or encapsulation in nanoparticles.[4][5][6]
-
Serum-Free Media: If using a transfection reagent, perform the initial treatment in serum-free media, as serum components can interfere with the formation of lipid-cGAMP complexes and may contain nucleases that can degrade the compound.[4]
-
Permeabilization: For some in vitro assays, cell permeabilization with agents like digitonin can be an effective method to introduce the compound into the cytoplasm.[6]
Question 3: Is the cell line suitable for this experiment?
Answer: The responsiveness of a cell line to this compound is dependent on a functional STING signaling pathway.
-
STING Expression: Verify that your target cell line expresses sufficient levels of STING protein. This can be confirmed by Western blot.[4][5]
-
Positive Control Cell Line: Use a cell line known to have a robust STING pathway, such as THP-1 monocytes, as a positive control to validate your experimental setup.[4]
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Use cells at a consistent passage number and confluency, as these factors can influence transfection efficiency and the expression of STING pathway components.[4]
Question 4: Are the experimental conditions, including concentration and timing, optimized?
Answer: Suboptimal concentrations or incorrect timing of readouts can lead to the appearance of low efficacy.
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and delivery method. Effective concentrations can vary significantly, from the nanomolar to high micromolar range, depending on the delivery efficiency.[6]
-
Time Course: The timing of downstream readouts is crucial.
-
Phosphorylation of STING, TBK1, and IRF3 are early events, typically detectable within 1-4 hours.[6]
-
The expression of interferon-stimulated gene (ISG) mRNA, such as IFNB1 and CXCL10, often peaks between 4-8 hours post-treatment.[6]
-
Secretion of proteins like IFN-β into the supernatant is a later event and should be measured accordingly.
-
Summary of Experimental Conditions for STING Activation
| Parameter | Recommended Range | Key Considerations |
| Concentration (with delivery agent) | 0.1 - 10 µg/mL (approx. 0.14 - 14 µM) | Highly dependent on cell type and delivery method. A dose-response is crucial.[6] |
| Concentration (without delivery agent) | >10 - 100 µM | Generally not recommended due to poor cell permeability.[6] |
| Incubation Time (Phosphorylation) | 1 - 4 hours | Early readout of pathway activation.[6] |
| Incubation Time (mRNA Expression) | 4 - 8 hours | Peak expression of many interferon-stimulated genes.[6] |
| Incubation Time (Protein Secretion) | 8 - 24 hours | Later readout, dependent on transcription and translation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a derivative of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), which is a potent agonist of the Stimulator of Interferon Genes (STING) protein.[7][8][9] The "C2-PPA" component is a linker designed for conjugating the cGAMP molecule to an antibody, creating an antibody-drug conjugate (ADC) for targeted delivery, particularly in cancer immunotherapy.[7][8][9] When 2',3'-cGAMP binds to STING on the endoplasmic reticulum, it triggers a conformational change in STING, leading to its activation and translocation.[10][11] This initiates a downstream signaling cascade involving TBK1 and IRF3, ultimately resulting in the production of type I interferons and other pro-inflammatory cytokines.[10][12][13]
Q2: Can I use this compound without conjugating it to an antibody? A2: Yes, it can be used as a standalone STING agonist. However, it's important to recognize that the C2-PPA linker may alter its physicochemical properties compared to the parent 2',3'-cGAMP molecule. When used unconjugated, it will likely face the same challenges with cell permeability as the parent compound, necessitating a delivery vehicle for efficient intracellular uptake.[4][6]
Q3: What are the key readouts to measure the efficacy of this compound treatment? A3: The activation of the STING pathway can be assessed through several methods:
-
Western Blot: To detect the phosphorylation of STING, TBK1, and IRF3.[6]
-
RT-qPCR: To measure the mRNA expression of interferon-stimulated genes (ISGs) like IFNB1, CXCL10, ISG15, or MX1.[6]
-
ELISA: To quantify the secretion of type I interferons (e.g., IFN-β) or other cytokines into the cell culture supernatant.[6]
-
Reporter Assays: Using cell lines engineered with a reporter gene (e.g., Luciferase) under the control of an Interferon-Stimulated Response Element (ISRE).[6]
Q4: Could extracellular degradation be a cause of low efficacy? A4: Yes, 2',3'-cGAMP can be degraded by extracellular enzymes such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[4][14] If your experimental system has high levels of such enzymatic activity, it could reduce the effective concentration of the agonist. Using a delivery vehicle like lipid nanoparticles can help protect the compound from extracellular degradation.[4]
Visualizing Experimental Logic and Pathways
cGAMP-STING Signaling Pathway
Caption: The cGAMP-STING signaling pathway.
Troubleshooting Decision Tree for Low Efficacy
Caption: Troubleshooting decision tree for low STING activation.
Experimental Protocols
Protocol 1: In Vitro STING Activation in THP-1 Cells Using a Lipid-Based Transfection Reagent
This protocol provides a general framework for delivering this compound into a responsive cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Serum-free RPMI-1640 medium (e.g., Opti-MEM)
-
This compound
-
Lipid-based transfection reagent (e.g., Lipofectamine 2000)
-
6-well tissue culture plates
-
Reagents for downstream analysis (e.g., RNA extraction kit, RT-qPCR reagents, ELISA kit)
Methodology:
-
Cell Seeding: The day before transfection, seed THP-1 cells in 6-well plates at a density of 0.5 x 10^6 cells/well in complete RPMI medium.
-
Preparation of Transfection Complexes:
-
For each well, dilute the desired amount of this compound (e.g., for a final concentration of 1 µg/mL) into 100 µL of serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection:
-
Gently add the 200 µL of transfection complex to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Downstream Analysis:
-
For RT-qPCR: After 4-6 hours of incubation, harvest the cells. Isolate total RNA using a suitable kit, synthesize cDNA, and perform qPCR for target genes (IFNB1, CXCL10) and a housekeeping gene.
-
For ELISA: After 24 hours of incubation, collect the cell culture supernatant. Centrifuge to remove cell debris and quantify the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's protocol.
-
Protocol 2: Western Blot for Phosphorylated IRF3
This protocol details how to detect an early marker of STING pathway activation.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis: Lyse the cell pellets on ice with RIPA buffer containing protease and phosphatase inhibitors for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IRF3 and a loading control like GAPDH to ensure equal protein loading.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. 2',3'-cGAMP, Cyclic Di- and Tri-Nucleotides - Jena Bioscience [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of (2′,5′ and 3′5′-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PDE-stable 2'3'-cGAMP analogues, containing 5'-S-phosphorothioester linkage, as STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of STING Agonist ADCs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonist Antibody-Drug Conjugates (ADCs). Our goal is to help you overcome common challenges, particularly off-target effects, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using an ADC to deliver a STING agonist?
A1: Systemic administration of free STING agonists can lead to widespread, non-specific immune activation, potentially causing dose-limiting toxicities and a "cytokine storm".[1][2][3][4] An ADC approach aims to overcome these limitations by:
-
Targeted Delivery: The antibody component of the ADC directs the STING agonist payload specifically to tumor cells or the tumor microenvironment (TME), increasing its local concentration and efficacy.[5][6][7]
-
Reduced Systemic Exposure: By localizing the agonist to the tumor, ADCs minimize systemic exposure, thereby reducing the risk of off-target toxicities and systemic inflammation.[2][4][6][8][9]
-
Improved Pharmacokinetics: The ADC construct enhances the half-life and stability of the STING agonist in circulation compared to the free drug.[1][4][5][9][10]
-
Accessibility to Metastatic Sites: Systemic administration of ADCs allows for the treatment of metastatic lesions that may not be accessible for intratumoral injection.[5][6]
Q2: What are the key off-target effects observed with STING agonist administration, and how do ADCs mitigate them?
A2: The primary off-target effects of systemic STING agonists are driven by non-specific activation of the innate immune system, leading to:
-
Systemic Cytokine Release: High levels of circulating cytokines (e.g., IFN-β, TNF-α, IL-6) can cause systemic inflammation and toxicity.[2][8] STING agonist ADCs have been shown to significantly reduce systemic cytokine levels compared to intravenously administered free agonists, while still inducing a robust anti-tumor immune response locally within the tumor.[2][7][8][11][12]
-
Autoimmunity: Chronic or excessive STING activation can potentially trigger autoimmune responses.[1] Targeted delivery via ADCs helps to confine the immune activation to the TME, reducing this risk.
-
Toxicity to Healthy Tissues: Off-target activation of STING in healthy tissues can lead to adverse effects. For instance, intratumoral injection of some STING agonists has been associated with skin ulceration at the injection site.[13] The targeted nature of ADCs aims to prevent such localized and systemic toxicities.[7]
Q3: My STING agonist ADC shows lower than expected potency in vitro. What are the possible reasons?
A3: Several factors can contribute to lower than expected in vitro potency:
-
Inefficient Internalization: The target antigen may not internalize efficiently upon antibody binding, preventing the ADC from reaching the cytoplasm where STING is located.
-
Inappropriate Linker: The linker connecting the antibody and the STING agonist may not be effectively cleaved within the target cell, preventing the release of the active payload. Both cleavable and non-cleavable linkers have been explored, and the optimal choice can be target and payload-dependent.[5][6][14]
-
Low STING Expression in Target Cells: The cancer cell line used in the assay may have low or absent expression of STING or other essential components of the signaling pathway.[15]
-
Payload Permeability: If a bystander effect is desired, a payload with low cell permeability might limit the killing of neighboring antigen-negative tumor cells.[6] Conversely, high permeability could contribute to off-target effects if the payload escapes the intended cell.[6]
-
Fc Receptor Engagement: For some mechanisms of action, particularly those involving immune cells, the interaction of the ADC's Fc region with Fcγ receptors (FcγR) on immune cells is crucial for uptake and subsequent STING activation.[4][8][9][16] Using an antibody with a mutated Fc region that ablates FcγR binding can help dissect this mechanism.[8]
Troubleshooting Guides
Problem 1: High Systemic Cytokine Levels and Toxicity in vivo
| Potential Cause | Troubleshooting Steps |
| Poor ADC Stability / Premature Payload Release | - Optimize Linker Chemistry: Evaluate different linker technologies (e.g., cleavable vs. non-cleavable) to ensure payload release primarily occurs within the target cell.[5][6] An ester-based cleavable linker has been identified as effective in some platforms.[5] - Assess ADC Stability in Plasma: Conduct in vitro plasma stability assays to measure the rate of premature payload release. |
| Off-Target Uptake | - Antibody Specificity: Confirm the specificity of the monoclonal antibody (mAb) for the target antigen and ensure minimal cross-reactivity with healthy tissues. - Hydrophilicity of the ADC: A more hydrophilic payload and/or linker-scaffold can reduce non-specific uptake by healthy tissues.[5][14] |
| Dose and Schedule | - Dose Titration: Perform dose-escalation studies to identify the optimal therapeutic window that balances efficacy with tolerability. - Optimize Dosing Schedule: Evaluate different dosing schedules (e.g., less frequent, higher dose vs. more frequent, lower dose). |
Problem 2: Lack of In Vivo Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Insufficient STING Activation in the TME | - Confirm Target Antigen Expression: Verify high and homogeneous expression of the target antigen on tumor cells in your model. - Assess Immune Cell Infiltration: Analyze the tumor microenvironment for the presence of key immune cells, such as dendritic cells (DCs) and T cells, which are crucial for the anti-tumor response.[17] Targeted STING agonist ADCs have been shown to increase CD45+ immune cell infiltration.[8] - Evaluate FcγR-Mediated Uptake: In syngeneic models, consider using an ADC with a wild-type Fc region to engage FcγRs on myeloid cells within the TME, which can be a critical mechanism for STING activation.[4][8][9][16] |
| Payload Potency and Properties | - Optimize Payload Potency: A highly potent STING agonist is often required due to the limited amount of payload delivered by an ADC.[5] - Consider Payload Hydrophilicity: A more hydrophilic payload can improve the ADC's pharmacokinetic properties and reduce aggregation.[5] Initial ADCs with lipophilic STING agonist payloads have been reported to cause aggregation.[8] |
| Immune-Suppressive TME | - Combination Therapy: Consider combining the STING agonist ADC with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1), to overcome immune suppression.[3][18][19] |
Quantitative Data Summary
Table 1: In Vitro Potency of Targeted vs. Free STING Agonist
| Metric | Targeted STING Agonist ADC | Free STING Agonist Payload | Reference |
| Potency Increase (vs. Free Payload) | ~100 to 300-fold higher | N/A | [2][8] |
| Cancer Cell Killing (in co-culture with PBMCs) | Robust killing at lower concentrations | Requires ~100x higher concentration for similar effect | [8] |
Table 2: Systemic Cytokine Induction in vivo
| Treatment | Systemic Cytokine Levels (e.g., CXCL10, IL-6) | Reference |
| Targeted STING Agonist ADC | Minimal to low induction | [2][7][8] |
| IV Administered Free STING Agonist | Up to 100-fold higher induction with associated body weight loss | [2] |
Key Experimental Protocols
Protocol 1: In Vitro Co-Culture Assay for STING Activation
This assay assesses the ability of a STING agonist ADC to activate STING in immune cells in a target-dependent manner.
-
Cell Seeding: Co-culture target antigen-expressing cancer cells with immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a reporter cell line like THP-1-IRF3-Luciferase).[8][11]
-
Treatment: Add serial dilutions of the STING agonist ADC, a non-binding control ADC, and the free STING agonist payload to the co-culture wells.
-
Incubation: Incubate for 24-48 hours.
-
Readout:
-
Measure the levels of secreted cytokines/chemokines (e.g., CXCL10, IFN-β) in the supernatant by ELISA or a multiplex assay.[16]
-
If using a reporter cell line, measure the reporter signal (e.g., luciferase activity).[11]
-
Assess cancer cell viability/killing using methods like flow cytometry or live-cell imaging.[8]
-
Protocol 2: In Vivo Murine Syngeneic Tumor Model for Efficacy and Pharmacodynamics
This experiment evaluates the anti-tumor activity and immune-modulating effects of the STING agonist ADC in an immunocompetent mouse model.
-
Tumor Implantation: Implant a syngeneic tumor cell line expressing the target antigen into immunocompetent mice.
-
Treatment: Once tumors are established, administer a single intravenous (IV) dose of the targeted STING agonist ADC, a control ADC, and a vehicle control. A free STING agonist arm can be included for comparison.[8]
-
Efficacy Assessment: Monitor tumor volume over time to determine anti-tumor efficacy.[8][19]
-
Pharmacodynamic Analysis:
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Dual mechanism of STING agonist ADCs.
Caption: Troubleshooting workflow for STING ADC efficacy.
References
- 1. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-drug conjugate specifically delivering a STING agonist to tumors improves immunotherapy | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mersana.com [mersana.com]
- 8. mersana.com [mersana.com]
- 9. Targeted delivery of a potent STING agonist payload via an antibody drug conjugate drives robust antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mersana.com [mersana.com]
- 17. mdpi.com [mdpi.com]
- 18. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2',3'-cGAMP-C2-PPA Conjugates
Welcome to the Technical Support Center for 2',3'-cGAMP-C2-PPA conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the stability and handling of these molecules during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for 2',3'-cGAMP and its conjugates?
A1: The primary cause of instability for 2',3'-cGAMP and its conjugates is enzymatic degradation by phosphodiesterases (PDEs).[1][2][3] The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as the dominant hydrolase that specifically cleaves the 2'-5' phosphodiester bond of 2',3'-cGAMP, leading to its inactivation.[2][4][5][6][7] This enzymatic activity is present in cultured cells, tissue extracts, and blood.[2]
Q2: How does the C2-PPA linker affect the stability of the 2',3'-cGAMP conjugate?
A2: While the 2',3'-cGAMP moiety of the conjugate remains susceptible to hydrolysis by ENPP1, the linker itself is designed for specific applications like antibody-drug conjugates (ADCs).[8][9][10] The stability of the C2-PPA linker is crucial for the conjugate to reach its target. Issues with the linker could involve premature cleavage in biological fluids, which would depend on its chemical nature and susceptibility to other enzymes.
Q3: What are the recommended storage conditions for this compound conjugates?
A3: Proper storage is critical to prevent degradation. For 2',3'-cGAMP sodium salt powder, storage at -20°C for up to 3 years is recommended.[11] When dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for one month.[11][12] Always refer to the manufacturer's specific instructions for the conjugate.
Q4: Can I expect my this compound conjugate to be cell-permeable?
A4: Generally, 2',3'-cGAMP has poor cell membrane permeability due to its negative charge.[13][14] Conjugation, such as to an antibody for targeted delivery, is a strategy to overcome this limitation.[7] For non-conjugated or smaller molecule conjugates, inefficient delivery into the cytoplasm is a common issue.[13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound conjugates.
| Issue | Potential Cause | Recommended Solution |
| Low or No STING Pathway Activation | 1. Degradation of the cGAMP moiety: The conjugate may have been hydrolyzed by ENPP1 present in the cell culture medium or on the cell surface.[2][4] 2. Inefficient intracellular delivery: The conjugate may not be effectively reaching the cytosolic STING protein.[13] 3. Incorrect conjugate concentration: The concentration used may be too low to elicit a response. 4. Low STING expression in target cells: The cell line used may not express sufficient levels of STING.[13] | 1. Minimize exposure time in serum-containing media. Consider using serum-free media for the initial incubation period. Use hydrolysis-resistant analogs if possible for control experiments.[5][6][15] 2. Utilize a suitable delivery vehicle (e.g., transfection reagent, electroporation) or ensure the targeting moiety (e.g., antibody) is functional and the target receptor is expressed.[13][14] 3. Perform a dose-response curve to determine the optimal concentration. 4. Confirm STING expression in your cell line via Western blot or qPCR. |
| High Variability Between Experiments | 1. Inconsistent reagent preparation: Improper handling and dilution of the conjugate. 2. Cell-based variability: Differences in cell passage number, density, or health. 3. Repeated freeze-thaw cycles: Degradation of the conjugate due to improper storage of stock solutions.[11] | 1. Prepare fresh dilutions of the conjugate for each experiment from a properly stored stock. 2. Use cells within a consistent passage number range and ensure consistent seeding density and confluency. 3. Aliquot stock solutions upon initial preparation to avoid multiple freeze-thaw cycles.[11] |
| High Cell Death or Cytotoxicity | 1. High concentration of the conjugate: Excessive STING activation can lead to apoptosis.[13] 2. Toxicity of the delivery vehicle: Some transfection reagents can be cytotoxic. 3. Off-target effects of the conjugate: The linker or the targeting moiety may have unintended toxic effects. | 1. Perform a dose-response experiment to find the lowest effective concentration.[13] 2. Include a "delivery vehicle only" control to assess its toxicity. 3. Test the linker and targeting moiety separately if possible. |
Data Presentation
Table 1: Stability of 2',3'-cGAMP and Analogs against ENPP1 Hydrolysis
| Compound | Modification | Relative Stability | Reference |
| 2',3'-cGAMP | None | Baseline | [2] |
| 3',3'-cGAMP | Isomer | More stable than 2',3'-cGAMP | [2] |
| 2',3'-cG(s)A(s)MP | Bisphosphothioate | ~10 times more potent, resistant to hydrolysis | [4][5][6] |
| 3'-O-Me-cGAMP | 3'-hydroxyl methylation | Protects against enzymatic digestion | [7] |
| 5'-S-phosphorothioester analogs | Endo-S-phosphorothioate | Hydrolytically stable | [1][16] |
Experimental Protocols & Visualizations
General Workflow for Assessing Conjugate Stability
This workflow outlines a typical experiment to evaluate the stability of a this compound conjugate in the presence of cells or biological fluids.
Signaling Pathway: cGAS-STING Activation and Degradation
This diagram illustrates the activation of the STING pathway by 2',3'-cGAMP and its subsequent degradation by the ecto-enzyme ENPP1.
Methodology: HPLC Analysis of Conjugate Stability
Objective: To quantify the amount of intact this compound conjugate over time when exposed to biological medium.
Materials:
-
This compound conjugate stock solution
-
Cell culture medium (with or without serum) or plasma
-
Quenching solution (e.g., cold acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase A: 5 mM Ammonium Acetate
-
Mobile phase B: Acetonitrile
-
Standard of the intact conjugate for calibration curve
Procedure:
-
Reaction Setup: Incubate a known concentration of the this compound conjugate in the biological medium at 37°C.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with 2-3 volumes of cold acetonitrile to precipitate proteins and stop enzymatic reactions.
-
Sample Preparation: Centrifuge the quenched sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Run a gradient elution method. For example:
-
Initial conditions: 1.5% Mobile Phase B.
-
Linear gradient to 10% B over 7.5 minutes.
-
Linear gradient to 30% B over 2.5 minutes.
-
Return to initial conditions.
-
-
Monitor the elution profile at a suitable UV wavelength (e.g., 256 nm).[17]
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the intact conjugate.
-
Determine the peak area corresponding to the intact conjugate in the experimental samples.
-
Calculate the concentration of the remaining intact conjugate at each time point using the standard curve.
-
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine its stability profile.
References
- 1. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs [dash.harvard.edu]
- 7. Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Encapsulation of STING Agonist cGAMP with Folic Acid-Conjugated Liposomes Significantly Enhances Antitumor Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PDE-stable 2'3'-cGAMP analogues, containing 5'-S-phosphorothioester linkage, as STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for 2',3'-cGAMP-C2-PPA Experiments
Welcome to the technical support center for 2',3'-cGAMP-C2-PPA experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common challenges, and answering frequently asked questions related to the use of this novel STING (Stimulator of Interferon Genes) agonist, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 2',3'-cGAMP?
A1: 2',3'-cGAMP is a potent natural activator of the STING pathway, a critical component of the innate immune system.[1][2] However, its therapeutic use is limited by poor cell permeability and rapid degradation.[1][2] this compound is a derivative of 2',3'-cGAMP that has been modified with a linker (-C2-PPA) to enable its conjugation to antibodies, forming an Antibody-Drug Conjugate (ADC).[1] This allows for targeted delivery of the STING agonist to specific cells, such as cancer cells, thereby increasing its local concentration in the tumor microenvironment and minimizing systemic side effects.[3][4]
Q2: What is the primary application of this compound?
A2: The primary application of this compound is as a payload in ADCs for cancer immunotherapy.[1] By targeting tumor-associated antigens, these ADCs deliver the STING agonist directly to the tumor, activating an anti-tumor immune response.[3][4]
Q3: What are the key advantages of using a this compound ADC over a free STING agonist?
A3: STING agonist ADCs offer several advantages, including:
-
Targeted Delivery: Enhanced delivery of the STING agonist to the tumor microenvironment, increasing its efficacy at the target site.[3][4]
-
Reduced Systemic Toxicity: Minimized exposure of healthy tissues to the STING agonist, which can reduce the risk of systemic inflammation and cytokine storms.[4][5]
-
Improved Pharmacokinetics: The antibody component of the ADC can extend the half-life of the STING agonist in circulation.[3]
-
Enhanced Potency: Targeted delivery can lead to a higher effective concentration of the STING agonist at the tumor site, resulting in greater anti-tumor activity compared to the free drug.[5]
Q4: How do I handle and store this compound and ADCs containing it?
A4: this compound is typically stored at -20°C. For ADCs, it is crucial to follow the manufacturer's specific storage and handling instructions, as antibodies are sensitive to temperature fluctuations and freeze-thaw cycles. Generally, ADC solutions should be stored at 2-8°C and protected from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No STING Pathway Activation (e.g., low IFN-β production, no pSTING detected) | 1. Inefficient ADC Internalization: The target antigen expression on your cells may be low, or the antibody component of the ADC may not be effectively internalized. 2. Payload Not Released: If using a cleavable linker, the cleavage mechanism may not be efficient in the target cells. 3. Low STING Expression: The target cell line may have low or absent STING expression.[6] 4. Degraded ADC or Payload: Improper storage or handling may have led to the degradation of the ADC or the this compound payload.[7] | 1. Verify Target Antigen Expression: Confirm high expression of the target antigen on your cell line using flow cytometry or western blot. 2. Optimize ADC Design: Consider using a non-cleavable linker, which has been shown to sometimes have enhanced antitumor activity.[8] 3. Confirm STING Expression: Check STING protein levels in your cell line by western blot. Use a positive control cell line known to have a functional STING pathway (e.g., THP-1).[6] 4. Use Fresh Aliquots: Always use freshly prepared dilutions of the ADC and avoid multiple freeze-thaw cycles.[7] |
| High Cell Death/Cytotoxicity | 1. Excessive STING Activation: High concentrations of the ADC can lead to overstimulation of the STING pathway and induce apoptosis.[6] 2. Off-Target Toxicity of the ADC: The antibody may have some non-specific binding, or the payload could be released prematurely. | 1. Perform a Dose-Response Curve: Determine the optimal concentration of the ADC that induces a robust immune response without causing excessive cell death. A typical starting range for STING agonists is 0.1 µM to 50 µM, but this will need to be optimized for your specific ADC.[6] 2. Include a Non-Targeted Control ADC: Use a control ADC with the same payload but an antibody that does not bind to your target cells to assess off-target effects.[5] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. 2. Inconsistent Reagent Preparation: Variations in the dilution of the ADC or other reagents can lead to inconsistent results.[7] 3. Edge Effects in Multi-Well Plates: Wells on the periphery of the plate are more susceptible to evaporation.[6] | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment.[7] 2. Prepare Fresh Reagents: Prepare fresh dilutions of the ADC for each experiment and use calibrated pipettes.[7] 3. Avoid Outer Wells: Fill the outer wells of your plates with sterile PBS or media and use the inner wells for your experimental samples.[6] |
Experimental Protocols & Data Presentation
Protocol 1: In Vitro STING Activation Assay Using a this compound ADC
This protocol describes the treatment of a target cancer cell line with a this compound ADC and subsequent measurement of IFN-β secretion as a readout for STING activation.
Materials:
-
Target cancer cell line (with confirmed expression of the ADC's target antigen and STING)
-
Complete cell culture medium
-
This compound ADC
-
Non-targeting control ADC
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
ADC Dilution: Prepare serial dilutions of the this compound ADC and the non-targeting control ADC in complete cell culture medium. A suggested starting concentration range is 0.1 nM to 100 nM (based on the payload concentration).
-
Cell Treatment: Carefully remove the culture medium from the cells and replace it with the prepared ADC dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IFN-β analysis.
-
IFN-β ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IFN-β in each sample based on the standard curve.
Protocol 2: Western Blot for Phosphorylated STING (pSTING)
This protocol outlines the detection of STING phosphorylation at Ser366 (for human STING) as a direct measure of STING activation after treatment with a this compound ADC.[6]
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound ADC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTING (Ser366) and anti-STING (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the this compound ADC for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
Quantitative Data Summary
The following tables provide representative data for STING activation by a generic STING agonist ADC. Note: These values are for illustrative purposes only. The optimal concentrations and expected responses for your specific this compound ADC and cell line must be determined empirically.
Table 1: Representative IFN-β Secretion in a Target Cancer Cell Line
| Treatment | Concentration (nM) | IFN-β (pg/mL) |
| Vehicle Control | - | < 20 |
| Non-Targeting ADC | 100 | < 50 |
| This compound ADC | 1 | 250 ± 50 |
| This compound ADC | 10 | 1200 ± 150 |
| This compound ADC | 100 | 3500 ± 300 |
Table 2: Expected Cytokine Profile in Response to STING Agonist ADC
| Cytokine | Expected Response | Peak Production Time (hours) |
| IFN-β | Strong Induction | 16 - 24 |
| TNF-α | Moderate Induction | 8 - 16 |
| IL-6 | Moderate Induction | 16 - 24 |
| CXCL10 | Strong Induction | 24 - 48 |
Visualizations
Caption: ADC-Mediated STING Signaling Pathway.
Caption: Troubleshooting Workflow for Low STING Activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mersana.com [mersana.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tumor cGAMP awakens the natural killers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Addressing Poor Cellular Uptake of 2',3'-cGAMP-C2-PPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of 2',3'-cGAMP-C2-PPA. As this compound is primarily utilized as a payload in antibody-drug conjugates (ADCs), this guide focuses on troubleshooting uptake in the context of ADC delivery.
Frequently Asked Questions (FAQs)
Q1: We are observing low potency of our this compound ADC. Could this be due to poor cellular uptake?
A1: Yes, insufficient cellular uptake is a primary reason for the reduced efficacy of ADCs. The overall process, from antibody binding to payload release, is complex, and issues can arise at several stages. Key factors influencing the cellular uptake and subsequent activity of a this compound ADC include:
-
Target Antigen Expression: Low or heterogeneous expression of the target antigen on the cell surface will lead to reduced ADC binding and internalization.
-
Antibody Affinity: The binding affinity of the monoclonal antibody to its target antigen can impact the rate of internalization.
-
Internalization Efficiency of the Target Receptor: Not all cell surface receptors internalize efficiently upon antibody binding.
-
Intracellular Trafficking: Once internalized, the ADC must be trafficked to the correct subcellular compartment (typically lysosomes) for payload release. Inefficient trafficking can sequester the ADC in non-productive pathways.
-
Linker Cleavage: The linker connecting the this compound to the antibody must be efficiently cleaved to release the active STING agonist. The specific design of the "-C2-PPA" linker dictates the required cleavage conditions.
-
Payload Efflux: Once released, the 2',3'-cGAMP payload may be susceptible to cellular efflux pumps, which can actively transport it out of the cell before it can engage STING.
Q2: What is the expected cellular uptake mechanism for a this compound ADC?
A2: The primary mechanism of cellular uptake for a this compound ADC is receptor-mediated endocytosis .[1][2] This process involves the specific binding of the antibody component of the ADC to its target antigen on the surface of the cell. This binding event triggers the internalization of the ADC-antigen complex into the cell within a vesicle.
In the context of cancer immunotherapy, a crucial secondary uptake mechanism into immune cells, such as macrophages and dendritic cells, is Fcγ receptor (FcγR)-mediated internalization .[3] This occurs when the ADC is bound to the target antigen on a tumor cell, and the Fc portion of the ADC's antibody is then recognized by Fcγ receptors on the surface of these immune cells, leading to their activation and internalization of the ADC-tumor cell membrane complex.
Q3: How does the "-C2-PPA" linker influence the cellular uptake and payload delivery?
A3: Based on the available patent information for antibody-STING agonist conjugates, the "-C2-PPA" designation likely refers to a specific linker chemistry designed for controlled release of the 2',3'-cGAMP payload.[4][5] While the exact structure is proprietary, linkers in ADCs are broadly categorized as either cleavable or non-cleavable .
-
Cleavable linkers are designed to be stable in circulation but are cleaved by specific conditions within the target cell, such as the acidic environment of lysosomes or the presence of specific enzymes.
-
Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.
The choice of linker significantly impacts where and how the 2',3'-cGAMP is released to activate the STING pathway. Troubleshooting poor efficacy should, therefore, consider whether the intracellular environment of the target cells is conducive to the specific cleavage mechanism of the "-C2-PPA" linker.
Troubleshooting Guides
Problem 1: Low or no detectable STING pathway activation (e.g., no IFN-β production) in target cells treated with this compound ADC.
| Possible Cause | Troubleshooting Step | Recommended Action/Experiment |
| Low Target Antigen Expression | Verify target antigen levels on your cell line. | Perform flow cytometry or western blotting to quantify the expression of the target antigen. Compare with a positive control cell line known to express the antigen at high levels. |
| Inefficient ADC Internalization | Quantify the amount of ADC internalized by the target cells. | Use a fluorescently labeled version of your ADC and measure uptake via flow cytometry or confocal microscopy. Compare internalization rates at different time points and concentrations. |
| Incorrect Intracellular Trafficking | Assess the colocalization of the internalized ADC with lysosomes. | Use confocal microscopy to visualize the subcellular localization of a fluorescently labeled ADC. Co-stain with a lysosomal marker (e.g., LysoTracker) to confirm trafficking to the lysosome. |
| Inefficient Linker Cleavage | Determine if the intracellular environment supports linker cleavage. | If the linker is pH-sensitive, ensure the lysosomal pH of your target cells is sufficiently acidic. If it is enzyme-cleavable, verify the expression and activity of the relevant proteases (e.g., Cathepsin B). |
| Payload Efflux | Investigate the potential role of efflux pumps. | Treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) prior to and during ADC treatment to see if STING activation is restored. |
| Low STING Expression in Target Cells | Confirm that the target cells have a functional STING pathway. | Perform western blotting to check for STING protein expression. Use a known STING agonist (e.g., free 2',3'-cGAMP delivered by transfection) as a positive control to confirm pathway functionality. |
Problem 2: High background STING activation in non-target cells or in vivo toxicity.
| Possible Cause | Troubleshooting Step | Recommended Action/Experiment |
| Linker Instability in Circulation | Assess the stability of the ADC in plasma or cell culture medium over time. | Incubate the ADC in plasma or medium and measure the amount of prematurely released this compound over time using methods like LC-MS. |
| Non-specific Uptake | Evaluate ADC uptake in antigen-negative cell lines. | Treat an antigen-negative cell line with the ADC and measure internalization and STING activation. High uptake suggests non-specific binding or uptake mechanisms. |
| Fc-mediated Uptake by Non-target Immune Cells | Determine if off-target immune activation is occurring. | In in vivo studies, analyze systemic cytokine levels. In vitro, use an ADC variant with a mutated Fc region that has reduced FcγR binding to see if non-specific activation is diminished. |
Data Presentation
Table 1: Comparison of Cellular Uptake Methods for 2',3'-cGAMP
| Delivery Method | Typical Uptake Efficiency | Advantages | Disadvantages |
| Free 2',3'-cGAMP | Very Low | Simple to use. | Poor membrane permeability; rapid degradation by ENPP1. |
| Transfection Reagents | Moderate to High | Effective for in vitro studies. | Can induce cytotoxicity; not suitable for in vivo use. |
| Electroporation | High | Delivers payload directly to the cytosol. | High cell mortality; not targeted. |
| Nanoparticles | High | Protects payload from degradation; can be targeted. | Complex formulation; potential for immunogenicity. |
| ADC (this compound) | High (in target cells) | Highly specific to target cells; suitable for in vivo use. | Efficacy is dependent on antigen expression and internalization. |
Experimental Protocols
Protocol 1: Quantification of ADC Internalization by Flow Cytometry
Objective: To quantify the amount of this compound ADC internalized by target cells over time.
Materials:
-
Target cells (and antigen-negative control cells)
-
Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)
-
Unlabeled blocking antibody (optional)
-
Trypan blue or another quenching agent for surface fluorescence
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the experiment, cool the cells to 4°C to inhibit internalization.
-
Add the fluorescently labeled ADC to the cells at a predetermined concentration and incubate at 4°C for 1 hour to allow binding to the cell surface.
-
Wash the cells with cold PBS to remove unbound ADC.
-
To measure total binding, harvest a set of cells at this point.
-
To measure internalization, add pre-warmed culture medium and transfer the plate to a 37°C incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the internalization by placing the plate on ice.
-
Wash the cells with cold PBS.
-
To quench the fluorescence of the ADC remaining on the cell surface, add Trypan blue solution for a short period (e.g., 1-2 minutes).
-
Wash the cells with FACS buffer.
-
Harvest the cells and resuspend in FACS buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the internalized ADC.
Protocol 2: Visualization of ADC Intracellular Trafficking by Confocal Microscopy
Objective: To visualize the colocalization of the internalized this compound ADC with lysosomes.
Materials:
-
Target cells seeded on glass-bottom dishes or chamber slides
-
Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)
-
LysoTracker Red DND-99 (or another lysosomal marker)
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Seed target cells on imaging dishes and allow them to adhere.
-
On the day of the experiment, treat the cells with LysoTracker Red according to the manufacturer's instructions to pre-label the lysosomes.
-
Replace the medium with fresh medium containing the fluorescently labeled ADC.
-
Incubate the cells at 37°C for the desired time points to allow for internalization and trafficking.
-
Shortly before imaging, add Hoechst 33342 to stain the nuclei.
-
Wash the cells with live-cell imaging medium.
-
Image the cells using a confocal microscope, acquiring images in the channels for the ADC, lysosomes, and nuclei.
-
Analyze the images for colocalization between the ADC and lysosomal signals, which will appear as yellow pixels in the merged image.
Mandatory Visualizations
Caption: cGAS-STING signaling pathway activated by ADC-delivered 2',3'-cGAMP.
Caption: Troubleshooting workflow for low STING activation by a this compound ADC.
Caption: Experimental workflow for assessing ADC cellular uptake and activity.
References
- 1. US20210015941A1 - Antibody-sting agonist conjugates and their use in immunotherapy - Google Patents [patents.google.com]
- 2. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mersana.com [mersana.com]
- 4. news-medical.net [news-medical.net]
- 5. aacrjournals.org [aacrjournals.org]
minimizing systemic toxicity of 2',3'-cGAMP-C2-PPA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2',3'-cGAMP-C2-PPA in their experiments. The information is designed to address specific issues that may be encountered during the development and application of this compound, particularly in the context of antibody-drug conjugates (ADCs) aimed at minimizing systemic toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it minimize systemic toxicity?
A1: this compound is a derivative of the potent STING (Stimulator of Interferon Genes) agonist, 2',3'-cGAMP. It is designed as a drug-linker conjugate for the development of antibody-drug conjugates (ADCs).[1][2][3] The primary strategy to minimize systemic toxicity is through targeted delivery. By attaching 2',3'-cGAMP to a monoclonal antibody that specifically targets a tumor-associated antigen, the STING agonist is delivered directly to the tumor microenvironment. This targeted approach aims to concentrate the immunostimulatory effect at the tumor site, thereby reducing widespread, off-target immune activation that can lead to systemic inflammatory responses.[4]
Q2: What are the common indicators of systemic toxicity associated with STING agonists?
A2: Systemic administration of potent STING agonists can lead to a "cytokine storm," characterized by a rapid and excessive release of pro-inflammatory cytokines. In preclinical models, common signs of systemic toxicity include:
-
Significant and acute body weight loss
-
Lethargy and ruffled fur
-
Changes in posture and activity level
-
In some cases, prolonged activation of the STING pathway may lead to autoimmune-like symptoms.
Q3: How does a this compound ADC activate the immune system?
A3: A this compound ADC activates the immune system through a targeted mechanism. The antibody component of the ADC binds to a specific antigen on the surface of tumor cells. After binding, the ADC is internalized by the tumor cell. Inside the cell, the linker connecting the antibody and the 2',3'-cGAMP payload is cleaved, releasing the STING agonist into the cytoplasm. The released 2',3'-cGAMP then binds to and activates the STING protein, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This localized immune activation within the tumor microenvironment can lead to the recruitment and activation of immune cells, such as T cells, to attack the tumor.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the synthesis, characterization, and in vitro/in vivo testing of this compound ADCs.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Possible Causes:
-
Inconsistent Antibody Reduction: If using a conjugation strategy that involves the reduction of interchain disulfide bonds to create reactive thiol groups, variations in the concentration of the reducing agent (e.g., TCEP), reaction time, or temperature can lead to an inconsistent number of available thiols for conjugation.
-
Poor Solubility of Drug-Linker: The this compound drug-linker may have limited solubility in aqueous buffers, leading to inefficient conjugation.
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the conjugation reaction can all affect the efficiency and consistency of the conjugation.
Solutions:
-
Optimize Antibody Reduction:
-
Precisely control the molar excess of the reducing agent.
-
Maintain a consistent temperature and incubation time for the reduction step.
-
Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (typically pH 7.0-7.5 for TCEP).[5]
-
-
Improve Drug-Linker Solubility:
-
Dissolve the this compound linker in a small amount of a compatible organic co-solvent (e.g., DMSO) before adding it to the aqueous reaction buffer. Keep the final concentration of the organic solvent low (generally <10%) to prevent antibody denaturation.[5]
-
-
Optimize Conjugation Reaction:
-
Perform small-scale optimization experiments to determine the ideal reaction time and temperature.
-
Monitor the progress of the conjugation reaction over time.
-
Issue 2: Low or No In Vitro STING Pathway Activation
Possible Causes:
-
Inefficient ADC Internalization: The target antigen may not internalize efficiently after antibody binding, preventing the ADC from reaching the cytoplasm.
-
Ineffective Linker Cleavage: The linker may not be efficiently cleaved within the target cells, preventing the release of the 2',3'-cGAMP payload.
-
Low STING Expression in Target Cells: The cell line used for the in vitro assay may not express sufficient levels of STING to elicit a detectable response.
-
Degraded 2',3'-cGAMP Payload: The 2',3'-cGAMP payload may have degraded during the conjugation process or storage.
Solutions:
-
Confirm ADC Internalization: Use fluorescence microscopy or flow cytometry with a fluorescently labeled ADC to confirm its internalization into the target cells.
-
Verify Linker Cleavage: Employ analytical techniques such as mass spectrometry to detect the released 2',3'-cGAMP from the ADC after incubation with target cells or relevant enzymes.
-
Select Appropriate Cell Lines: Use cell lines known to have a functional STING pathway (e.g., THP-1 monocytes). Verify STING expression in your target cell line using western blot or qPCR.
-
Ensure Payload Integrity: Handle the this compound linker according to the manufacturer's instructions, protecting it from light and multiple freeze-thaw cycles.
Issue 3: Unexpected In Vivo Toxicity Despite Targeted Delivery
Possible Causes:
-
Linker Instability in Circulation: The linker may be prematurely cleaved in the bloodstream, leading to the systemic release of the 2',3'-cGAMP payload and off-target immune activation.
-
"Bystander Effect" Overactivation: While some bystander killing of adjacent tumor cells is desirable, excessive release and diffusion of the payload from the target cells could lead to localized but overly robust inflammation.
-
Fc-mediated Uptake by Immune Cells: The Fc region of the antibody could be recognized by Fc receptors on immune cells, leading to non-antigen-targeted uptake of the ADC and subsequent STING activation in these cells.
Solutions:
-
Evaluate Linker Stability: Assess the stability of the ADC in plasma in vitro. If the linker is unstable, consider using a more stable linker chemistry.[6]
-
Dose-Titration Studies: Conduct thorough dose-escalation studies in animal models to determine the maximum tolerated dose (MTD) and the optimal therapeutic window.
-
Engineer the Fc Region: If non-specific uptake by immune cells is a concern, consider using an antibody with a mutated Fc region that has reduced binding to Fc receptors.
Quantitative Data
Due to the proprietary and preclinical nature of this compound, specific public data on its toxicity profile is limited. However, the following table provides a conceptual framework for the type of quantitative data that should be generated during preclinical development to compare the systemic toxicity of free 2',3'-cGAMP versus a targeted this compound ADC.
| Parameter | Free 2',3'-cGAMP | This compound ADC | Rationale for Difference |
| Maximum Tolerated Dose (MTD) in mice (mg/kg) | Lower | Higher | Targeted delivery of the ADC is expected to reduce systemic exposure and thus increase the MTD. |
| Peak Systemic Cytokine Levels (e.g., IFN-β, TNF-α) at Equimolar Doses | High | Significantly Lower | ADC confines the release of the STING agonist to the tumor microenvironment, reducing systemic cytokine release. |
| Body Weight Loss at Therapeutic Doses | Significant | Minimal to Moderate | Reduced systemic toxicity from the ADC should result in fewer signs of sickness, such as weight loss. |
| Tumor Growth Inhibition | Moderate (at MTD) | High | Targeted delivery concentrates the therapeutic agent at the tumor site, leading to enhanced efficacy. |
Experimental Protocols
The following are generalized protocols for key experiments in the development and evaluation of a this compound ADC. Specific details will need to be optimized for the particular antibody, linker chemistry, and experimental system.
Protocol 1: Conjugation of this compound to an Antibody
Objective: To covalently link the this compound to a monoclonal antibody. This protocol assumes a thiol-based conjugation chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
This compound with a maleimide group
-
Reaction buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a known concentration.
-
Add a calculated molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final DAR.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Conjugation:
-
Dissolve the maleimide-activated this compound in a minimal amount of an organic co-solvent (e.g., DMSO).
-
Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the linker over the available thiol groups is used.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Protocol 2: In Vivo Systemic Toxicity Assessment of a this compound ADC
Objective: To evaluate the systemic toxicity of the this compound ADC in a relevant animal model.
Animal Model: Syngeneic tumor model (e.g., CT26 in BALB/c mice).
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a predetermined size (e.g., 50-100 mm³).
-
Dosing:
-
Divide the mice into groups: vehicle control, free 2',3'-cGAMP, and different dose levels of the this compound ADC.
-
Administer the treatments intravenously.
-
-
Monitoring:
-
Monitor the health of the animals daily, including body weight, posture, fur condition, and activity level.
-
Measure tumor volume with calipers every 2-3 days.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 2, 6, 24, and 48 hours) via retro-orbital bleeding or another appropriate method.
-
Process the blood to obtain serum or plasma for cytokine analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tumors and major organs (e.g., liver, spleen, lungs) for histological analysis and assessment of immune cell infiltration.
-
Analyze serum/plasma samples for key cytokines (e.g., IFN-β, TNF-α, IL-6) using ELISA or a multiplex cytokine assay.
-
Visualizations
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Caption: A generalized experimental workflow for the development and evaluation of a this compound ADC.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating STING Pathway Activation by 2',3'-cGAMP-C2-PPA
This guide provides a comprehensive comparison of 2',3'-cGAMP-C2-PPA with other STING (Stimulator of Interferon Genes) pathway agonists. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to objectively assess the activation of the STING pathway.
The cGAS-STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells and initiating a robust type I interferon (IFN) response.[1][2] This response is pivotal for an effective anti-viral and anti-tumor immune reaction.[3] Activation of this pathway begins when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), leading to the synthesis of the endogenous second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][4][5] 2',3'-cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein, triggering its activation.[1][5] Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[6][7] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][9][10] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons, such as IFN-β.[4][9]
This compound is a synthetic, cyclic dinucleotide agonist of the STING protein. It is designed for applications such as its use in antibody-drug conjugates (ADCs) for targeted cancer immunotherapy.[11] Validating its ability to activate the STING pathway and comparing its efficacy to other agonists is essential for its development and application.
Comparative Analysis of STING Agonists
The effectiveness of a STING agonist is determined by several factors, including its binding affinity to the STING protein, its potency in inducing downstream signaling (e.g., IFN-β production), and its in vivo therapeutic efficacy. The following table compares this compound with other well-characterized natural and synthetic STING agonists.
| STING Agonist | Ligand Type | STING Binding Affinity (Kd) | In Vitro Potency (IFN-β Induction EC50) | Key Features & Applications |
| This compound | Synthetic CDN Derivative | Data not publicly available | Data not publicly available | Designed for use in antibody-drug conjugates (ADCs) to target cancer cells.[11] |
| 2',3'-cGAMP | Natural CDN | ~3.79 nM[3] | High Potency | The endogenous, high-affinity ligand for human STING.[5] Potent inducer of type I IFNs.[5][12] |
| 3',3'-cGAMP | Natural CDN | Lower affinity than 2',3'-cGAMP | Less potent than 2',3'-cGAMP | Canonical CDN produced by bacteria.[5] |
| c-di-AMP | Natural CDN | ~2 µM[3] | Potent | Bacterial second messenger that activates the STING pathway.[3] |
| c-di-GMP | Natural CDN | ~2.4 - 5 µM[3] | Potent | Bacterial second messenger that is a direct innate immune sensor of STING.[5] |
| MSA-2 | Synthetic Non-CDN | ~145 µM (monomer)[3] | Potent | Orally bioavailable synthetic agonist with robust anti-tumor activity.[3] |
| diABZI | Synthetic Non-CDN | High Potency | Potent | A non-nucleotide STING agonist that has shown significant anti-tumor effects.[7] |
Visualizing the STING Activation Pathway and Validation Workflow
To understand the mechanism of action and the methods for its validation, the following diagrams illustrate the STING signaling cascade and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for validating STING agonists.
Experimental Protocols for Validating STING Pathway Activation
Here are detailed methodologies for key experiments to quantify the activation of the STING pathway.
Western Blot for TBK1 and IRF3 Phosphorylation
This method directly assesses the activation of the kinases central to the STING signaling cascade. Increased phosphorylation of TBK1 and IRF3 is a hallmark of pathway activation.[13]
Methodology:
-
Cell Culture and Stimulation:
-
Plate cells (e.g., mouse embryonic fibroblasts (MEFs), THP-1 monocytes, or other relevant cell lines) at an appropriate density and allow them to adhere overnight.[13]
-
Treat the cells with varying concentrations of this compound or other STING agonists for a specified time course (e.g., 0, 1, 3, 6 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), and total IRF3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.[14]
-
IFN-β Promoter Reporter Assay
This is a functional assay to measure the transcriptional activity induced by STING activation. It utilizes a reporter gene (e.g., Luciferase) under the control of the IFN-β promoter.
Methodology:
-
Cell Line and Transfection:
-
Use a cell line that is responsive to STING agonists, such as HEK293T or THP-1.[15][16]
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by the IFN-β promoter and a control plasmid with a constitutively active promoter (e.g., CMV) driving Renilla luciferase (for normalization).[15] THP-1 reporter cell lines with a stably integrated IRF-luciferase reporter are also commercially available.[16]
-
For HEK293T cells, which have low endogenous STING expression, it may be necessary to co-transfect a plasmid expressing human STING.[15]
-
-
Stimulation:
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each sample using a dual-luciferase reporter assay system and a luminometer.[15]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold induction of IFN-β promoter activity by dividing the normalized luciferase values of stimulated samples by the values of the unstimulated control.[16]
-
Cytokine Secretion Assay (ELISA or HTRF)
This assay quantifies the amount of IFN-β protein secreted into the cell culture supernatant, providing a direct measure of the functional outcome of STING pathway activation.
Methodology:
-
Cell Stimulation and Supernatant Collection:
-
Plate cells (e.g., THP-1, bone marrow-derived dendritic cells) in a multi-well plate.
-
Stimulate the cells with different concentrations of this compound for 24 hours.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available human or mouse IFN-β ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for IFN-β.
-
Add standards and collected cell supernatants to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
-
-
HTRF (Homogeneous Time-Resolved Fluorescence):
-
HTRF assays are an alternative to ELISA and offer a no-wash, mix-and-read format.[17]
-
Use a commercial HTRF kit for human IFN-β.
-
Add the cell supernatant to a low-volume 384-well plate.
-
Add the HTRF antibody mix (a donor and an acceptor antibody) to the wells.
-
Incubate for the recommended time (e.g., 2 to 24 hours).
-
Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of IFN-β in the sample.[17]
-
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.revvity.com [resources.revvity.com]
A Comparative In Vitro Analysis: 2',3'-cGAMP-C2-PPA Versus Traditional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the In Vitro Performance of the STING Agonist 2',3'-cGAMP-C2-PPA Compared to Conventional Chemotherapeutic Agents.
In the evolving landscape of oncology, novel therapeutic strategies are continuously being explored to overcome the limitations of traditional treatments. One such promising avenue is the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. This guide provides a comparative overview of the in vitro effects of this compound, a potent STING agonist, and traditional chemotherapies, focusing on their distinct mechanisms of action and their impact on cancer cells.
Executive Summary
This guide delves into the in vitro characteristics of this compound, a synthetic cyclic dinucleotide designed to activate the STING pathway, and contrasts them with the well-established mechanisms of traditional chemotherapeutic agents like doxorubicin and cisplatin. While direct head-to-head in vitro cytotoxicity data for unconjugated this compound is limited in publicly available literature, this comparison is based on the known effects of its parent compound, 2',3'-cGAMP, and the established profiles of conventional chemotherapy.
The fundamental difference lies in their mode of action. Traditional chemotherapies directly induce cancer cell death through cytotoxic mechanisms such as DNA damage and inhibition of essential cellular processes. In contrast, this compound's primary role is to act as an immunomodulator, activating the STING pathway to elicit an anti-tumor immune response, which may indirectly lead to tumor cell demise. It is important to note that this compound is often utilized as a payload in antibody-drug conjugates (ADCs), enabling targeted delivery to tumor cells and subsequent immune activation within the tumor microenvironment.
Mechanism of Action: A Tale of Two Strategies
This compound: Activating the Immune Sentinel
This compound is a derivative of 2',3'-cGAMP, the natural ligand for STING. Its mechanism revolves around the activation of this crucial signaling pathway.
Upon introduction into a cell, this compound binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines. These secreted factors can then act in an autocrine or paracrine manner to stimulate an anti-tumor immune response.
Traditional Chemotherapy: Direct Cytotoxicity
Traditional chemotherapeutic agents like doxorubicin and cisplatin employ a more direct, albeit less specific, approach to eliminating cancer cells.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and preventing the relaxation of supercoiled DNA, which is essential for replication and transcription. This leads to DNA strand breaks and ultimately triggers apoptosis.
-
Cisplatin: This platinum-based drug forms cross-links with DNA, primarily between adjacent guanine bases. These adducts distort the DNA structure, interfering with DNA replication and repair mechanisms, and inducing apoptosis.
In Vitro Performance: A Comparative Overview
It is crucial to note that the data presented below is compiled from different studies and cell lines and is intended for illustrative purposes rather than a direct, controlled comparison.
Cell Viability and Cytotoxicity
| Agent | Mechanism | Typical In Vitro Effect | Representative IC50 Values (Cancer Cell Lines) |
| 2',3'-cGAMP | STING Pathway Activation | Variable effects on direct cell viability; may induce apoptosis in some cancer cells at high concentrations, but primary role is immune stimulation.[1] | Data on direct cytotoxicity is limited. One study showed a significant decrease in cell viability of a murine cancer cell line at a concentration of 10 µM. |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | Potent dose-dependent cytotoxicity and induction of apoptosis. | Varies widely by cell line (e.g., 0.01 µM to >10 µM). |
| Cisplatin | DNA Cross-linking | Dose-dependent cytotoxicity and induction of apoptosis. | Varies widely by cell line (e.g., 1 µM to >50 µM). |
Induction of Apoptosis
| Agent | Mechanism of Apoptosis Induction |
| 2',3'-cGAMP | Can induce apoptosis in some cancer cells through STING-mediated pathways, potentially involving IRF3 and NF-κB signaling.[1] |
| Doxorubicin | Primarily through the intrinsic pathway, triggered by DNA damage and activation of the p53 tumor suppressor protein. |
| Cisplatin | Induces apoptosis through both intrinsic and extrinsic pathways, initiated by DNA damage and cellular stress responses. |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of in vitro studies. Below are representative protocols for key experiments used to assess the in vitro effects of anti-cancer agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound, doxorubicin, or cisplatin) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizing the Experimental Workflow and Comparative Logic
Conclusion and Future Directions
The in vitro comparison of this compound and traditional chemotherapy reveals two distinct yet potentially complementary anti-cancer strategies. While doxorubicin and cisplatin exert direct and potent cytotoxicity, their efficacy can be hampered by off-target toxicity and the development of resistance. This compound, on the other hand, represents a more nuanced, immune-centric approach. Its power lies in its ability to transform an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immune-mediated destruction.
The limited availability of direct comparative in vitro data for unconjugated this compound highlights a critical area for future research. Head-to-head studies in a panel of cancer cell lines are necessary to quantify its direct effects on cell viability and apoptosis and to determine if certain cancer types exhibit differential sensitivity. Furthermore, exploring the in vitro synergy between this compound and traditional chemotherapies could unveil novel combination therapies with enhanced efficacy and reduced toxicity. As our understanding of the tumor microenvironment and immuno-oncology deepens, the strategic application of STING agonists like this compound, both alone and in combination, holds immense promise for the future of cancer treatment.
References
A Comparative Guide to the Efficacy of Conjugated versus Free STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides an objective comparison of the efficacy of STING agonists delivered via antibody-drug conjugates (ADCs) versus systemically administered free STING agonists, supported by preclinical experimental data. While the compound 2',3'-cGAMP-C2-PPA is a known STING agonist designed for ADC development, this guide will leverage publicly available data on a clinically evaluated STING agonist ADC, XMT-2056, and its corresponding free payload, as a case study to illustrate the advantages of targeted delivery.
The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage within the tumor microenvironment. Activation of STING leads to a cascade of events culminating in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates an anti-tumor immune response.
Caption: The cGAS-STING signaling pathway.
Quantitative Data Presentation
The following tables summarize the preclinical data comparing a HER2-targeted STING agonist ADC (XMT-2056) with its free STING agonist payload (XMT-1616) and another free STING agonist (diABZI). This data highlights the enhanced potency and improved therapeutic index of the ADC approach.
Table 1: In Vitro Potency of STING Agonist ADC vs. Free Payload
| Assay | STING Agonist ADC (XMT-2056) | Free STING Agonist Payload (XMT-1616) | Fold Improvement |
| THP-1 Reporter Assay (EC50) | 4.4 nM | >1000 nM | >100-fold |
| Cytokine Induction (CXCL10 in co-culture) | Potent induction at low nM | Significantly less potent | >100-fold |
Data sourced from Mersana Therapeutics presentations.[1]
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Treatment Group | Dose | Tumor Growth Inhibition | Complete Regressions |
| STING Agonist ADC (XMT-2056) | 0.3, 1, 3 mg/kg | Significant | Observed in multiple models |
| Free STING Agonist (diABZI) | 5 mg/kg | Modest | Not reported |
| Control ADC | 3 mg/kg | Minimal | None |
Data from studies in various HER2-expressing tumor models.[1][2]
Table 3: Systemic Cytokine Induction in Tumor-Bearing Mice
| Treatment Group | Dose | Systemic Cytokine Levels (IFN-β, IL-6, TNF-α) |
| STING Agonist ADC (XMT-2056) | 0.3 mg/kg | Minimal increase |
| Free STING Agonist (diABZI) | 5 mg/kg | Up to 100-fold higher than ADC |
Cytokine levels measured in serum post-treatment.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Co-culture Assay for STING Activation
This assay evaluates the ability of the STING agonist ADC to activate the STING pathway in the presence of both cancer cells and immune cells.
Objective: To measure the induction of STING-dependent cytokines (e.g., CXCL10) in a co-culture of HER2-expressing cancer cells and human peripheral blood mononuclear cells (PBMCs).
Materials:
-
HER2-expressing cancer cell line (e.g., SKBR3)
-
Human PBMCs
-
Complete RPMI-1640 medium
-
STING agonist ADC (XMT-2056)
-
Free STING agonist payload (XMT-1616)
-
96-well cell culture plates
-
ELISA or Luminex kit for CXCL10 quantification
Procedure:
-
Seed HER2-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
The following day, add freshly isolated human PBMCs to the wells containing the cancer cells.
-
Treat the co-cultures with serial dilutions of the STING agonist ADC or the free STING agonist payload. Include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of CXCL10 in the supernatants using a commercially available ELISA or Luminex kit, following the manufacturer's instructions.
Caption: Workflow for the in vitro co-culture experiment.
In Vivo Tumor Growth Inhibition Study
This study assesses the anti-tumor efficacy of the STING agonist ADC compared to a free STING agonist in a syngeneic mouse model.
Objective: To evaluate the effect of systemic administration of a STING agonist ADC on tumor growth in mice bearing HER2-expressing tumors.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c)
-
Murine cancer cell line engineered to express human HER2 (e.g., CT26-HER2)
-
STING agonist ADC (XMT-2056)
-
Free STING agonist (diABZI)
-
Control ADC (non-targeting)
-
Sterile PBS
-
Calipers
Procedure:
-
Implant HER2-expressing tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, STING agonist ADC, free STING agonist, control ADC).
-
Administer a single intravenous (IV) dose of the respective treatments.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
The primary endpoint is tumor growth inhibition. Survival can be a secondary endpoint.
Systemic Cytokine Analysis
This protocol is for quantifying the levels of circulating cytokines in plasma or serum from treated animals to assess the systemic immune activation and potential for toxicity.
Objective: To compare the systemic cytokine profiles induced by a STING agonist ADC versus a free STING agonist.
Materials:
-
Plasma or serum samples from the in vivo study
-
Multiplex cytokine immunoassay kit (e.g., Luminex)
-
Luminex instrument and software
Procedure:
-
Collect blood from the mice at specified time points after treatment (e.g., 6, 24, and 48 hours).
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Thaw the samples on ice.
-
Perform the multiplex cytokine assay according to the manufacturer's protocol. This typically involves:
-
Incubating the samples with fluorescently-coded beads, each coated with a capture antibody for a specific cytokine.
-
Adding a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin (PE) to bind to the detection antibodies.
-
Reading the plate on a Luminex instrument to quantify the concentration of multiple cytokines simultaneously.
-
-
Analyze the data to determine the concentrations of key cytokines such as IFN-β, IL-6, and TNF-α.
Caption: Workflow for systemic cytokine analysis using a multiplex immunoassay.
Conclusion
The experimental data strongly suggests that delivering STING agonists via an antibody-drug conjugate significantly enhances their therapeutic potential compared to free, systemically administered STING agonists. The ADC approach leads to a marked increase in potency at the tumor site while minimizing systemic cytokine release, which is often associated with toxicity. This targeted delivery strategy represents a promising avenue for the clinical development of STING-based cancer immunotherapies.
References
Validating the Bystander Effect of 2',3'-cGAMP-C2-PPA ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of antibody-drug conjugates (ADCs) is evolving beyond direct cytotoxicity. A new frontier lies in the targeted delivery of immunomodulatory payloads, such as the STING (Stimulator of Interferon Genes) agonist 2',3'-cGAMP, to remodel the tumor microenvironment. The bystander effect, a cornerstone of many successful cytotoxic ADCs, manifests differently with immunomodulatory ADCs. This guide provides a framework for validating the bystander effect of 2',3'-cGAMP-C2-PPA ADCs, comparing it with traditional cytotoxic ADCs and offering detailed experimental protocols to dissect this unique mechanism of action.
The Evolving Concept of the Bystander Effect
The traditional bystander effect of ADCs involves the diffusion of a cytotoxic payload from an antigen-positive target cell to kill adjacent antigen-negative cells.[1][2][] This is crucial for overcoming tumor heterogeneity.[1][2] Key determinants of this effect are a cleavable linker and a membrane-permeable payload.[1][]
In contrast, the bystander effect of a this compound ADC is hypothesized to be primarily immune-mediated . Instead of direct killing, the released 2',3'-cGAMP activates the cGAS-STING pathway in bystander tumor and immune cells, triggering a localized anti-tumor immune response.[4][5][6] This guide will explore the experimental validation of this novel bystander activity.
Comparative Analysis of Bystander Effects
The following table summarizes the key differences between the bystander effects of traditional cytotoxic ADCs and the proposed immune-mediated bystander effect of this compound ADCs.
| Feature | Traditional Cytotoxic ADC (e.g., MMAE-based) | This compound ADC (Hypothesized) |
| Payload | Highly potent cytotoxic agent (e.g., MMAE, DXd) | STING agonist (2',3'-cGAMP) |
| Primary Bystander Mechanism | Direct killing of adjacent cells via payload diffusion.[2][7] | Activation of the cGAS-STING pathway in bystander cells, leading to immune-mediated tumor control.[5][6] |
| Key Molecular Event in Bystander Cell | DNA damage, microtubule disruption, apoptosis. | STING activation, TBK1/IRF3 phosphorylation, Type I Interferon production. |
| Desired Payload Permeability | High membrane permeability to diffuse into neighboring cells.[][7] | May not require high passive permeability; active uptake mechanisms may be involved. Low permeability could limit systemic exposure and off-target effects.[5] |
| Linker Type | Typically cleavable (e.g., Val-Cit) to release the payload.[2][8] | Likely cleavable to release 2',3'-cGAMP in the tumor microenvironment. The specific characteristics of the C2-PPA linker would be critical. |
| Primary Outcome of Bystander Effect | Increased cytotoxicity in heterogeneous tumors. | Enhanced local anti-tumor immunity, recruitment of immune cells, and immunological memory.[6] |
Signaling Pathways and Mechanisms of Action
The bystander effect of a this compound ADC hinges on the successful delivery and release of its payload to activate the cGAS-STING pathway in the tumor microenvironment.
Proposed Mechanism of Action for this compound ADC
Caption: Proposed mechanism of a this compound ADC.
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling cascade.
Experimental Protocols for Validating the Bystander Effect
To thoroughly validate the bystander effect of this compound ADCs, a combination of in vitro and in vivo assays is essential. These protocols are designed to not only assess cell viability but also to characterize the immune-mediated nature of the bystander effect.
In Vitro Co-culture Bystander Assay
This assay directly measures the effect of the ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Objective: To determine if the this compound ADC can induce an immune-stimulatory bystander effect in antigen-negative cells.
Experimental Workflow:
Caption: In vitro co-culture bystander assay workflow.
Methodology:
-
Cell Lines:
-
Antigen-positive tumor cell line (e.g., HER2-positive SK-BR-3).
-
Antigen-negative tumor cell line (e.g., HER2-negative MCF7) engineered to express a fluorescent reporter (e.g., GFP) for easy identification.
-
Immune reporter cell line (e.g., THP1-dual™ KI-hSTING-R232 cells) to measure IRF and NF-κB activation.
-
-
Co-culture Setup:
-
Seed a mixture of antigen-positive and antigen-negative cells at various ratios (e.g., 1:1, 1:5) in a 96-well plate.
-
For immune activation assessment, co-culture antigen-positive cells with the immune reporter cell line.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the this compound ADC.
-
Include controls:
-
A non-binding isotype control ADC with the same payload.
-
An ADC with a non-cleavable linker.
-
An ADC with a traditional cytotoxic payload (e.g., MMAE) for comparison.
-
Untreated co-cultures.
-
-
-
Analysis:
-
Cytotoxicity: Measure the viability of the GFP-expressing antigen-negative cells using flow cytometry or high-content imaging.
-
Immune Activation:
-
Measure the expression of STING pathway activation markers (e.g., phosphorylated TBK1/IRF3) in the bystander cells via flow cytometry or Western blot.
-
Quantify the secretion of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines (e.g., CXCL10, TNF-α) in the culture supernatant using ELISA or multiplex assays.
-
If using a reporter cell line, measure the reporter gene expression (e.g., luciferase).
-
-
Conditioned Medium Transfer Assay
This assay determines if the active payload is released into the extracellular medium and can affect bystander cells without direct cell-to-cell contact.
Objective: To assess whether the bystander effect is mediated by a soluble factor (released 2',3'-cGAMP).
Methodology:
-
Preparation of Conditioned Medium:
-
Culture antigen-positive cells and treat them with the this compound ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium) and filter it to remove any cells.
-
-
Treatment of Bystander Cells:
-
Culture antigen-negative cells or immune reporter cells.
-
Replace the culture medium with the conditioned medium.
-
-
Analysis:
-
Perform the same analysis as in the co-culture assay (cytotoxicity and immune activation).
-
In Vivo Mixed-Tumor Xenograft Model
This model evaluates the bystander effect in a more complex, living system.
Objective: To determine the in vivo efficacy of the this compound ADC in a heterogeneous tumor and to analyze the immune-mediated bystander effect.
Methodology:
-
Tumor Implantation:
-
Co-implant a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into immunodeficient or humanized mice. The antigen-negative cells should express a reporter like luciferase for non-invasive monitoring.
-
-
ADC Administration:
-
Once tumors are established, treat the mice with the this compound ADC, control ADCs, and a vehicle control.
-
-
Monitoring and Analysis:
-
Tumor Growth: Monitor the growth of both antigen-positive and antigen-negative tumors.
-
Immune Cell Infiltration: At the end of the study, excise the tumors and analyze the infiltration of immune cells (e.g., T cells, NK cells, dendritic cells, macrophages) by flow cytometry or immunohistochemistry.
-
Gene Expression Analysis: Perform RNA sequencing or qPCR on tumor tissue to assess the expression of genes related to the STING pathway and immune activation.
-
Conclusion
Validating the bystander effect of this compound ADCs requires a shift in perspective from direct cytotoxicity to immune-mediated activity. The experimental framework provided in this guide offers a comprehensive approach to characterizing this novel mechanism of action. By comparing the effects to traditional ADCs and meticulously dissecting the signaling pathways involved, researchers can gain crucial insights into the therapeutic potential of this next generation of antibody-drug conjugates. This understanding is paramount for the rational design and clinical development of immunomodulatory ADCs that can effectively combat tumor heterogeneity and induce durable anti-tumor immunity.
References
- 1. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Targeted delivery of a potent STING agonist payload via an antibody drug conjugate drives robust antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody-drug conjugate specifically delivering a STING agonist to tumors improves immunotherapy | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Another power of antibody-drug conjugates: immunomodulatory effect and clinical applications [frontiersin.org]
A Comparative Analysis of STING Agonist Antibody-Drug Conjugates: A New Wave in Immuno-oncology
For Immediate Publication
Cambridge, MA – December 13, 2025 – The field of cancer immunotherapy is witnessing a paradigm shift with the advent of STING (Stimulator of Interferon Genes) agonist Antibody-Drug Conjugates (ADCs). These novel therapeutics are engineered to selectively deliver a potent immune-stimulating payload to the tumor microenvironment, promising enhanced efficacy and a wider therapeutic window compared to systemic STING agonists. This guide provides a comparative analysis of different STING agonist ADCs currently in preclinical development, offering a comprehensive overview for researchers, scientists, and drug development professionals.
The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a cascade of events that lead to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, activates an anti-tumor immune response.[1] While the therapeutic potential of STING agonists is significant, their systemic administration has been hampered by challenges such as poor pharmacokinetics and off-target toxicities, including cytokine storms.[2] STING agonist ADCs are designed to overcome these limitations by ensuring targeted delivery of the agonist to tumor cells and tumor-resident immune cells.[3][4]
This comparative guide will delve into the preclinical data of leading STING agonist ADC platforms from companies like Mersana Therapeutics, Immunesensor Therapeutics, and Bolt Biotherapeutics, focusing on their mechanism of action, in vitro potency, in vivo efficacy, and the critical role of linker technology.
Mechanism of Action: A Dual Assault on Tumors
STING agonist ADCs employ a "one-two punch" mechanism to eliminate cancer cells. The antibody component of the ADC binds to a specific tumor-associated antigen on the cancer cell surface. Following binding, the ADC is internalized, releasing the STING agonist payload inside the cell. This targeted delivery activates the STING pathway in both tumor cells and tumor-resident immune cells, such as dendritic cells and macrophages, through Fcγ receptor-mediated uptake.[4][5] This dual activation leads to a robust, localized anti-tumor immune response, characterized by the secretion of inflammatory cytokines and the recruitment of cytotoxic T cells, ultimately leading to the destruction of cancer cells, including those that may not express the target antigen.[4]
Caption: Signaling pathway of STING agonist ADC action.
Comparative Preclinical Performance
The following tables summarize the available preclinical data for different STING agonist ADCs. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions.
| ADC Platform | Company | Target Antigen(s) | STING Agonist Payload | Linker Type | Key Preclinical Findings | Reference(s) |
| Immunosynthen | Mersana Therapeutics | HER2 (XMT-2056), B7-H4, others | Novel STING agonist | Optimized for payload | >100-fold more potent than free agonist in vitro; durable, complete tumor regressions in vivo with a single dose; minimal systemic cytokine induction.[6][7][8] | [2][4][6][7][8][9] |
| IMSA-101 ADC | Immunesensor Therapeutics | EGFR, others | IMSA-101 (cGAMP analog) | Cleavable | Potent in vitro activation of immune cells; significant in vivo tumor growth inhibition and improved survival; synergistic effect with anti-PD-L1.[10] | [1][11][10][12][13] |
| Boltbody ISACs | Bolt Biotherapeutics | CEA, PD-L1, Claudin 18.2 | Proprietary immune stimulant | Non-cleavable | Localized immune response; engagement of innate and adaptive immunity; elimination of established tumors.[14][15] | [14][15] |
| Unnamed Platform | Seagen (formerly Seattle Genetics) | Not specified | Novel STING agonist | Cleavable and Non-cleavable | Non-cleavable linker showed superior in vivo antitumor activity compared to cleavable linker; reduced systemic immune activation compared to a small molecule agonist.[16][17][18][19] | [16][17][18][19] |
In Vitro Potency
| ADC | Target Cell Line(s) | Assay | Potency Metric | Result | Reference(s) |
| Mersana STING Agonist ADC | Various cancer cell lines co-cultured with immune cells | Cytokine release (CXCL10, IFNβ) | EC50 | ~150-300x more potent than free agonist | [8] |
| Mersana STING Agonist ADC | Cancer cells co-cultured with PBMCs | Cancer cell killing | - | Robust killing at 100x lower concentration than free agonist | [8] |
| Immunesensor EGFR-ADC | EGFR-expressing cells | Interferon response | - | High potency in vitro | [11][10] |
| Seagen STING Agonist ADCs | Human myeloid cells | Type I IFN signaling | - | Comparable potency for cleavable and non-cleavable linkers | [16][17] |
In Vivo Efficacy
| ADC | Tumor Model | Dosing | Key Efficacy Outcome(s) | Reference(s) |
| Mersana XMT-2056 (HER2) | Various human xenograft models | Single IV dose | Target-dependent, durable, and complete tumor regressions. | [6][20] |
| Immunesensor EGFR-ADC | B16F10-EGFR, MC38-EGFR | Intraperitoneal | Effective tumor growth control and increased survival; complete tumor remission in combination with anti-PD-L1. | [11] |
| Seagen ncSTING ADC | SKOV3 xenograft | Single IV dose (3 mg/kg) | Superior antitumor activity compared to cleavable linker ADC. | [3][17] |
The Critical Role of Linker Technology
The choice of linker connecting the antibody to the STING agonist is a critical design element that significantly impacts the ADC's performance. Preclinical studies have shown that both cleavable and non-cleavable linkers can be effective, but their in vivo activity can differ. For instance, Seagen reported that while their cleavable and non-cleavable STING agonist ADCs had comparable in vitro potency, the non-cleavable version demonstrated superior anti-tumor activity in vivo.[16][17] This suggests that the stability of the ADC in circulation and the mechanism of payload release within the target cell are crucial for maximizing therapeutic efficacy. In contrast, Immunesensor Therapeutics has utilized a cleavable linker in their EGFR-targeted ADC, which also showed potent in vivo efficacy.[11][10] The optimal linker strategy may be dependent on the specific payload, antibody, and target antigen.
Experimental Protocols
Detailed, standardized protocols for the direct comparison of different STING agonist ADCs are not publicly available. However, based on the methodologies described in the cited literature, a general experimental workflow can be outlined.
Caption: A typical experimental workflow for evaluating STING agonist ADCs.
Key Experimental Methodologies:
-
In Vitro STING Activation Assay:
-
Objective: To determine the potency of the STING agonist ADC in activating the STING pathway.
-
Method: Co-culture of target cancer cells with immune cells (e.g., human PBMCs or mouse bone marrow-derived dendritic cells). Treat cells with serial dilutions of the ADC, free STING agonist, and a non-targeting control ADC. After a specified incubation period (e.g., 24-48 hours), collect supernatants and measure the concentration of key cytokines such as IFN-β and CXCL10 using ELISA.[8][21]
-
-
In Vitro Tumor Cell Killing Assay:
-
Objective: To assess the ability of the STING agonist ADC to induce immune-mediated killing of tumor cells.
-
Method: Co-culture target cancer cells (labeled with a fluorescent marker) with human PBMCs. Treat the co-culture with the STING agonist ADC, free agonist, and controls. Monitor cancer cell viability over time using live-cell imaging or flow cytometry.[8]
-
-
In Vivo Antitumor Efficacy Study:
-
Objective: To evaluate the in vivo efficacy of the STING agonist ADC in a relevant tumor model.
-
Method: Implant tumor cells (syngeneic for immunocompetent models or human xenografts for immunodeficient models) into mice. Once tumors are established, administer the STING agonist ADC, vehicle control, and other relevant controls (e.g., free agonist, non-targeting ADC) via a systemic route (e.g., intravenous or intraperitoneal). Monitor tumor growth by caliper measurements and record animal survival. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., immune cell infiltration).[22]
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Objective: To assess the stability, exposure, and biological activity of the STING agonist ADC in vivo.
-
Method: Administer a single dose of the ADC to tumor-bearing mice. Collect blood and tumor samples at various time points. Analyze plasma for ADC concentration and stability. Analyze tumor tissue for the presence of the STING agonist and for biomarkers of STING activation (e.g., phosphorylation of TBK1/IRF3, expression of interferon-stimulated genes).[11]
-
Future Outlook
STING agonist ADCs represent a promising and innovative approach in cancer immunotherapy. The preclinical data generated to date are highly encouraging, demonstrating the potential for potent, targeted anti-tumor activity with an improved safety profile over non-targeted systemic agonists. As these novel therapeutics advance into clinical trials, further insights into their efficacy, safety, and optimal combination strategies with other anti-cancer agents, such as checkpoint inhibitors, will be gained. The continued development and refinement of STING agonist ADC platforms hold the key to unlocking the full therapeutic potential of innate immune activation in the fight against cancer.
References
- 1. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mersana.com [mersana.com]
- 5. mersana.com [mersana.com]
- 6. Mersana Therapeutics Presents Preclinical Data Highlighting Potential of XMT-2056 and XMT-1660 in Three Posters at Virtual 2021 AACR Annual Meeting - Mersana Therapeutics [ir.mersana.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mersana.com [mersana.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Antibody-drug conjugate specifically delivering a STING agonist to tumors improves immunotherapy | BioWorld [bioworld.com]
- 11. pnas.org [pnas.org]
- 12. STING agonist IMSA-101 improves CAR T therapy trafficking into tumor | BioWorld [bioworld.com]
- 13. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Market Chameleon [marketchameleon.com]
- 15. investors.boltbio.com [investors.boltbio.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Targeted delivery of a potent STING agonist payload via an antibody drug conjugate drives robust antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mersana.com [mersana.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Confirming Target Engagement of 2',3'-cGAMP-C2-PPA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming the on-target activity of novel compounds is a critical step. This guide provides a comparative overview of 2',3'-cGAMP-C2-PPA, a specialized STING (Stimulator of Interferon Genes) agonist, and outlines detailed experimental protocols to validate its engagement with the STING pathway.
This compound is a derivative of the natural STING agonist 2',3'-cGAMP, designed as a drug-linker conjugate for use in antibody-drug conjugates (ADCs).[1] This approach aims to deliver the STING agonist directly to target cells, typically cancer cells, to activate a localized innate immune response. This guide will compare this compound with other common STING agonists and provide methodologies to assess its target engagement.
Comparison of STING Agonists
| Feature | This compound | 2',3'-cGAMP (Natural Agonist) | ADU-S100 (MIW815) |
| Primary Use | Targeted delivery via Antibody-Drug Conjugates (ADCs) for cancer immunotherapy.[1] | Research tool for studying STING pathway activation. | Investigational cancer immunotherapy, often used in combination with other therapies.[2][3] |
| Mechanism of Action | Binds to and activates the STING protein, initiating downstream signaling.[1] | Endogenous second messenger that binds to and activates STING, leading to the production of type I interferons and pro-inflammatory cytokines.[4][5][6] | Synthetic cyclic dinucleotide that activates all known human STING alleles.[7] |
| Reported Potency | Quantitative data not publicly available. | Binds to STING with high affinity.[4][5] | Induces IRF3-mediated luciferase expression in THP-1 Dual cells with an EC50 of 3.03 µg/mL.[8] |
| Stability | Stability is dependent on the linker and local cellular environment. | Susceptible to enzymatic degradation by phosphodiesterases like ENPP1, with a short half-life in serum.[9] | Designed for enhanced stability with phosphorothioate linkages, making it more resistant to nuclease degradation.[9][10] |
| Cellular Uptake | Primarily delivered intracellularly via antibody-mediated endocytosis as part of an ADC. | Poor cell permeability due to its charged nature; requires transfection reagents or cell permeabilization for in vitro use.[9] | Similar to other cyclic dinucleotides, it has poor membrane permeability and often requires specific delivery formulations or intratumoral injection in vivo.[8] |
STING Signaling Pathway
Activation of the STING pathway by an agonist like this compound initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This pathway is a key component of the innate immune system's response to cytosolic DNA, which can arise from infections or cellular damage.
Experimental Protocols for Confirming Target Engagement
To verify that this compound engages and activates the STING pathway, a series of in vitro experiments can be performed.
Experimental Workflow for Target Engagement Validation
The general workflow involves treating a STING-competent cell line with the agonist and measuring downstream markers of pathway activation.
Protocol 1: Western Blot Analysis of STING Pathway Phosphorylation
This method assesses the phosphorylation of key signaling proteins downstream of STING activation.
Materials:
-
STING-competent cell line (e.g., human THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Positive control (e.g., 2',3'-cGAMP)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere or stabilize for 24 hours. Treat cells with varying concentrations of this compound for 1-4 hours to capture peak phosphorylation events. Include a positive control and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.[11]
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.
Protocol 2: ELISA for Secreted IFN-β
This protocol quantifies the production of Interferon-beta (IFN-β), a key cytokine produced as a result of STING activation.
Materials:
-
STING-competent cell line (e.g., THP-1)
-
96-well cell culture plate
-
This compound
-
Positive control (e.g., 2',3'-cGAMP)
-
Human IFN-β ELISA kit
Methodology:
-
Cell Seeding and Treatment: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[12] Treat the cells with a dose range of this compound for 24 hours.[12] Include positive and vehicle controls.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.[12] This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection and substrate solutions.
-
Data Analysis: Generate a standard curve using the provided IFN-β standards. Determine the concentration of IFN-β in each sample by interpolating from the standard curve.[12]
Protocol 3: qPCR for Interferon-Stimulated Genes (ISGs)
This method measures the transcriptional upregulation of genes known to be induced by the STING pathway.
Materials:
-
STING-competent cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR primers for target ISGs (e.g., IFIT1, CXCL10) and a housekeeping gene (e.g., GAPDH)
Human qPCR Primer Sequences:
| Gene | Forward Primer Sequence | Reverse Primer Sequence |
| IFNB1 | AGAAGGCTCCAGCCATCTCTGT | TGCTGGTAGAGTTCGGTGCAGA |
| IFIT1 | GCCTTGCTGAAGTGTGGAGGAA | AAGTCAGGAGTTCAGTCATAGG |
| CXCL10 | GTGGCATTCAAGGAGTACCTCT | GATTCAGACATCTCTTCTCACC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for 6-8 hours. After incubation, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.[13]
-
qPCR: Perform qPCR using a SYBR Green-based master mix and the primers for the target ISGs and the housekeeping gene.[13]
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.[14]
By employing these methodologies, researchers can effectively confirm the on-target engagement of this compound and quantitatively compare its activity to other STING agonists, thereby providing crucial data for the advancement of targeted cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Data from Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 4. invivogen.com [invivogen.com]
- 5. 2',3'-cGAMP | AAT Bioquest [aatbio.com]
- 6. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Comparative Guide to the Activity of 2',3'-cGAMP-C2-PPA and Other STING Agonists in Diverse Cell Lines
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of viral infection or cellular damage. Activation of the STING pathway initiates a powerful type I interferon response, which is crucial for orchestrating effective anti-tumor and anti-viral immunity. Consequently, STING agonists are of significant interest as potential cancer therapeutics and vaccine adjuvants.
This guide provides a comparative analysis of the activity of various STING agonists, with a focus on what is publicly known about 2',3'-cGAMP-C2-PPA. Given that this compound is primarily described as a drug-linker conjugate for antibody-drug conjugates (ADCs), direct, publicly available comparative data on its activity across multiple cell lines is limited.[1][2] Therefore, this guide will present data on its parent molecule, 2',3'-cGAMP, and other well-characterized STING agonists to provide a valuable benchmark for researchers, scientists, and drug development professionals.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes and binds to cytosolic double-stranded DNA (dsDNA).[3] Upon binding dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP). This cyclic dinucleotide then binds to the STING protein, which is located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its activation and translocation. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[3]
Comparative Performance of STING Agonists
The efficacy of STING agonists is typically evaluated based on their ability to induce type I interferon production (e.g., IFN-β) and their cytotoxic or growth-inhibitory effects on cancer cells. The half-maximal effective concentration (EC50) for IFN-β induction and the half-maximal inhibitory concentration (IC50) for cell viability are common metrics for in vitro potency.
Note on this compound: As a proprietary compound designed for targeted delivery via ADCs, specific EC50 and IC50 values for this compound across a panel of cell lines are not publicly available.[1] The following tables present data for the parent molecule, 2',3'-cGAMP, and other common STING agonists to provide a comparative context.
Table 1: In Vitro Potency of STING Agonists (IFN-β Induction)
| STING Agonist | Cell Line | Assay Type | Readout | EC50 (µM) |
| 2',3'-cGAMP | THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 10.6 |
| 2',3'-cGAMP | Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 |
| diABZI | THP-1 | ISG Reporter Assay | Luciferase Activity | ~0.03 |
| MSA-2 | THP-1 | ISG Reporter Assay | Luciferase Activity | ~0.5 |
Table 2: In Vitro Cytotoxicity/Growth Inhibition of STING Agonists
| STING Agonist | Cell Line | Cell Type | Assay Type | IC50/GI50 |
| 2',3'-cGAMP | MDA-MB-231 | Human Breast Cancer | Cell Migration Assay | Promoted Migration |
| 2',3'-cGAMP | DLD-1 | Human Colon Cancer | Cell Migration Assay | Promoted Migration |
| diABZI | HL-60 | Human Promyelocytic Leukemia | Cytotoxicity Assay | Dose-dependent cytotoxicity |
| diABZI | MOLM-13 | Human Acute Myeloid Leukemia | Cytotoxicity Assay | Dose-dependent cytotoxicity |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of STING agonist activity. Below are representative protocols for key in vitro assays.
Experimental Workflow for STING Agonist Evaluation
Protocol 1: IFN-β Reporter Gene Assay
This assay measures the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible reporter gene (e.g., luciferase).
-
Cell Line: THP1-Dual™ KI-hSTING cells, which contain a stable IRF-inducible luciferase reporter construct.
-
Materials:
-
THP1-Dual™ KI-hSTING cells
-
RPMI-1640 medium supplemented with 10% FBS
-
STING agonist (e.g., this compound)
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol quantifies the secretion of STING-induced cytokines, such as IFN-β or CXCL10, from the cell culture supernatant.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or murine dendritic cells (DC2.4).
-
Materials:
-
Primary cells or cell line of interest
-
Appropriate culture medium
-
STING agonist
-
Human or mouse IFN-β/CXCL10 ELISA kit
-
96-well plate reader
-
-
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate.
-
Cell Treatment: Treat cells with serial dilutions of the STING agonist and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Generate a standard curve using recombinant cytokine and calculate the concentration of the cytokine in the samples. Plot the concentration against the agonist concentration to determine the EC50.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This assay assesses the cytotoxic or cytostatic effects of the STING agonist on cancer cell lines.
-
Cell Line: Any cancer cell line of interest (e.g., B16-F10 melanoma, CT26 colon carcinoma).
-
Materials:
-
Cancer cell line
-
Appropriate culture medium
-
STING agonist
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear, flat-bottom plates
-
96-well plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Cell Treatment: Replace the medium with fresh medium containing serial dilutions of the STING agonist and incubate for 48-72 hours.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the percentage of viability against the agonist concentration to calculate the IC50 value.
-
Conclusion
The development of STING agonists represents a promising frontier in cancer immunotherapy. While direct comparative data for this compound is not widely available due to its nature as a payload in targeted ADC therapies, the information on its parent compound, 2',3'-cGAMP, and other STING agonists provides a valuable framework for understanding its potential activity. The strategic use of this compound in ADCs aims to concentrate the STING-activating signal within the tumor microenvironment, potentially enhancing efficacy while mitigating systemic toxicities associated with broad immune activation.[4] The provided protocols and comparative data for other agonists offer a solid foundation for researchers to design and interpret experiments aimed at evaluating novel STING-based therapeutics.
References
Benchmarking 2',3'-cGAMP-C2-PPA: A Comparative Guide to STING Activators for Immunotherapy Research
For researchers, scientists, and drug development professionals, the activation of the Stimulator of Interferon Genes (STING) pathway represents a promising frontier in cancer immunotherapy. This guide provides an objective comparison of 2',3'-cGAMP-C2-PPA and other leading STING activators, supported by experimental data and detailed protocols to inform preclinical research and therapeutic development.
The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a danger signal associated with viral infections and cellular damage within cancer cells. Activation of STING triggers a potent type I interferon (IFN) response, which is crucial for orchestrating an effective anti-tumor immune reaction. Consequently, STING agonists are of significant interest as potential cancer therapeutics and vaccine adjuvants.
This guide focuses on benchmarking this compound, a derivative of the natural STING ligand 2',3'-cGAMP designed for antibody-drug conjugates (ADCs), against other well-characterized STING activators. While direct comparative quantitative data for this compound is limited in publicly available literature, its performance is expected to be comparable to its parent molecule, 2',3'-cGAMP.
Quantitative Performance Comparison of STING Agonists
The efficacy of STING agonists is benchmarked by several key parameters, including their binding affinity to the STING protein, their potency in inducing downstream signaling (e.g., IFN-β production), and their in vivo anti-tumor activity. The following tables summarize the performance of 2',3'-cGAMP and other known STING activators.
Table 1: In Vitro Potency of STING Agonists
| STING Agonist | Agonist Class | Cell Line | Assay | Metric | Value |
| 2',3'-cGAMP | Cyclic Dinucleotide (CDN) | THP-1 | IFN-β ELISA | EC50 | ~5-10 µM[1] |
| 2',3'-cGAMP | Cyclic Dinucleotide (CDN) | Mammalian Cells | IFN-β Induction | EC50 | 20 nM[2] |
| ADU-S100 (c-di-AM(PS)2 (Rp,Rp)) | Cyclic Dinucleotide (CDN) | THP-1 | IFN-β Reporter | EC50 | ~1-5 µM[1] |
| diABZI | Non-Cyclic Dinucleotide | THP-1 | IFN-β Reporter | EC50 | ~130 nM[1][3] |
| MSA-2 | Non-Cyclic Dinucleotide | THP-1 (WT hSTING) | IFN-β Secretion | EC50 | 8.3 µM[1][4] |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists
| STING Agonist | Tumor Model | Administration Route | Key Findings |
| 2',3'-cGAMP | CT26 Colon Carcinoma | Intratumoral | Significant tumor growth inhibition and increased survival[5] |
| ADU-S100 (c-di-AM(PS)2 (Rp,Rp)) | B16 Melanoma | Intratumoral | Potent tumor regression and induction of tumor-specific CD8+ T cells[6] |
| MSA-2 | RENCA Renal Cell Carcinoma | Oral | Robustly inhibited tumor growth and prolonged survival[5] |
| MSA-2 | MC38 Colon Carcinoma | Intratumoral | Significantly reduced tumor growth and increased survival[5] |
| diABZI | Glioblastoma | Intravenous | Potentiated antitumor immunity and radiotherapy efficacy |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches for benchmarking STING activators, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. 2′3′-cGAMP interactome identifies 2′3′-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',3'-cGAMP | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal Procedures for 2',3'-cGAMP-C2-PPA: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the STING agonist 2',3'-cGAMP-C2-PPA is paramount. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the compound's chemical properties and biological activity is required. This guide provides a comprehensive operational and disposal plan.
Immediate Safety and Handling
This compound is a potent immunomodulatory compound, a STING (Stimulator of Interferon Genes) agonist, and may possess corrosive properties due to the potential presence of a polyphosphoric acid (PPA) moiety. Therefore, handling requires strict adherence to safety protocols to prevent accidental exposure and ensure a controlled laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense when handling this compound and its waste.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat should be worn at all times. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a chemical fume hood or if aerosolization is possible. Consult your institution's EHS. |
Disposal Workflow and Logical Relationships
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at each step.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound.
Step 1: Waste Segregation and Labeling
-
Segregate Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Use Designated Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.
-
Labeling: Label waste containers clearly as "Hazardous Waste" and include the full chemical name: "this compound Waste".
Step 2: Chemical Inactivation (Pre-treatment)
Given that this compound is a cyclic dinucleotide with phosphodiester bonds, alkaline hydrolysis can be employed to break these bonds and inactivate its biological activity.
Disclaimer: This protocol is based on general chemical principles for the hydrolysis of phosphodiester bonds. It is recommended to perform a small-scale test to validate the effectiveness of this inactivation procedure for your specific waste stream.
Experimental Protocol for Alkaline Hydrolysis:
-
Prepare 1 M Sodium Hydroxide (NaOH) Solution: In a chemical fume hood, slowly add 40 g of NaOH pellets to 800 mL of deionized water in a suitable container, stirring continuously. Once the pellets have dissolved and the solution has cooled, add deionized water to a final volume of 1 L.
-
Waste Treatment:
-
For liquid waste containing this compound, slowly add an equal volume of 1 M NaOH solution.
-
For solid waste , add a sufficient volume of 1 M NaOH solution to fully immerse the materials.
-
-
Incubation: Loosely cap the container to avoid pressure buildup and allow the mixture to stand at room temperature for at least 24 hours in a designated and labeled area within a chemical fume hood. This allows for the hydrolysis of the phosphodiester bonds.
Step 3: Neutralization
-
pH Check: After the inactivation period, check the pH of the liquid waste using pH indicator strips or a calibrated pH meter. The pH will be highly alkaline.
-
Neutralize: Slowly add a suitable acid (e.g., 1 M hydrochloric acid) while stirring until the pH is between 6.0 and 8.0. Perform this step in a chemical fume hood, as heat may be generated.
Step 4: Final Disposal
-
Packaging: Securely cap the neutralized liquid waste container. Place the treated solid waste in a new, clean, and properly labeled hazardous waste bag or container.
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
Incineration: The recommended final disposal method for this type of waste is incineration by a licensed hazardous waste management facility.
Quantitative Data Summary
| Parameter | Value / Information |
| Chemical Formula | C₂₇H₃₆N₁₀O₁₄P₂S₂ |
| Molecular Weight | 850.71 g/mol |
| Known Biological Activity | STING Agonist, Immunomodulator |
| Potential Hazards | Potent biological activity. May be corrosive due to the PPA moiety. |
| Primary Waste Stream | Solid (contaminated labware, PPE), Liquid (unused solutions) |
| Recommended Inactivation | Alkaline Hydrolysis (e.g., 1 M NaOH) |
| Final Disposal Method | Incineration via a licensed hazardous waste facility. |
STING Signaling Pathway Context
Understanding the biological context of this compound underscores the importance of its proper disposal to prevent unintended environmental or biological effects.
Caption: STING signaling pathway activation.
Personal protective equipment for handling 2',3'-cGAMP-C2-PPA
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling 2',3'-cGAMP-C2-PPA. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles should be worn at all times to protect from splashes. A face shield offers additional protection and is recommended when handling larger quantities or creating solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be considered, especially when handling the solid form. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a designated and clean workspace, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Donning PPE :
-
Put on a laboratory coat, followed by chemical safety goggles and a face shield.
-
Finally, don chemical-resistant gloves.
-
-
Handling the Compound :
-
If working with the solid (lyophilized) form, use appropriate tools like spatulas to avoid generating dust.
-
For creating solutions, slowly add the solvent to the solid to prevent splashing. A common solvent for reconstitution is DMSO.[1]
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
-
Post-Handling :
-
Securely cap all containers containing this compound.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Properly doff and dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste : Collect all solid waste contaminated with the compound, such as used weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
